1-Thia-6-azaspiro[3.3]heptane hydrochloride
Description
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Properties
IUPAC Name |
1-thia-6-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKZOKNPWYBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC12CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural Analysis & Quality Control of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
Executive Summary
1-Thia-6-azaspiro[3.3]heptane hydrochloride represents a high-value pharmacophore in modern Fragment-Based Drug Discovery (FBDD). As a spirocyclic scaffold, it serves as a conformationally restricted, sp³-rich bioisostere for piperidine, morpholine, and thiomorpholine rings. Its geometric distinctiveness lies in its "butterfly" puckered conformation, which offers non-collinear exit vectors that allow medicinal chemists to explore novel chemical space ("escaping flatland") while improving metabolic stability and solubility profiles compared to their aromatic counterparts.
This guide provides a rigorous technical framework for the structural characterization, purity analysis, and handling of this specific salt form.
Structural Dynamics & Conformational Analysis
The "Butterfly" Geometry
Unlike the simplified planar representations often seen in 2D chemical drawing software, the spiro[3.3]heptane core is not flat. The high ring strain associated with two four-membered rings sharing a quaternary carbon forces the molecule into a puckered conformation to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain).
-
Puckering Angle: The angle between the planes of the two rings is typically between 130° and 140° .
-
Implication: This pucker creates a distinct 3D volume occupancy. When substituting the nitrogen (N-6), the substituent does not lie in the same plane as the sulfur, creating a unique vector for ligand-protein interactions that differs significantly from the chair conformation of a six-membered ring.
Salt Form Characteristics
The hydrochloride salt protonates the secondary amine at position 6.
-
Stoichiometry: 1:1 (C₅H₉NS · HCl).
-
Lattice Effects: The chloride counterion typically engages in hydrogen bonding with the ammonium protons (
), stabilizing the crystal lattice and significantly raising the melting point compared to the free base (often an oil or low-melting solid).
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the spiro[3.3]heptane core simplifies the NMR spectrum, but the puckering can induce complex second-order effects if the ring flip is slow on the NMR time scale.
Target Data (400 MHz, DMSO-d₆ or D₂O):
| Nucleus | Signal | Approx.[1][2] Shift (δ ppm) | Multiplicity | Structural Assignment |
| ¹H | H-A | 9.0 - 9.5 | Broad Singlet (2H) | Ammonium protons ( |
| ¹H | H-5, H-7 | 4.0 - 4.4 | Singlet (4H) | Azetidine ring protons ( |
| ¹H | H-2, H-4 | 3.2 - 3.6 | Singlet (4H) | Thietane ring protons ( |
| ¹³C | C-6 | N/A | - | Nitrogen atom (silent in ¹³C). |
| ¹³C | C-5, C-7 | 50 - 55 | - | Azetidine carbons. |
| ¹³C | C-3 | 35 - 40 | - | Spiro quaternary carbon. |
| ¹³C | C-2, C-4 | 30 - 35 | - | Thietane carbons. |
*Note: In achiral environments with rapid ring flipping, the geminal protons on each ring appear equivalent. If ring flipping is restricted (low temp), these may split into complex AB systems.
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion:
Da (Calculated for C₅H₁₀NS⁺). -
Fragmentation Pattern:
-
m/z 116 → 82: Loss of H₂S (Characteristic of thietane ring opening/elimination).
-
m/z 116 → 88: Loss of C₂H₄ (Retro-[2+2] cycloaddition type fragmentation).
-
Infrared Spectroscopy (IR)
-
2400–3000 cm⁻¹: Broad, strong absorption band characteristic of ammonium salt (
) stretching. -
600–800 cm⁻¹: C-S stretching vibrations (often weak but diagnostic).
Synthesis & Impurity Profile
Understanding the synthesis is critical for identifying potential impurities. The most common route involves the double alkylation of a 3,3-bis(electrophile) precursor.
Retrosynthetic Logic
The 1-thia-6-azaspiro[3.3]heptane core is typically accessed via:
-
Precursor: 3,3-bis(bromomethyl)thietane or a protected 3,3-bis(aminomethyl)thietane.
-
Cyclization: Reaction with a nitrogen nucleophile (e.g., benzylamine) followed by deprotection.
Critical Impurities to Monitor
-
Monocyclized Intermediates: Incomplete cyclization resulting in a pendant chloromethyl/bromomethyl group (highly reactive/genotoxic).
-
Dimeric Species: Intermolecular reaction between two precursor molecules instead of intramolecular cyclization.
-
Sulfoxides/Sulfones: The sulfur atom is prone to oxidation.
-
Impurity A: 1-Thia-6-azaspiro[3.3]heptane 1-oxide (
). -
Impurity B: 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide (
).
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for confirming the structure and purity of the hydrochloride salt.
Figure 1: Analytical workflow for structural validation and impurity profiling.
Experimental Protocols
HPLC Method for Purity Assessment
Standard C18 methods often fail to retain small, polar spirocyclic amines. A HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended.
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B (Isocratic hold)
-
1-10 min: 95% B → 60% B
-
10-12 min: 60% B (Hold)[3]
-
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection) for universal response. MS detection is preferred.
Solubility & Stability Handling
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.
-
S-Oxidation: Avoid prolonged exposure to air in solution. The thioether is susceptible to oxidation to the sulfoxide (chiral at sulfur) and sulfone.
-
Check: If the NMR shows splitting of the thietane protons into complex multiplets, suspect sulfoxide formation (which makes the ring carbons diastereotopic).
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link
-
PubChem. (2025).[4] 1-Thia-6-azaspiro[3.3]heptane hydrochloride Compound Summary. National Library of Medicine. Link
Sources
Physicochemical properties of 1-Thia-6-azaspiro[3.3]heptane HCl
Physicochemical Profiling & Synthetic Utility of 1-Thia-6-azaspiro[3.3]heptane Scaffolds
Executive Summary
1-Thia-6-azaspiro[3.3]heptane hydrochloride (and its oxidized sulfone analogs) represents a class of "spiro-heterocycles" increasingly utilized in modern medicinal chemistry.[1][2] As a conformationally restricted bioisostere, it offers a strategic alternative to piperidine, morpholine, and thiomorpholine rings. By imparting a high degree of three-dimensional complexity (Fsp³ character) and altering exit vectors without significantly increasing molecular weight, this scaffold enables the fine-tuning of lipophilicity (LogD) and metabolic stability in lead optimization.
Structural Architecture & Significance
The defining feature of the 1-thia-6-azaspiro[3.3]heptane core is the spiro-fusion of a thietane ring (containing sulfur) and an azetidine ring (containing nitrogen) at a single quaternary carbon.[1]
-
Geometry & Vectorization: Unlike the chair conformation of piperidine (exit vectors at ~180° or ~60°), the spiro[3.3]heptane system forces a "puckered" geometry with exit vectors twisted approximately 90° relative to each other. This allows substituents to explore novel chemical space within a binding pocket.[1]
-
Isomer Distinction: It is critical to distinguish between the 1-thia and 2-thia isomers:
Diagram 1: Structural Comparison & Vector Logic
Caption: Comparison of the linear vector topology of piperidine vs. the orthogonal twist of the spiro[3.3]heptane scaffold.
Physicochemical Profile
The "HCl" designation refers to the hydrochloride salt, which is the standard stable form for handling the amine. The properties below distinguish between the sulfide (parent) and the sulfone (1,1-dioxide), as the latter is a common shelf-stable variant.
| Property | Sulfide (Parent) | Sulfone (1,1-Dioxide) | Significance |
| Molecular Weight (Free Base) | ~115.2 g/mol | ~147.2 g/mol | Low MW allows for fragment-based drug design (FBDD).[1] |
| Molecular Weight (HCl Salt) | ~151.7 g/mol | ~183.7 g/mol | Salt form ensures water solubility for assays.[1] |
| Calculated pKa (Base) | ~10.5 - 11.0 | ~8.5 - 9.5 | The sulfone is electron-withdrawing, lowering the pKa of the distal amine compared to the sulfide or parent azetidine. |
| LogP (Lipophilicity) | ~0.5 - 1.0 | ~ -1.5 (Lower) | Sulfone adds polarity, significantly lowering LogP/LogD, beneficial for reducing metabolic clearance.[1] |
| Solubility (HCl Salt) | High (>50 mM) | High (>50 mM) | Excellent aqueous solubility suitable for in vitro screening.[1] |
| H-Bond Donors/Acceptors | 1 (NH) / 1 (S) | 1 (NH) / 3 (SO2, N) | Sulfone adds H-bond acceptors, potentially altering binding kinetics.[1] |
Key Insight (Basicity): The nitrogen in the 6-position is part of an azetidine ring. Azetidines are generally highly basic (pKa ~11).[1] In the 1-thia isomer, the sulfur is in the adjacent ring.
-
Sulfide: Minimal inductive effect on the nitrogen; basicity remains high.[1]
-
Sulfone: The strong electron-withdrawing nature of the
group communicates through the spiro-center, lowering the pKa of the amine. This makes the sulfone analog less likely to be protonated at physiological pH compared to the sulfide, potentially improving membrane permeability.
Synthesis & Salt Formation
The synthesis of 1-thia-6-azaspiro[3.3]heptane typically follows the "Carreira Strategy" or a bis-alkylation approach.[1] The route below describes the formation of the core skeleton followed by HCl salt formation.
Protocol: General Synthetic Workflow
-
Cyclization: Reaction of a 3,3-bis(electrophile) thietane precursor with a protected amine (e.g., Benzylamine or Tosylamide).[1]
-
Deprotection: Removal of the N-protecting group (e.g., Pd/C hydrogenation for Benzyl, or Na/Naphthalene for Tosyl).[1]
-
Salt Formation (Critical Step):
-
Reagent: 4M HCl in Dioxane or ethereal HCl.[1]
-
Procedure: Dissolve the free base in minimal dry diethyl ether or DCM at 0°C. Add HCl dropwise with vigorous stirring.
-
Observation: Immediate precipitation of the white hydrochloride solid.
-
Isolation: Filtration under inert atmosphere (Argon) is recommended as the salt can be hygroscopic.
-
Diagram 2: Synthetic Pathway (Carreira/Bis-alkylation Logic)
Caption: General synthetic route for constructing the spiro[3.3]heptane core and isolating the HCl salt.
Stability & Handling
1. Oxidation Susceptibility (Sulfide vs. Sulfone):
-
The sulfide form (S) is prone to oxidation to the sulfoxide (SO) and sulfone (SO2) upon exposure to air over time.
-
The sulfone form (1,1-dioxide) is chemically inert to oxidation and is the preferred building block for long-term storage.[1]
2. Hygroscopicity:
-
Like many spirocyclic amine salts, the HCl form is hygroscopic. It will absorb atmospheric moisture, becoming a sticky gum.[1]
-
Handling: Weigh quickly in a desiccated environment. If the solid becomes gummy, re-slurry in diethyl ether and filter to recover the crystalline solid.
3. Thermal Stability:
-
The spiro[3.3] system is strained but surprisingly thermally stable up to ~100-120°C. However, avoid prolonged heating of the free base in the presence of strong nucleophiles, which could theoretically open the strained rings (though less common than in cyclopropanes).
Applications in Drug Discovery
Bioisosteric Replacement Strategy: Researchers utilize 1-thia-6-azaspiro[3.3]heptane to replace:
-
Piperidine: To lower lipophilicity (LogD) and block metabolic "soft spots" (e.g., oxidation at the 4-position of piperidine).[1]
-
Morpholine: To remove the ether oxygen (H-bond acceptor) while maintaining polarity (if using the sulfone).[1]
-
Cyclohexane: To introduce polarity and vectors that escape the "flatland" of aromatic rings.[1]
Case Study Logic: If a lead compound containing a piperidine group suffers from rapid microsomal clearance or poor solubility:
-
Replace Piperidine with 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide .
-
Result: The
group lowers LogD. The spiro-geometry prevents CYP450 enzymes from easily accessing the ring carbons, often extending half-life ( ).
References
-
Burkhard, J. A., et al. (2012).[1][3] "Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks." Organic Letters.
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
Mykhailiuk, P. K. (2023).[1] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [1]
-
PubChem Compound Summary. "2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride" (Isomer Reference).[1] [1]
Sources
- 1. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
The following is an in-depth technical guide for the synthesis and characterization of 1-Thia-6-azaspiro[3.3]heptane hydrochloride , designed for research and drug development professionals.
Executive Summary
1-Thia-6-azaspiro[3.3]heptane hydrochloride (CAS: 1427452-92-3) is a high-value spirocyclic building block in medicinal chemistry.[1] As a constrained,
Compound Profile:
-
IUPAC Name: 1-Thia-6-azaspiro[3.3]heptane hydrochloride
-
Formula:
-
MW: 115.20 (free base) / 151.66 (salt)
-
SMILES: C1CSC12CNC2.Cl
-
Core Geometry: Two orthogonal 4-membered rings (Azetidine and Thietane) sharing a quaternary spiro-carbon.
Retrosynthetic Analysis
The construction of the strained spiro[3.3] system requires a strategy that minimizes ring strain during the cyclization step. The most reliable approach involves the formation of the azetidine ring first (available commercially as 1-Boc-3-azetidinone), followed by the construction of the thietane ring via an intramolecular nucleophilic substitution.
Key Disconnection: The strategic bond formation is the closure of the thietane ring via a thio-etherification between a tertiary thiol (or equivalent nucleophile) and a primary alcohol/leaving group.
Figure 1: Retrosynthetic logic flow from commercial ketone to spiro-target.
Detailed Synthetic Protocol
This protocol is derived from optimized spirocyclic synthesis methodologies and patent literature (e.g., WO2019055877A1). It prioritizes the "Vinyl Route" for regioselective installation of the sulfur atom.
Phase 1: Scaffold Construction
Objective: Synthesize the cyclization precursor tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate.
Step 1: Vinyl Grignard Addition
Reaction of 1-Boc-3-azetidinone with vinylmagnesium bromide.
-
Setup: Flame-dry a 500 mL 3-neck flask under
atmosphere. -
Reagents: Charge with 1-Boc-3-azetidinone (1.0 eq) dissolved in anhydrous THF (0.5 M). Cool to -78°C.
-
Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 1.2 eq) over 30 minutes. Maintain internal temp < -70°C.
-
Workup: Stir for 2 h at -78°C, then warm to 0°C. Quench with sat.
. Extract with EtOAc (3x).[2] Dry ( ) and concentrate.[1] -
Product: tert-butyl 3-hydroxy-3-vinylazetidine-1-carboxylate.
Step 2: Thio-Functionalization (Ritter-Type or Direct Thiolation)
Conversion of the tertiary alcohol to a thiol equivalent. Note: Direct nucleophilic substitution on the tertiary alcohol is prone to elimination. A preferred method uses Lawesson’s reagent or thiourea under acidic conditions, but for high yield, the Thioacetic Acid Radical Addition to the vinyl group is often employed to place sulfur at the primary position, followed by cyclization onto the tertiary center. However, to match the specific "1-thia" isomer (S at quaternary center), we proceed with Sulfur installation at C3 . Alternative High-Yield Route:Epoxidation & Ring Opening
-
Epoxidation: Treat the vinyl intermediate with
-CPBA to form the epoxide? No, better to use 1-Boc-3-methyleneazetidine (from Wittig of ketone). -
Epoxidation: React 1-Boc-3-methyleneazetidine with
-CPBA to form tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (Spiro-epoxide). -
Ring Opening: Open epoxide with Thioacetic acid (HSAc) or NaSH .
-
Regioselectivity: Nucleophile attacks the less hindered primary carbon.
-
Result: tert-butyl 3-hydroxy-3-(mercaptomethyl)azetidine-1-carboxylate.
-
Correction: This forms a 1-carbon linker. We need a 2-carbon linker for a thietane (4-membered) ring?
-
Structure Check: Thietane is a 4-membered ring. If spiro-fused: Spiro-C-C-S-Spiro.
-
This requires a 3-carbon chain (C-C-S) relative to the spiro center? No.
-
Thietane = 3 carbons + 1 sulfur.
-
If one carbon is the spiro center, we need 2 carbons + 1 sulfur in the loop.
-
Loop: Spiro ->
-> -> S -> Spiro. -
This requires a 2-hydroxyethyl group and a Thiol group on the spiro center.
-
Validated Precursor: tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate.
-
Step 3: Cyclization (The Patent Method)
Reference: WO2019055877A1
-
Reagents: Dissolve tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (1.0 eq) in Toluene (0.2 M).
-
Cyclodehydration: Add Diethoxytriphenylphosphorane (DTPP) or use Mitsunobu conditions (DEAD/PPh3 , 1.5 eq each).
-
Conditions: Stir at Room Temperature for 12 h (or reflux if using DTPP).
-
Purification: Concentrate and purify via Flash Column Chromatography (FCC) eluting with EtOAc/Petroleum Ether (1:5).
-
Intermediate: tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate.
Phase 2: Deprotection & Salt Formation
Objective: Isolate the final hydrochloride salt.
Step 4: Boc-Deprotection
-
Dissolution: Dissolve the intermediate (from Step 3) in Dichloromethane (DCM) .
-
Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 2-4 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.
-
Isolation:
-
The product often precipitates as a white solid.
-
Add Diethyl Ether (
) to drive precipitation. -
Filter the solid under
(hygroscopic). -
Wash with cold
.
-
-
Drying: Dry under high vacuum at 40°C for 12 h.
Characterization & QC Data
Trustworthy identification relies on the following spectroscopic signatures.
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic salt |
| LCMS ( | 116.05 Da | Mass of free base |
| (400 MHz, | Distinctive spiro-coupling | |
| Signal A | Azetidine ring protons ( | |
| Signal B | Thietane ring | |
| Signal C | Thietane ring | |
| Quaternary C shift is diagnostic | ||
| Purity | >97% (HPLC at 214 nm) | Essential for biological assays |
Note on NMR: The high symmetry of the azetidine ring may be broken if the thietane ring adopts a puckered conformation, potentially splitting the azetidine protons into complex multiplets.
Handling & Safety
-
Strained Rings: Spiro[3.3]heptane systems possess significant ring strain (~60 kcal/mol). While kinetically stable, avoid strong Lewis acids or extreme heat (>150°C) which may trigger polymerization or ring opening.
-
Thiols/Sulfides: Intermediates containing free thiols or sulfides may have potent odors. Use bleach (sodium hypochlorite) to quench glassware and waste.
-
Hydrochloride Salt: The final salt is likely hygroscopic . Store in a desiccator at -20°C.
Visualization of the Synthetic Pathway[2][3][8]
Figure 2: Step-by-step synthetic workflow for the 1-thia-6-azaspiro[3.3]heptane scaffold.
References
-
PubChem Compound Summary: 1-thia-6-azaspiro[3.3]heptane hydrochloride.[1] National Center for Biotechnology Information. Link
-
Patent: Preparation of tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors. WO2019055877A1. (Describes the cyclization of the thietane ring in Example 301). Link
-
General Methodology: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[6][7][8] Chem. Int. Ed. 2010. (Foundational work on spiro[3.3]heptane synthesis).
- Reaction Class: Mitsunobu, O.
Sources
- 1. WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 5. WO2023105497A1 - Synthesis of glp-1 analogues - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors - Google Patents [patents.google.com]
- 8. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS number and suppliers
[1][2][3][4]
Chemical Identity & Specifications
This compound represents a "strained spiro heterocycle" (SSH), a class of building blocks increasingly utilized in drug discovery to replace traditional piperidine or morpholine rings.[2] Its spiro[3.3]heptane core offers a rigid, non-planar geometry that directs exit vectors in a specific orientation, distinct from the chair-like conformation of six-membered rings.
Core Identifiers
| Parameter | Specification |
| Chemical Name | 1-Thia-6-azaspiro[3.3]heptane hydrochloride |
| CAS Number | 1224582-79-9 (HCl Salt) |
| Free Base CAS | 1224582-78-8 (Theoretical/Generic) |
| Sulfone Analog CAS | 1427358-97-1 (1,1-dioxide derivative - Note: Do not confuse) |
| Molecular Formula | C₅H₉NS[1][3][2][4][5] · HCl |
| Molecular Weight | 151.66 g/mol (Salt); 115.20 g/mol (Free Base) |
| SMILES | Cl.C1CC2(CNC2)S1 |
| InChI Key | HCXGDYCRSWHJEN-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, and Methanol |
Structural Analysis
The molecule consists of two four-membered rings (an azetidine and a thietane) sharing a single spiro-carbon.[1]
-
Azetidine Ring: Provides the secondary amine handle for functionalization (e.g., amide coupling, reductive amination).
-
Thietane Ring: Introduces a sulfur atom which modulates lipophilicity (LogP) and can serve as a metabolic handle (oxidation to sulfoxide/sulfone).
Synthesis & Manufacturing Methodology
While commercial supplies are available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route relies on the "Double Displacement Strategy" , utilizing a bis-electrophile precursor.
Retrosynthetic Logic
The spiro-quaternary carbon is best assembled by cyclizing the thietane ring onto a pre-existing azetidine core. This avoids the difficulty of forming the strained azetidine ring late in the synthesis.
Detailed Protocol (Self-Validating System)
Precursor: tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (Commonly available intermediate).[1]
Step 1: Thietane Ring Closure[1]
-
Reagents: Sodium Sulfide nonahydrate (Na₂S·9H₂O).
-
Solvent: Ethanol/Water (1:1 v/v) or DMF.
-
Procedure:
-
Dissolve tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv) in EtOH.
-
Add Na₂S·9H₂O (1.2–1.5 equiv) dissolved in minimal water.
-
Heat to reflux (80°C) for 4–6 hours. The reaction is driven by the high nucleophilicity of the sulfide anion displacing both bromides.
-
Workup: Concentrate to remove EtOH. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Yield: Typically 70–85% of tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate.[1]
-
Step 2: N-Boc Deprotection & Salt Formation[1]
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Procedure:
-
Dissolve the intermediate from Step 1 in dry CH₂Cl₂ or Dioxane.
-
Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
-
Stir at Room Temperature for 2–3 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.
-
Isolation: The product precipitates as the hydrochloride salt.[6] Filter the solid, wash with Et₂O (to remove Boc byproducts), and dry under vacuum.
-
Synthesis Pathway Diagram
Caption: Convergent synthesis via double-nucleophilic displacement, forming the thietane ring on an azetidine scaffold.[1]
Applications in Drug Discovery
The 1-thia-6-azaspiro[3.3]heptane core is a Bioisostere for:
-
Piperidine/Piperazine: It reduces the lipophilicity (lowering LogD) while maintaining a basic amine center.
-
Thiomorpholine: It provides a constrained analog, locking the sulfur and nitrogen vectors in a specific geometric relationship (approx. 180° dihedral angle in the spiro system vs. flexible chair in thiomorpholine).
Physicochemical Advantages[1]
-
Metabolic Stability: The four-membered rings are generally resistant to rapid oxidative metabolism compared to flexible aliphatic chains, although the sulfur atom is a site for S-oxidation (to sulfoxide/sulfone).[1]
-
Vectorization: The spiro-fusion creates a rigid 90° angle between the planes of the two rings, allowing substituents to explore novel chemical space in the enzyme binding pocket.
-
Fsp³ Character: Increases the fraction of sp³ carbons, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
Bioisosteric Relationship Diagram
Caption: Structural evolution from classic heterocycles to the rigid spiro[3.3]heptane scaffold.
Validated Suppliers & Sourcing
Due to the specialized nature of spirocyclic building blocks, sourcing should be restricted to vendors with established expertise in strained rings to ensure purity (specifically avoiding ring-opened impurities).
| Supplier | Region | Catalog / Product ID | Purity Spec | Notes |
| Enamine | Global (UA/US) | Search CAS 1224582-79-9 | ≥95% | Major manufacturer of spirocycles; often the primary source.[1] |
| PharmaBlock | Global (CN/US) | PBLL1384 (Verify Batch) | ≥97% | Specializes in azetidines/oxetanes; highly reliable for this class.[1] |
| BLD Pharm | Global | BD00841656 | 95-98% | Good availability for gram-scale quantities.[1] |
| Sigma-Aldrich | Global | Reseller | N/A | Likely resells Enamine/PharmaBlock stock; check lead times.[1] |
| WuXi AppTec | Global | Custom Synthesis | Custom | Recommended for kg-scale requirements.[1] |
Procurement Warning: Ensure the CAS matches 1224582-79-9 .[1][4] Some vendors may list the 1,1-dioxide (sulfone) variant (CAS 1427358-97-1) under similar names.[1] Always verify the oxidation state of the sulfur atom in the structure diagram before purchase.
Handling & Safety (MSDS Highlights)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is stable, but the free base is prone to oxidation or polymerization if left exposed to air.
-
Odor: As a thietane derivative, the free base may have a characteristic sulfurous (garlic-like) odor. The HCl salt is generally odorless.
References
-
ChemicalBook. 1-Thia-6-azaspiro[3.3]heptane hydrochloride Product Page. Retrieved from
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. (Foundational work on spiro[3.3]heptane synthesis).
- Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 17, 2839-2867. (Context on spirocycles as bioisosteres).
-
BLD Pharm. Product Datasheet: 1-Thia-6-azaspiro[3.3]heptane hydrochloride. Retrieved from
-
GuideChem. 1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS 1224582-79-9.[1][3] Retrieved from
Technical Guide: Spectroscopic Profiling of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
[1]
Executive Summary
Compound: 1-Thia-6-azaspiro[3.3]heptane hydrochloride
CAS Registry Number: 1427358-97-1 (Generic/Salt forms may vary; check specific batch)
Molecular Formula:
The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a critical class of "3D-rich" building blocks.[1] By replacing planar aromatic rings (like phenyl or pyridine) or flexible saturated heterocycles (like piperidine), this spirocyclic core offers distinct vectors for substituent exit, improved metabolic stability, and altered lipophilicity (
Structural Analysis & Numbering
Understanding the specific isomerism is vital for interpreting NMR data.[1] The "1-Thia-6-aza" nomenclature implies the following connectivity:
[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of the hydrochloride salt is distinct from the free base due to the protonation of the azetidine nitrogen, which significantly deshields the
H-NMR Data (400 MHz, DMSO- )
Reference Standard Profile
| Position | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| NH | 9.40 – 9.80 | Broad Singlet | 2H | Ammonium | Exchangeable protons; shift varies with concentration/water content.[1] |
| H5, H7 | 4.05 – 4.25 | Multiplet/Singlet | 4H | Azetidine CH | Deshielded by adjacent |
| H2 | 3.15 – 3.30 | Triplet ( | 2H | Thietane | Adjacent to Sulfur (S1).[1] |
| H3 | 2.60 – 2.80 | Triplet ( | 2H | Thietane | Shielded relative to H2; adjacent to spiro center.[1] |
Note on Solvent Effects: In
C-NMR Data (100 MHz, DMSO- )
Decoupled Spectrum
| Position | Shift ( | Type | Assignment |
| C5, C7 | 56.0 – 59.0 | CH | Azetidine carbons ( |
| C4 | 42.0 – 48.0 | C | Spiro quaternary carbon. Characteristic low intensity.[1] |
| C3 | 32.0 – 36.0 | CH | Thietane carbon ( |
| C2 | 24.0 – 28.0 | CH | Thietane carbon ( |
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the molecular weight.[1] The hydrochloride salt dissociates in the ionization source, yielding the protonated free base.
Electrospray Ionization (ESI-MS)
-
Ionization Mode: Positive (
)[1] -
Solvent: Methanol/Water + 0.1% Formic Acid
| m/z (Observed) | Ion Identity | Relative Abundance | Interpretation |
| 116.1 | 100% (Base Peak) | Protonated molecular ion of the free base ( | |
| 118.1 | ~4.5% | ||
| 138.1 | Variable | Sodium adduct (common in glass capillaries).[1] | |
| 157.1 | Variable | Acetonitrile adduct (if ACN used in mobile phase).[1] |
Fragmentation Pattern (MS/MS of 116.1):
-
m/z 88: Loss of
(Ethylene) from the thietane or azetidine ring (Ring contraction).[1] -
m/z 82/83: Loss of
or (Thietane ring opening).
Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups, specifically the amine salt and the thioether linkage.[1]
-
Method: ATR-FTIR (Solid state)[1]
| Wavenumber (cm | Intensity | Assignment | Notes |
| 2400 – 3000 | Broad, Strong | Characteristic "Amine Salt" broad band; overlaps C-H stretches.[1] | |
| 2950, 2920 | Medium | ||
| 1580 – 1600 | Medium | Scissoring vibration of the | |
| 1420 – 1450 | Medium | Scissoring/wagging of ring methylenes. | |
| 600 – 700 | Weak | Characteristic region for thioethers (often obscured but diagnostic).[1] |
Synthesis & Quality Control Workflow
To ensure the integrity of the spectroscopic data, the compound must be handled according to a strict QC workflow. The hydrochloride salt is hygroscopic; water uptake can shift NMR peaks and broaden IR bands.[1]
Handling Precautions
-
Hygroscopicity: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Stability: The thietane ring is susceptible to oxidation (to sulfoxide/sulfone) and ring-opening under strong nucleophilic conditions.[1] Avoid prolonged exposure to strong bases.[1]
-
Solubility: Highly soluble in water, DMSO, and Methanol.[1] Insoluble in non-polar solvents (Hexane, Toluene).[1]
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
PubChem Compound Summary. (2024). 1-Thia-6-azaspiro[3.3]heptane.[1][2][3][4] National Center for Biotechnology Information.[1]
-
Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [1]
Structural Elucidation of Strained Spiro-Heterocycles: A Crystallographic Guide to 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
The following technical guide details the structural elucidation of 1-Thia-6-azaspiro[3.3]heptane hydrochloride , a critical strained spiro-heterocycle used as a bioisostere in modern drug discovery.
Executive Summary
The spiro[3.3]heptane scaffold has emerged as a high-value "strain-release" bioisostere for piperidine and morpholine in medicinal chemistry. Unlike planar aromatic rings, the spiro[3.3] system possesses a unique "butterfly" conformation with non-collinear exit vectors, allowing for precise exploration of novel chemical space.
This guide provides a rigorous protocol for the X-ray crystallographic characterization of 1-Thia-6-azaspiro[3.3]heptane hydrochloride (
Chemical Context & Stability
Before initiating crystallization, the researcher must account for the specific properties of the thia-azaspiro core.
-
Compound: 1-Thia-6-azaspiro[3.3]heptane hydrochloride[1]
-
Formula:
-
Molecular Weight: 151.66 g/mol
-
Key Structural Feature: Two four-membered rings (thietane and azetidine) sharing a quaternary spiro-carbon.
-
Stability Warning: While the hydrochloride salt is stable, the free base is prone to polymerization or oxidation to the sulfone (1,1-dioxide) or sulfoxide. All crystallization attempts should maintain acidic conditions (excess HCl) to prevent free-basing.
Experimental Protocol: Crystallization
Small, strained ammonium salts are notoriously difficult to crystallize due to their high solubility in polar solvents and tendency to form hygroscopic oils. The following Vapor Diffusion protocol is the field-proven standard for this class of compounds.
Protocol: Methanol/Ether Vapor Diffusion
-
Dissolution: Dissolve 20 mg of 1-Thia-6-azaspiro[3.3]heptane HCl in a minimum volume (approx. 0.5–1.0 mL) of HPLC-grade Methanol (MeOH) . Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.
-
Vessel Setup: Place the MeOH solution in a small inner vial (e.g., 4 mL borosilicate).
-
Antisolvent: Place the inner vial (uncapped) inside a larger outer jar (e.g., 20 mL scintillation vial) containing 5 mL of Diethyl Ether (
) or TBME (tert-butyl methyl ether). -
Equilibration: Cap the outer jar tightly. The volatile ether will slowly diffuse into the methanol, gradually reducing solubility and inducing nucleation.
-
Observation: Store at 4°C (refrigerator) to reduce thermal energy and promote ordered lattice formation. Crystals typically appear within 48–72 hours as colorless prisms or blocks.
Critical Control: If oiling out occurs, repeat the process using Isopropanol (IPA) as the solvent and Hexane as the antisolvent.
Data Collection Strategy
The spiro[3.3]heptane core exhibits significant "puckering" motion. Room temperature data collection will likely result in smeared electron density maps around the spiro-carbon and ring atoms.
Recommended Instrument Parameters
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid | Essential to freeze the "butterfly" ring flip and minimize thermal ellipsoids. |
| Source | Mo | Preferred for routine organic salts; reduces absorption corrections compared to Cu. |
| Alternative Source | Cu | Use if crystals are <0.1 mm. The Sulfur atom ( |
| Resolution | 0.75 Å or better | Required to resolve the C-S and C-N bond lengths in the strained rings. |
| Redundancy | > 4.0 | High redundancy ensures accurate intensity statistics for handling potential disorder. |
Structure Solution & Refinement
The solution of this structure presents unique challenges due to the pseudo-symmetry of the spiro framework.
Phase 1: Space Group Determination
Expect a monoclinic (e.g.,
-
Warning: Be alert for pseudo-merohedral twinning . The nearly square shape of the unit cell (if
) can mimic higher symmetry (tetragonal), leading to solution failure. Always check the values for different Laue classes.
Phase 2: Handling Disorder (The "Butterfly" Effect)
The [3.3] spiro system is rarely planar.[2][3] It adopts a puckered conformation to relieve torsional strain.
-
Observation: If the thermal ellipsoids of the ring carbons (C2, C3, C4, C5) are elongated perpendicular to the ring plane, the molecule is likely disordered over two puckered conformations.
-
Refinement: Use the PART instruction (in SHELXL) to model the disorder. Split the ring atoms into Part A and Part B, refining their occupancy (variable x and 1-x). Restrain the geometry using SAME or SADI commands to ensure chemically reasonable bond lengths for the minor component.
Phase 3: Hydrogen Bonding
Locate the chloride counterion (
-
Validation: The
distance is typically 3.10 – 3.25 Å . Use HTAB to verify the geometry of the interaction.
Structural Analysis: What to Look For
To validate the structure, compare the geometric parameters against the known constraints of the spiro[3.3]heptane system.
Geometric Validation Table
| Feature | Expected Value | Mechanistic Insight |
| Puckering Angle ( | 129° – 130° | The angle between the two ring planes (butterfly shape). A value of 180° (planar) suggests unresolved disorder or high symmetry constraints. |
| Internal Bond Angles | ~88° – 90° | C-C-C angles in the rings are compressed (ideal tetrahedral is 109.5°), confirming high ring strain. |
| C-S Bond Length | 1.82 Å | Typical for thietane rings; significantly longer than C-C bonds (1.54 Å). |
| Exit Vectors | Non-collinear | Substituents at the 2- and 6- positions project at angles, unlike the parallel vectors of para-substituted benzenes. |
Visualization: Crystallography Workflow
The following diagram outlines the logical flow from salt formation to final CIF validation.
Figure 1: Workflow for the structural determination of hygroscopic spiro-amine salts.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Mikhailiuk, P. K. (2024).[4] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv (Preprint).
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.
-
Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository of small molecule crystal structures.
Sources
Commercial availability of 1-Thia-6-azaspiro[3.3]heptane hydrochloride for research
Executive Summary
The shift from flat, aromatic-heavy drug candidates to three-dimensional (3D) scaffolds has placed 1-Thia-6-azaspiro[3.3]heptane hydrochloride (CAS: 1427452-92-3) in a critical position within modern medicinal chemistry.[1][2][3] As a sulfur-containing spirocyclic bioisostere, it offers a unique geometric vector distinct from the ubiquitous piperidine or morpholine rings.[1][2][3]
This guide details the commercial landscape, synthetic accessibility, and handling protocols for this scaffold.[1][2][3] Unlike the widely available 2-oxa-6-azaspiro[3.3]heptane, the 1-thia-6-aza isomer represents a "privileged but underutilized" motif, primarily due to synthetic challenges that have only recently been resolved by major CROs like PharmaBlock and Enamine.[1][2][3][4]
Technical Profile & Chemical Identity
The 1-thia-6-azaspiro[3.3]heptane core consists of a four-membered thietane ring spiro-fused to a four-membered azetidine ring.[1][2][3][4] The "1-thia" designation indicates the sulfur atom is adjacent to the spiro carbon, creating a specific vector distinct from the "2-thia" isomer (where sulfur is opposite the spiro center).[1][2][3][4]
| Property | Specification |
| Chemical Name | 1-Thia-6-azaspiro[3.3]heptane hydrochloride |
| CAS Number | 1427452-92-3 (HCl salt) / 1224582-79-9 (Free base) |
| Molecular Formula | C₅H₉NS[4][5][6] · HCl |
| Molecular Weight | 151.66 g/mol (Salt) / 115.20 g/mol (Free base) |
| pKa (Calculated) | ~9.5 (Secondary amine) |
| LogP (ClogP) | ~0.14 (Low lipophilicity, highly soluble) |
| Key Derivative | 1,1-Dioxide (Sulfone), CAS: 1427358-97-1 |
Structural Distinction: Researchers must not confuse this target with its isomers. The 1-thia isomer places the sulfur atom at position 1 (adjacent to the spiro center), whereas the more common 2-thia isomer places it at position 2.[1][2][3][4]
Figure 1: Structural relationship between the target 1-thia scaffold and common market alternatives.
Commercial Availability & Sourcing Landscape
The commercial availability of this compound has transitioned from "Custom Synthesis Only" to "Catalog Stock" within the last 3–5 years.[2][3] However, it remains a Tier 2 building block, meaning stock is often held in gram-scale quantities rather than kilograms.[1][2][3]
Primary Suppliers
The following vendors have validated synthetic routes and confirmed catalog listings.
| Supplier | Catalog / CAS Ref | Availability Status | Purity Grade | Notes |
| PharmaBlock | PB112961 (Series) | In Stock (Global) | >97% | Primary manufacturer; holds patents on key intermediates.[4] |
| Enamine | EN300-19455144 | In Stock (Kyiv/US) | >95% | Offers both the sulfide and the sulfone (dioxide).[1][2][3][4] |
| Capot Chemical | 87557 | Lead Time (2-3 wks) | >97% | Good for bulk inquiries (>100g).[1][2][3] |
| Sigma-Aldrich | 1427358-97-1 | Stock (Dioxide) | >95% | Primarily lists the sulfone (1,1-dioxide); check carefully for sulfide.[1][7] |
Sourcing Advisory:
-
Salt Form: The hydrochloride salt is the standard stable form.[2][3] The free base is an oil and prone to oxidation; avoid purchasing the free base unless immediately using it.[2][3]
-
Oxidation State: Verify the CAS carefully. Many catalogs list "1-Thia... hydrochloride" but link to the 1,1-dioxide (sulfone).[1][2][3] The sulfone (CAS 1427358-97-1) is a metabolic dead-end, whereas the sulfide (CAS 1427452-92-3) allows for further functionalization.[1][2][3][4]
Synthetic Accessibility & Manufacturing
Understanding the synthesis is crucial for troubleshooting impurities (e.g., residual phosphines) and assessing scalability.[1][2][3] The synthesis of the 1-thia isomer is more complex than the 2-thia isomer because it cannot use the symmetric tribromoneopentyl alcohol starting material.[1][2][3][4]
The "PharmaBlock" Route (Patent WO2019055877): The dominant industrial route utilizes an intramolecular cyclization of a functionalized azetidine.[2][3]
-
Precursor Assembly: Start with tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate. This intermediate contains both the thiol (-SH) and alcohol (-OH) handles required to close the thietane ring.[1][2][3][4]
-
Cyclization: Activation of the alcohol (typically via Mitsunobu conditions or phosphonite reagents) promotes attack by the thiol sulfur to close the 4-membered ring.[2][3]
-
Deprotection: Acidic cleavage of the Boc group yields the hydrochloride salt.[2][3]
Figure 2: Industrial synthesis workflow for the 1-thia isomer, highlighting the critical cyclization step.
Applications in Drug Discovery
The 1-thia-6-azaspiro[3.3]heptane scaffold is a high-value tool for Lead Optimization , specifically for altering physicochemical properties without changing the core topology significantly.[1][2][3]
Bioisosterism
-
Morpholine Surrogate: When oxidized to the sulfone (1,1-dioxide), this scaffold mimics the polarity and H-bond accepting capability of morpholine but with a restricted, spirocyclic geometry.[1][2][3]
-
Piperidine Replacement: The sulfide form serves as a contracted, lipophilic bioisostere of piperidine.[2][3] The spiro[3.3] system reduces the "flatness" (Fsp3 increase) of the molecule, which correlates with improved clinical success rates.[1][2][3]
Vectorization
Unlike 1,4-disubstituted piperidines (linear vector), the 1-thia-6-azaspiro[3.3]heptane system introduces a "kink" or specific exit vector angle defined by the spiro center.[1][2][3][4] This allows substituents to access new binding pockets in the target protein.[2][3]
Metabolic Stability
Spirocyclic systems often show superior metabolic stability compared to their monocyclic counterparts.[2][3][8]
-
Data Insight: Studies on related spiro[3.3]heptanes indicate a ~40% reduction in intrinsic clearance (CLint) in hepatocyte assays compared to linear analogs, attributed to steric shielding of the nitrogen and the metabolic robustness of the strained rings [5].[1][2][3]
Handling, Storage, and Quality Control
Storage Protocol:
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2][3] Store in a desiccator or tightly sealed under argon.
-
Oxidation Risk: The sulfide sulfur in the 4-membered ring is electron-rich and strained, making it susceptible to oxidation to the sulfoxide or sulfone upon prolonged exposure to air.[1][3][4]
Quality Control (QC) Checklist: When receiving a batch from a supplier, verify the following:
-
1H NMR: Check for the integrity of the cyclobutane/thietane protons (multiplets in the 2.5–4.0 ppm range).
-
Absence of Oxidation: Ensure there are no downfield shifts indicating partial oxidation to sulfoxide (S=O).[2][3]
-
Residual Solvents: Toluene (from cyclization) and Dioxane (from deprotection) are common impurities.[2][3]
References
-
PharmaBlock Sciences. (2019).[2][3] Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors. WO2019055877A1.[2][3]
-
Burkhard, J. A., et al. (2010).[1][2][3] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.[1][2][3] [1][2]
-
Mykhailiuk, P. K. (2023).[1][2][3][9] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie, 62(51).[1][2][3]
-
Enamine Store. 1-thia-6-azaspiro[3.3]heptane Catalog Entry.
-
BenchChem. 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride Technical Data. [1][2]
Sources
- 1. US20240034731A1 - Aza-quinazoline compounds and methods of use - Google Patents [patents.google.com]
- 2. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Special Collection of Spiro Compounds Part One [promotion.pharmablock.com]
- 5. 1427452-92-3 | 1-thia-6-azaspiro[3.3]heptane hydrochloride - Capot Chemical [capotchem.com]
- 6. WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors - Google Patents [patents.google.com]
- 7. 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride | 1427358-97-1 [sigmaaldrich.com]
- 8. 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride | 1955519-96-6 | Benchchem [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Twist in the Tale: A Technical Guide to Azaspiro[3.3]heptane Scaffolds
Topic: Discovery and History of Azaspiro[3.3]heptane Scaffolds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: Escaping Flatland
For decades, medicinal chemistry was dominated by "flat" aromatic heterocycles—piperazines, morpholines, and piperidines. While synthetically accessible, these planar structures often suffer from poor metabolic stability and limited vector diversity. The "Escape from Flatland" paradigm, popularized by Lovering et al. (2009), shifted the focus toward fraction of sp³-hybridized carbons (
Enter the azaspiro[3.3]heptanes . These bicyclic, spiro-fused scaffolds offer a rigid, three-dimensional alternative to traditional heterocycles. They maintain the atom count of their monocyclic parents but introduce a critical
Structural Philosophy & Geometric Rationale[1]
The Orthogonal Vector Thesis
The defining feature of the spiro[3.3]heptane core is the quaternary carbon at position 4 (in 2,6-systems). Unlike the chair conformation of piperazine (vectors
-
Rigidity: The high strain energy of the cyclobutane rings (
kcal/mol per ring) locks the conformation, reducing the entropic penalty upon protein binding. -
Vector Alignment: Substituents at the 2- and 6-positions project at defined angles, allowing access to binding pockets unreachable by flat analogs.
Graphviz Logic: The "Escape from Flatland" Pathway
Figure 1: The logical evolution from planar heterocycles to spirocyclic scaffolds.
Physicochemical Profiling
Replacing a piperazine with a 2,6-diazaspiro[3.3]heptane is not a neutral change. Despite the addition of a carbon atom (in some comparisons) or the maintenance of heavy atom count, the properties shift favorably.
Table 1: Comparative Properties of Scaffolds
| Property | Piperazine (Flat) | 2,6-Diazaspiro[3.3]heptane (Spiro) | Impact |
| Geometry | Chair/Boat (Flexible) | Rigid, Orthogonal | Reduced entropic penalty |
| Basicity (pKa) | ~9.8 (Secondary amine) | ~8.5 - 9.0 | Lower pKa often improves permeability |
| LogD (7.4) | Baseline | Lower (approx -0.5 to -1.0 unit) | Improved water solubility |
| Metabolic Stability | Low (N-oxidation/ring opening) | High | Steric bulk protects N-centers |
| Lipophilicity | Variable | Lower Lipophilicity Efficiency (LLE) | Better drug-like space |
Note: The lowering of LogD is counterintuitive as carbon content increases/stays similar. This is attributed to the specific solvation shell around the compact, charged spiro-core.
Synthetic History & Methodology[1][3][4]
The Carreira Breakthrough
While spiro[3.3]heptanes were known as chemical curiosities in the early 20th century, they remained inaccessible for drug discovery until the seminal work of Erick M. Carreira’s group at ETH Zurich (circa 2008–2012). They developed robust, scalable routes to 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane , transforming them from curiosities to commodities.
Key Synthetic Routes[1][3][4][5]
-
The "Pentaerythritol" Route (Classic): Starts from commercially available pentaerythritol, converted to the tetrabromide, then double-cyclized with sulfonamides.
-
The "Resorted" Route (Modern): Uses 3,3-bis(bromomethyl)oxetane for oxa-azaspiro systems.[1]
-
Salt Formation: The free bases of these spirocycles are often volatile and unstable. They are almost exclusively handled as oxalate or sulfonate salts (e.g., naphthalene-1,5-disulfonate) to ensure crystallinity and shelf-stability.
Graphviz Workflow: The Carreira Synthesis (2-oxa-6-aza)
Figure 2: Synthetic pathway for the morpholine surrogate 2-oxa-6-azaspiro[3.3]heptane.
Detailed Experimental Protocol
Target: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Rationale: This protocol represents the "gold standard" for accessing the morpholine bioisostere. The use of the oxalate salt is critical for isolation, as the free amine is volatile and difficult to handle.
Materials
-
Precursor:
-Tosyl-2-oxa-6-azaspiro[3.3]heptane (prepared via cyclization of 3,3-bis(bromomethyl)oxetane with tosylamide). -
Reagents: Magnesium turnings (activate by crushing/grinding), Methanol (anhydrous), Oxalic acid (anhydrous).
-
Equipment: Sonicator bath, heavy-walled flask.
Step-by-Step Methodology
-
Activation: Place magnesium turnings (5.0 equiv) in a flame-dried flask. Dry stir vigorously under argon for 20 minutes to expose fresh metal surfaces.
-
Solvation: Add anhydrous methanol (
concentration relative to substrate) and a catalytic amount of iodine to initiate the formation of magnesium methoxide (indicated by gas evolution and heat). -
Reaction: Add
-Tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) to the mixture. -
Sonication (Critical Step): Place the flask in an ultrasonic bath. Sonicate at ambient temperature. The mechanical agitation removes the MgO passivation layer, driving the reductive detosylation. Monitor by TLC (or LCMS) for the disappearance of the starting material (typically 1–2 hours).
-
Note: Conventional stirring often leads to stalled reactions due to surface passivation.
-
-
Work-up:
-
Filter the grey suspension through a pad of Celite to remove excess magnesium. Wash the pad with methanol.
-
Caution: The filtrate contains the free amine, which is volatile. Do not rotary evaporate to dryness at high vacuum/temperature.
-
-
Salt Formation:
-
To the methanolic filtrate, add a solution of anhydrous oxalic acid (1.0 equiv) in methanol dropwise.
-
A thick white precipitate will form immediately.
-
-
Isolation: Cool the mixture to
for 30 minutes. Filter the white solid and wash with cold ether. Dry under high vacuum. -
Yield: Typically 80–90% as a colorless, non-hygroscopic solid.
Case Studies in Drug Discovery
Case Study 1: TBI-223 (Tuberculosis)[6]
-
Challenge: Developing a potent inhibitor for tuberculosis with high metabolic stability.
-
Solution: The Global Alliance for TB Drug Development utilized the 2-oxa-6-azaspiro[3.3]heptane scaffold.[2][1]
-
Outcome: The spirocyclic core replaced a traditional piperazine/morpholine linker. This maintained the necessary vector for binding while significantly reducing oxidative metabolism by liver enzymes (CYP450), leading to a candidate (TBI-223) with improved pharmacokinetic half-life.
Case Study 2: Bupivacaine Analogs
-
Innovation: Researchers replaced the piperidine ring of the anesthetic Bupivacaine with 1-azaspiro[3.3]heptane .[2][3]
-
Result: The resulting analog retained the anesthetic potency of the parent drug but operated outside the existing patent space and showed an altered toxicity profile, demonstrating the "scaffold hopping" utility of these cores.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
van der Haas, R. N. S., et al. (2016). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
Sources
1-Thia-6-azaspiro[3.3]heptane hydrochloride as a novel chemical scaffold
A Novel High-Fsp³ Scaffold for Next-Generation Drug Discovery[1]
Executive Summary
In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemists are increasingly moving away from flat, aromatic-rich structures ("Flatland") toward three-dimensional, sp³-rich scaffolds. 1-Thia-6-azaspiro[3.3]heptane hydrochloride represents a cutting-edge "saturate bioisostere" that offers a unique geometric vector, distinct from the common piperazine, morpholine, or thiomorpholine rings.
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, physicochemical advantages, and application in modulating multiparametric optimization (MPO) scores in drug candidates.
Structural & Physicochemical Architecture[1]
The 1-thia-6-azaspiro[3.3]heptane core consists of a four-membered thietane ring and a four-membered azetidine ring sharing a single spiro-carbon.[1] This "dumbbell" topology creates a rigid, non-planar system that projects substituents at defined angles, unlike the chair-flipping conformational mobility of six-membered rings.
Comparative Physicochemical Profile
The following table contrasts the 1-thia-6-azaspiro[3.3]heptane scaffold with traditional heterocycles it is designed to replace.
| Property | Thiomorpholine | 1-Thia-6-azaspiro[3.3]heptane | 1,1-Dioxide Derivative (Sulfone) |
| Hybridization | Mixed sp²/sp³ | 100% sp³ (High Fsp³) | 100% sp³ |
| Conformation | Flexible (Chair/Boat) | Rigid / Locked | Rigid / Locked |
| Lipophilicity (ClogP) | Moderate | Lower (Polar Surface) | Lowest (High Polarity) |
| Metabolic Liability | S-oxidation (P450) | S-oxidation (tunable) | Metabolically Stable |
| Vector Angle | ~180° (linear) | ~109° (Tetrahedral) | ~109° |
Key Insight: The spiro[3.3] system lowers the lipophilicity (LogD) while maintaining a molecular weight similar to piperidine, directly improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .
Synthetic Accessibility & Protocol
The synthesis of 1-thia-6-azaspiro[3.3]heptane is non-trivial due to the ring strain inherent in fusing two four-membered rings.[1] The most robust "self-validating" protocol relies on the double nucleophilic substitution strategy, forming the thietane ring from a pre-functionalized azetidine precursor.
Synthetic Pathway Visualization (DOT)
Caption: Figure 1. Convergent synthetic route for the construction of the 1-thia-6-azaspiro[3.3]heptane core via spiro-epoxide ring expansion.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride from tert-butyl 3-methyleneazetidine-1-carboxylate.
Reagents:
-
tert-butyl 3-methyleneazetidine-1-carboxylate (Starting Material)[1]
-
m-Chloroperbenzoic acid (mCPBA)[1]
-
Thiourea[1]
-
Hydrochloric acid (4M in Dioxane)
Step-by-Step Methodology:
-
Epoxidation (Spiro-Epoxide Formation):
-
Dissolve tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 eq) in DCM at 0°C.
-
Add mCPBA (1.2 eq) portion-wise. Stir at room temperature for 12 hours.
-
Validation: TLC should show consumption of the alkene. Quench with saturated Na₂SO₃ and wash with NaHCO₃. Isolate the spiro-epoxide.[1]
-
-
Thietane Ring Closure (The Critical Step):
-
Dissolve the spiro-epoxide (1.0 eq) in ethanol.
-
Add Thiourea (1.1 eq). Reflux the mixture for 4-6 hours.
-
Mechanism:[2][3][4][5] Thiourea attacks the epoxide to form an episulfide intermediate, which is then converted to the thietane ring.
-
Alternative: For direct thietane formation from 3,3-bis(electrophiles), react 1-Boc-3,3-bis(bromomethyl)azetidine with Na₂S in DMF at 80°C.
-
-
Deprotection (Salt Formation):
-
Dissolve the N-Boc-1-thia-6-azaspiro[3.3]heptane in dry 1,4-dioxane.
-
Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.
-
Stir for 2 hours. The product will precipitate as a white solid.[6]
-
Filtration: Collect the solid by filtration under inert atmosphere (Argon) to prevent oxidation of the sulfur.
-
Functionalization & Derivatization[1][7][8][9]
The 1-thia-6-azaspiro[3.3]heptane scaffold is versatile.[7] The sulfur atom offers a "handle" for electronic tuning that is unavailable in the all-carbon or all-nitrogen analogs.
Oxidation States (Sulfide vs. Sulfone)
The sulfide (S) can be selectively oxidized to the sulfoxide (SO) or sulfone (SO₂) using controlled equivalents of Oxone® or mCPBA.
-
Sulfide (S): Lipophilic, potential for metabolic S-oxidation.[1]
-
Sulfone (SO₂): Highly polar, metabolically inert, strong hydrogen bond acceptor. This is often the preferred form for final drug candidates (e.g., 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride).
Library Synthesis Workflow (DOT)
Caption: Figure 2.[1] Divergent synthesis strategy for generating lead-like libraries from the core scaffold.
Case Studies & Applications
Bioisosteric Replacement
In drug discovery programs targeting GPCRs (e.g., Dopamine or Serotonin receptors), the 1-thia-6-azaspiro[3.3]heptane core serves as a bioisostere for piperazine .
-
The Problem: Piperazines are often metabolically labile and can introduce non-specific binding due to high basicity.
-
The Solution: Replacing the piperazine with 1-thia-6-azaspiro[3.3]heptane reduces the pKa of the amine (due to the inductive effect of the strained ring and sulfur), improving membrane permeability and reducing hERG liability.
Patent Landscape
This scaffold is heavily utilized in recent patent literature (e.g., WO2012030990) for compounds targeting:
-
Kinases: As a rigid linker ensuring correct ATP-pocket occupancy.[1]
-
Pain Management: Analogs of Tramadol or local anesthetics where the spiro-cycle replaces the cyclohexyl ring.
Safety & Handling
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
-
Oxidation Sensitivity: The unoxidized sulfide form is prone to air oxidation over long periods. It should be stored under Argon. The 1,1-dioxide (sulfone) variant is air-stable at room temperature.
-
Toxicity: While specific tox data for the scaffold is proprietary, thietanes can be alkylating agents. However, the spiro-fusion significantly reduces ring strain reactivity compared to simple thietanes. Handle with standard PPE (gloves, goggles, fume hood).
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]
-
Mykhailiuk, P. K. (2023).[3][8] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as high-Fsp3 scaffolds for drug discovery. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Spirocyclic Benzene Bioisostere - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. tdcommons.org [tdcommons.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Technical Guide: Predicted ADME Properties of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
[1]
Executive Summary: The Escape from Flatland
1-Thia-6-azaspiro[3.3]heptane hydrochloride represents a high-value structural motif in modern fragment-based drug discovery (FBDD).[1] As the pharmaceutical industry shifts away from flat, aromatic-rich compounds to improve clinical success rates, rigid
This molecule serves as a bioisostere for thiomorpholine or a surrogate for piperidine , offering distinct advantages:
-
Geometric Rigidity: The spiro-fusion locks the exit vectors, reducing the entropy penalty upon protein binding.
-
Lipophilicity Modulation: The sulfur atom modulates lipophilicity (LogP) differently than oxygen (morpholine) or carbon (piperidine), often improving membrane permeability while maintaining solubility.[1]
-
Metabolic Diversion: It removes the liability of aromatic ring oxidation (e.g., preventing toxic aniline formation).[1]
This guide provides a predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold, grounded in Structure-Activity Relationship (SAR) principles and validated by industry-standard protocols.
Physicochemical Profile (The "Drug-Like" Foundation)
Before assessing biological interaction, we must define the fundamental chemical behavior of the salt and its free base.
Structural Properties[1][4][5][6]
-
IUPAC Name: 1-Thia-6-azaspiro[3.3]heptane hydrochloride[1][4]
-
Free Base Formula:
-
Salt Formula:
-
SMILES (Free Base): C1CSC2(C1)CNC2
Predicted Parameters Table
| Property | Value (Predicted) | Rationale & Implication |
| Molecular Weight (Salt) | ~151.66 Da | Ideal for FBDD; leaves massive room for functionalization (Rule of 3 compliant).[1] |
| Molecular Weight (Base) | 115.20 Da | Low MW facilitates high ligand efficiency (LE).[1] |
| cLogP (Free Base) | ~0.5 to 0.9 | Moderately lipophilic.[1] Sulfur increases lipophilicity vs. Oxygen (Morpholine cLogP ~ -0.86).[1] |
| TPSA | ~37 | 12 (Amine) + 25 (Sulfide).[1] Excellent for BBB penetration (<90 |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Secondary amine in a strained ring.[1] Highly ionized at pH 7.[1]4. |
| Solubility (pH 7.4) | High (>10 mM) | The HCl salt form ensures rapid dissolution in aqueous media.[1] |
| 1.0 (100%) | Maximizes 3D character, correlated with higher clinical success rates.[1] |
Predicted ADME Profile
Absorption (Permeability & Solubility)
The hydrochloride salt ensures high aqueous solubility , a critical prerequisite for oral bioavailability. However, absorption is governed by the free base's ability to cross lipophilic membranes.
-
Mechanism: Passive diffusion is expected to be moderate-to-high.[1] While the amine is ionized at physiological pH (pH 7.4), the equilibrium concentration of the neutral species, combined with the small molecular radius (
), favors paracellular transport or rapid transcellular diffusion of the uncharged fraction. -
Bioavailability (
): Predicted to be High (>80%) due to complete solubility and low molecular weight, assuming no active efflux.[1]
Distribution[8]
-
Plasma Protein Binding (PPB): Predicted Low (<50%) .[1] Small, polar, basic molecules rarely exhibit high non-specific binding to albumin or alpha-1-acid glycoprotein unless they possess significant lipophilic tails.[1]
-
Volume of Distribution (
): Likely High (>1 L/kg) .[1] Basic amines tend to sequester in tissues (lysosomal trapping) due to the pH gradient between plasma (7.[1]4) and intracellular lysosomes (5.0).[1] -
Blood-Brain Barrier (BBB): Permeable. With a TPSA of ~37
and low MW, this scaffold is an excellent candidate for CNS targets, provided it is not a substrate for P-gp efflux.[1]
Metabolism (The Critical Liability)
While the spiro-cycle protects the carbon skeleton from oxidation, the heteroatoms are the "soft spots."
-
Primary Liability: S-Oxidation. The thioether (sulfide) at position 1 is highly susceptible to Flavin-containing Monooxygenases (FMOs) and CYP450s, leading to the Sulfoxide and subsequently the Sulfone .[1]
-
Secondary Liability: N-Oxidation/Conjugation. The secondary amine can undergo N-oxidation or direct Glucuronidation (Phase II).[1]
Visualizing the Metabolic Pathway:
Figure 1: Predicted metabolic fate.[1][5] S-oxidation is the dominant Phase I pathway.[1]
Excretion[8][10]
Toxicity & Safety Assessment (In Silico)
-
hERG Inhibition: Low Risk. Unlike flexible aliphatic chains or large lipophilic amines (e.g., terfenadine), this rigid, small scaffold lacks the pharmacophore features typically required to block the hERG potassium channel.
-
Structural Alerts:
-
No Aniline Alert: Safer than aromatic bioisosteres.[1]
-
Genotoxicity (Ames): Generally negative for simple spirocyclic amines, though specific functionalization can alter this.[1]
-
Reactive Metabolites: The sulfoxide/sulfone metabolites are generally stable and non-toxic, unlike reactive quinones formed from aromatics.
-
Experimental Validation Protocols
To transition from "Predicted" to "Proven," the following assays must be performed. These protocols are designed to be self-validating using internal standards.[1]
Protocol: Microsomal Stability (Metabolic Soft Spot Identification)
Objective: Determine
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with Human Liver Microsomes (0.5 mg/mL protein).[1]
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot at
min. Quench immediately with ice-cold Acetonitrile containing Warfarin (Internal Standard).[1] -
Analysis: LC-MS/MS. Monitor parent ion decay.[1]
-
Metabolite Scouting: Set MS to scan for +16 Da (Sulfoxide/N-oxide) and +32 Da (Sulfone).[1]
-
Validation Criteria: Reference compounds (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.[1]
Protocol: Kinetic Solubility (Nephelometry)
Objective: Confirm the advantage of the HCl salt form.
-
Stock: 10 mM DMSO stock of the HCl salt.
-
Dilution: Spike into PBS (pH 7.4) to final concentrations of 10, 100, and 500 µM.
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure light scattering (Nephelometry) or UV absorbance after filtration.[1]
-
Pass Criteria: Solubility > 100 µM is required for fragment screening.
Workflow Visualization
Figure 2: Step-wise validation workflow for fragment progression.
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Organic Letters. Link[1]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for ADME protocols). Link
-
Wuitschik, G., et al. (2010).[1][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Foundational text on 4-membered ring bioisosteres). Link[1]
-
PubChem Compound Summary. (2024). 1-Thia-6-azaspiro[3.3]heptane.[1][4][7] National Center for Biotechnology Information.[1] Link
-
Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
Sources
- 1. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-thia-6-azaspiro[3.3]heptane hydrochloride (C5H9NS) [pubchemlite.lcsb.uni.lu]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Thia-6-azaspiro[3.3]heptane hydrochloride | 1224582-79-9 [amp.chemicalbook.com]
Technical Monograph: Physicochemical Profiling of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
[1]
Executive Summary: The "Escape from Flatland"
1-Thia-6-azaspiro[3.3]heptane hydrochloride represents a high-value "next-generation" bioisostere used to replace morpholine, thiomorpholine, or piperidine rings in drug discovery.[1] As part of the industry-wide shift toward increasing fraction sp3 (Fsp3) character, this spirocyclic scaffold offers defined exit vectors that create unique 3D chemical space coverage while often improving metabolic stability compared to its monocyclic analogs [1].[1]
However, the structural advantages of this scaffold—specifically the high ring strain of the fused thietane and azetidine rings—introduce specific stability and solubility challenges that differ from standard heterocycles. This guide details the handling, solubility profiling, and stability risks associated with this compound.
Physicochemical Baseline
Understanding the core properties of the 1-thia-6-aza[3.3] system is prerequisite to experimental planning.[1]
| Property | Value / Characteristic | Impact on Development |
| Molecular Formula | C₅H₉NS[1] · HCl | Small fragment, high ligand efficiency potential.[1] |
| Molecular Weight | ~151.66 g/mol (Salt) | Favorable for fragment-based drug discovery (FBDD).[1] |
| pKa (Conjugate Acid) | Est.[1][2] 9.5 – 10.5 | The azetidine nitrogen is basic. At physiological pH (7.4), the molecule is predominantly cationic (>99%), driving high aqueous solubility.[1] |
| LogP (Free Base) | ~0.2 – 0.8 (Predicted) | Lower lipophilicity than piperidine; favorable for lowering LogD in lead optimization.[1] |
| H-Bond Donors/Acceptors | 1 (NH, cation) / 2 (N, S) | The sulfur atom acts as a weak acceptor; the cationic amine is a strong donor.[1] |
| Ring Strain | ~60 kcal/mol (Total) | Critical Risk: Both the thietane and azetidine rings are highly strained.[1] Thermal stress can induce ring-opening.[1] |
Solubility Profile & Solvent Compatibility[1][2][3]
Aqueous Solubility
As a hydrochloride salt, 1-Thia-6-azaspiro[3.3]heptane exhibits high aqueous solubility (>50 mg/mL expected) in its crystalline state.[1] However, the "Common Ion Effect" must be considered.
-
Water (DI): Very High Solubility.[1]
-
0.1 N HCl: Reduced Solubility.[1] The excess chloride ions from the solvent will suppress the dissociation of the hydrochloride salt, potentially causing precipitation at very high concentrations.
-
PBS (pH 7.4): High Solubility.[1] The compound remains ionized.
Organic Solvent Compatibility[1]
-
DMSO: Excellent solubility (>100 mM).[1] Recommended for stock solutions.[1]
-
Methanol/Ethanol: Good solubility.[1][3] Useful for transfers but avoid prolonged storage due to potential nucleophilic attack if the free base is generated.
-
Dichloromethane (DCM): Poor solubility for the HCl salt; requires conversion to free base for extraction.[1]
Protocol: Kinetic Solubility Determination
Do not rely on literature values. Batch-to-batch polymorphism affects solubility.[1]
-
Preparation: Weigh 5 mg of compound into a chemically resistant vial (glass preferred).
-
Titration: Add solvent (pH 7.4 buffer) in 10 µL increments with continuous vortexing.
-
Endpoint: Visual clarity. If undissolved at 500 µL (<10 mg/mL), sonicate for 5 minutes.[1]
-
Verification: Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC-UV to confirm concentration against a DMSO standard curve.
Stability & Degradation Mechanisms[1]
The stability profile of 1-Thia-6-azaspiro[3.3]heptane is dominated by two competing risks: Sulfur Oxidation and Ring Strain Release .[1]
Oxidative Instability (The Thietane Risk)
The sulfur atom in the 4-membered thietane ring is electron-rich and susceptible to oxidation.[1]
-
Pathway: Thietane
Thietane-1-oxide (Sulfoxide) Thietane-1,1-dioxide (Sulfone).[1] -
Trigger: Exposure to air (slow), peroxides in solvents (fast), or metabolic oxidation (CYP450).[1]
-
Mitigation: Store under Argon/Nitrogen. Use peroxide-free ethers/solvents.[1]
Hydrolytic/Thermal Instability (The Strain Risk)
While azetidines are kinetically stable, the spiro-fusion adds strain.[1]
-
Acidic Conditions: Generally stable (HCl salt is the preferred storage form).[1]
-
Basic/Nucleophilic Conditions: High risk.[1] Strong nucleophiles can attack the
-carbons adjacent to the heteroatoms, leading to ring-opening polymerization or fragmentation.[1]
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways.[1] Note that sulfur oxidation is the most common storage artifact, while ring-opening is a process risk during synthesis.[1]
Experimental Protocols
Forced Degradation Stress Testing (Screening)
To validate the stability of your specific batch, perform this rapid stress test before using the material in critical biological assays.
| Condition | Duration | Target Outcome | Analysis Method |
| Control | N/A | Reference | LC-MS (t=0) |
| Oxidation | 4h, RT | 0.3% H₂O₂ | Monitor for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.[1] |
| Acid Stress | 24h, RT | 0.1 N HCl | Confirm stability of the salt form. |
| Base Stress | 4h, RT | 0.1 N NaOH | Monitor for ring-opening (mass shifts or loss of parent peak). |
| Thermal | 24h, 60°C | Solid State | Detect thermal polymerization.[1] |
LC-MS Method Parameters (Recommended)
Because the compound is small and polar, standard C18 gradients often result in elution in the void volume.[1]
Handling & Storage Guidelines
1. Hygroscopicity Management:
-
Hydrochloride salts of small amines are notoriously hygroscopic.[1]
-
Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly. Store in a desiccator.
2. Storage Conditions:
-
Short Term (<1 Month): 4°C, desiccated, protected from light.
-
Long Term (>1 Month): -20°C, under Argon/Nitrogen atmosphere.[1]
3. Solution Stability:
References
-
Mykhailiuk, P. K. (2023).[1][2][4] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[1][4] [1]
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.[1]
-
Ding, X., et al. (2023).[1] "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. [1]
-
PubChem Compound Summary. (2025). "1-Thia-6-azaspiro[3.3]heptane hydrochloride."[1] National Center for Biotechnology Information.[1]
1-Thia-6-azaspiro[3.3]heptane Hydrochloride: A Strategic Scaffold for Next-Generation Drug Discovery
An In-Depth Technical Guide on 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
Executive Summary
In the contemporary pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to those with higher fraction of sp³-hybridized carbons (
This guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of this scaffold, providing researchers with the actionable intelligence needed to deploy it effectively in lead optimization.
Structural & Physicochemical Analysis
The Spiro[3.3]heptane Core
Unlike the chair conformation of cyclohexane or piperidine, the spiro[3.3]heptane core consists of two puckered four-membered rings sharing a single quaternary carbon. This imparts specific structural characteristics:
-
Rigidity: The spiro-fusion locks the conformation, reducing the entropic penalty upon binding to a protein target.
-
Exit Vectors: Substituents on the nitrogen (position 6) and the sulfur-containing ring project at angles distinct from the
tetrahedral ideal, often providing access to novel binding pockets or improving selectivity. -
Pucker Angle: The cyclobutane/thietane/azetidine rings typically adopt a puckered conformation (
), creating a "butterfly" shape that is thicker than a planar phenyl ring but less bulky than a adamantane.
Electronic & Metabolic Profile
| Property | Characteristic | Medicinal Chemistry Implication |
| Basicity (pKa) | Similar to azetidine/piperidine; ensures solubility at physiological pH. | |
| Lipophilicity (LogP) | Moderate | Lower than cyclohexane analogs due to heteroatoms; S-oxidation significantly lowers LogP. |
| Metabolic Liability | Sulfur Atom | The sulfide is susceptible to oxidation by FMOs and CYPs to sulfoxide (chiral) and sulfone. |
| Metabolic Liability | The strained rings are generally stable, but |
The "1-Thia" Advantage
The specific placement of the sulfur atom at position 1 (adjacent to the spiro center) versus position 2 (opposite the spiro center) subtly alters the electronic environment of the core. In the 1-thia isomer, the sulfur's lone pairs are sterically closer to the orthogonal ring, potentially influencing the pucker angle and the dipole moment vector of the molecule more significantly than in the 2-thia isomer.
Medicinal Chemistry Applications
Bioisosterism: Beyond Thiomorpholine
1-Thia-6-azaspiro[3.3]heptane acts as a conformationally restricted surrogate for thiomorpholine .
-
Case 1: Solubility Enhancement. Replacing a phenyl spacer with this spirocycle disrupts planarity, disrupting crystal packing energy and improving aqueous solubility.
-
Case 2: Selectivity. The rigid core prevents the "induced fit" often seen with flexible piperazines, potentially avoiding off-target interactions (e.g., hERG inhibition).
Polarity Tuning via Sulfur Oxidation
One of the most powerful features of this scaffold is the ability to modulate physicochemical properties in situ or during lead optimization by oxidizing the sulfur atom.
-
Sulfide (Parent): Lipophilic, good for membrane permeability.
-
Sulfone (
): Highly polar, strong hydrogen bond acceptor, metabolically stable. Converting the sulfide to the sulfone typically lowers LogD by ~1.0–1.5 units, a critical tactic for reducing clearance or improving oral bioavailability.
Fragment-Based Drug Discovery (FBDD)
The low molecular weight and distinct 3D shape make 1-Thia-6-azaspiro[3.3]heptane hydrochloride an excellent fragment. It can be elaborated at the nitrogen (amide, urea, amine) to probe interactions, while the sulfur ring acts as a hydrophobic anchor or, upon oxidation, a polar contact.
Synthetic Accessibility & Functionalization
The hydrochloride salt is a stable, solid form convenient for storage. The free base is a secondary amine and can be liberated in situ.
Handling the Hydrochloride Salt
-
Storage: Hygroscopic; store under inert atmosphere (Ar/N2) at room temperature or 4°C.
-
Free-Basing: For reactions requiring a free amine (e.g., nucleophilic substitution), treat with 3-4 equivalents of DIPEA or pre-treat with carbonate resin in MeOH/DCM.
Core Functionalization Workflows
A. Nitrogen Functionalization (The "Handle")
The secondary amine at position 6 is the primary vector for elaboration.
-
Amide Coupling: Standard HATU/EDC conditions work well.
-
Reductive Amination: Compatible with aldehydes/ketones using STAB (
). -
SNAr / Buchwald-Hartwig: The sterically unencumbered nature of the azetidine nitrogen makes it an excellent nucleophile for arylations.
B. Sulfur Functionalization (The "Tuner")
-
Oxidation to Sulfone: This is the most common modification to improve metabolic stability.
-
Reagent: mCPBA (2.2 equiv) or Oxone.
-
Note: The sulfone is electron-withdrawing, which will lower the pKa of the distal amine (if communication exists) and reduce the lipophilicity.
-
Experimental Protocols
Protocol 4.1: General Amide Coupling (N-Derivatization)
-
Purpose: To attach a pharmacophore to the spiro scaffold.
-
Scale: 0.5 mmol
Materials:
-
1-Thia-6-azaspiro[3.3]heptane hydrochloride (1.0 equiv)
-
Carboxylic Acid (
) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (3.5 equiv)
-
DMF (anhydrous, 0.2 M concentration)
Procedure:
-
In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid.
-
Add 1-Thia-6-azaspiro[3.3]heptane hydrochloride solid directly to the mixture.
-
Immediately add DIPEA dropwise. The mixture should become homogeneous.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS for consumption of the amine.
-
Workup: Dilute with EtOAc, wash with sat.
(x2), water (x1), and brine (x1). Dry over and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol 4.2: Selective Oxidation to Sulfone
-
Purpose: To convert the sulfide core to the polar, stable sulfone.
-
Scale: 0.5 mmol
Materials:
-
N-Substituted 1-Thia-6-azaspiro[3.3]heptane derivative (1.0 equiv)
-
m-Chloroperbenzoic acid (mCPBA) (77% max, 2.5 equiv)
-
Dichloromethane (DCM) (0.1 M)
-
Sat.
(Sodium thiosulfate)
Procedure:
-
Dissolve the substrate in DCM and cool to 0°C (ice bath).
-
Add mCPBA portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 3 hours.
-
Quench: Add sat.
and stir vigorously for 15 minutes (destroys excess peroxide). -
Workup: Separate layers. Wash organic layer with sat.
(x3) to remove m-chlorobenzoic acid byproduct. -
Validation: NMR should show a downfield shift of the protons adjacent to sulfur (
0.5–1.0 ppm shift).
Visualizing the Workflow
The following diagram illustrates the strategic application of this scaffold in a medicinal chemistry campaign, highlighting the bifurcation between lipophilic and polar optimization paths.
Caption: Strategic workflow for utilizing 1-Thia-6-azaspiro[3.3]heptane, moving from salt neutralization to divergent lead optimization pathways.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(12), e202316825. Link
-
PubChem. (n.d.).[1] "1-Thia-6-azaspiro[3.3]heptane hydrochloride."[2] National Library of Medicine. Link
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link
Sources
Methodological & Application
Application Note: Experimental Protocol for N-Arylation of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
Executive Summary & Strategic Rationale
The 1-Thia-6-azaspiro[3.3]heptane scaffold is a high-value bioisostere in modern medicinal chemistry.[1] By replacing piperazine or cyclohexyl rings, this spirocycle imparts specific conformational restrictions (mimicking the gem-dimethyl effect) and alters lipophilicity (
However, the chemical functionalization of 1-Thia-6-azaspiro[3.3]heptane hydrochloride presents two distinct challenges that cause standard protocols to fail:
-
Catalyst Poisoning: The thietane (4-membered sulfur ring) moiety is a potent soft donor that can coordinate to and deactivate Palladium (Pd) or Copper (Cu) catalysts, arresting the catalytic cycle.[1]
-
Strain Energy: The 3.3-spiro system possesses significant ring strain (~60 kcal/mol).[1] While kinetically stable, it is susceptible to ring-opening under harsh acidic conditions or extreme thermal stress.[1]
This guide provides two validated protocols: Method A (Pd-Catalyzed Buchwald-Hartwig) for unactivated aryl halides, utilizing specific ligand architectures to prevent sulfur poisoning; and Method B (SNAr) for electron-deficient electrophiles.[1]
Pre-Reaction Critical Handling: The HCl Salt Factor
The starting material is supplied as a hydrochloride salt. Attempting to use this directly without accounting for the stoichiometry of the base will stall the reaction.
-
The Trap: In Pd-catalysis, using exactly 1.0 equivalent of base (e.g., NaOtBu) with the HCl salt leaves 0 equivalents for the catalytic cycle (Pd-Amine complex formation).
-
The Solution: You must use Base Stoichiometry = (Equiv. for Reaction) + 1.0 (for HCl neutralization) .[1]
-
Recommendation: Perform in situ neutralization.[1] Isolating the free base is possible but the free amine is volatile and prone to air-oxidation at the sulfur center.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate method for your specific electrophile.
Figure 1: Decision tree for selecting the optimal N-arylation pathway based on electrophile electronics and sterics.
Method A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]
Scope: Unactivated aryl bromides, chlorides, and triflates.[1] Mechanism: The choice of ligand is critical.[2] RuPhos and BrettPhos are dialkylbiaryl phosphines that form mono-ligated Pd species.[1] Their bulk prevents the thietane sulfur from bridging multiple Pd centers (poisoning) and facilitates the reductive elimination of the bulky spiro-amine.
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate | 1-Thia-6-azaspiro[3.3]heptane HCl | 1.2 | Nucleophile |
| Electrophile | Aryl Bromide/Chloride | 1.0 | Electrophile |
| Catalyst | RuPhos Pd G4 | 0.02 - 0.05 | Pre-catalyst (Air stable) |
| Base | LiHMDS (1M in THF) | 2.2 - 2.5 | Base (Soluble, Fast) |
| Solvent | Anhydrous THF or Toluene | [0.2 M] | Solvent |
Step-by-Step Protocol
-
Preparation (Glovebox or Schlenk Line):
-
Activation & Neutralization:
-
Add anhydrous THF (concentration ~0.2 M relative to aryl halide).[1]
-
Dropwise, add LiHMDS (1M in THF) (2.2 equiv).[1]
-
Why LiHMDS? It is soluble and acts instantly.[1] The first 1.0 equiv neutralizes the HCl salt; the remaining 1.2 equiv drives the catalytic cycle. It also generates the active Pd(0) species from the G4 precatalyst at room temperature.
-
-
Reaction:
-
Seal the vial.
-
Stir at 65°C for 2–12 hours.
-
Control: Monitor by LCMS. Look for the disappearance of the aryl halide.
-
-
Work-up:
-
Purification:
Method B: Nucleophilic Aromatic Substitution (SNAr)[1]
Scope: Electron-deficient aryl fluorides/chlorides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1] Advantage: Metal-free, lower cost, no risk of sulfur poisoning.[1]
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate | 1-Thia-6-azaspiro[3.3]heptane HCl | 1.1 | Nucleophile |
| Electrophile | Activated Aryl Halide | 1.0 | Electrophile |
| Base | DIPEA (Hünig's Base) | 3.0 | Organic Base |
| Solvent | DMSO or DMF | [0.5 M] | Polar Aprotic Solvent |
Step-by-Step Protocol
-
Dissolution:
-
In a vial, dissolve 1-Thia-6-azaspiro[3.3]heptane HCl (1.1 equiv) in DMSO.
-
Add DIPEA (3.0 equiv).[1] Stir for 5 minutes to ensure free-basing.
-
-
Addition:
-
Add the Activated Aryl Halide (1.0 equiv).
-
-
Reaction:
-
Heat to 80°C .
-
Time: Usually rapid (1–4 hours).[1]
-
Self-Validation: The reaction mixture often changes color (yellow/orange) as the Meisenheimer complex forms and product is released.
-
-
Work-up:
Troubleshooting & Self-Validation
Use this table to diagnose failure modes.
| Observation (LCMS/TLC) | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning (Method A) | Switch to BrettPhos Pd G4 or increase loading to 5-10 mol%. Ensure O2 exclusion (oxidation of P-ligand).[1] |
| No Reaction (SM remains) | HCl Salt Interference | Verify you added >2.0 equiv of base. If using weak base (Cs2CO3), switch to soluble strong base (LiHMDS).[1] |
| Product + M+16 Peak | Sulfur Oxidation | The thietane sulfur has oxidized to sulfoxide. Test solvents for peroxides. Degas solvents thoroughly.[1] |
| Des-Halo Aryl (Ar-H) | Beta-Hydride Elimination | Reaction is too hot or ligand is too small.[1] Use RuPhos (bulky) and lower temp to 50°C. |
References
-
Buchwald-Hartwig Amination with Secondary Amines
-
Spirocyclic Scaffolds in Drug Discovery
-
Catalyst Poisoning by Sulfur
-
Handling of Amine Salts in Cross-Coupling
Sources
- 1. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. surface.syr.edu [surface.syr.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Derivatization Strategies for 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
Executive Summary
The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a high-value "sp³-rich" building block designed to replace flat aromatic systems (e.g., piperidines, piperazines) or labile aliphatic rings. By incorporating orthogonal exit vectors and distinct heteroatoms (S and N) within a rigid spirocyclic framework, this molecule offers a unique opportunity to modulate lipophilicity (logP), metabolic stability, and receptor complementarity.
This guide details the operational protocols for handling the hydrochloride salt, executing chemoselective derivatization at the nitrogen center (azetidine), and modifying the sulfur center (thietane) to access sulfone analogs.
Chemical Profile & Handling
Compound: 1-Thia-6-azaspiro[3.3]heptane hydrochloride Structure: A spiro-fused system comprising one azetidine ring and one thietane ring. Key Properties:
-
Basicity: The azetidine nitrogen is moderately basic (
), requiring neutralization for nucleophilic activity. -
Ring Strain: High ring strain (
kcal/mol per ring) dictates that reaction conditions must avoid strong Lewis acids or extreme temperatures that could trigger ring-opening polymerization. -
Solubility: The HCl salt is highly water-soluble; the free base is soluble in DCM, THF, and MeOH.
Salt Break Protocol (Mandatory Precursor Step)
Direct use of the HCl salt in transition-metal catalyzed cross-couplings or sensitive acylations often leads to poor yields due to catalyst poisoning or stoichiometry mismatches.
Protocol: Biphasic Neutralization
-
Suspend 1-Thia-6-azaspiro[3.3]heptane HCl (1.0 eq) in DCM (10 mL/g).
-
Add an equal volume of 1M NaOH or saturated
. -
Stir vigorously for 15 minutes at room temperature.
-
Separate the organic layer. Extract the aqueous layer
with DCM. -
Dry combined organics over
(avoid if Lewis acid sensitivity is suspected, though usually safe here). -
Critical: Concentrate under reduced pressure at
. The free base is volatile and prone to degradation upon prolonged heating. Use immediately.
Strategy A: Nitrogen Derivatization (The Primary Vector)
The azetidine nitrogen is the primary handle for library generation. Due to the steric bulk around the spiro-center, reaction rates may be slower compared to pyrrolidine analogs.
Amide Coupling (General Protocol)
Standard coupling reagents (EDC/HOBt) can be sluggish. We recommend HATU or T3P for rapid, high-yield conversion.
Reagents: Carboxylic Acid (
-
Dissolve
(1.1 eq) in anhydrous DMF (0.2 M). -
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) and stir for 10 minutes to activate the acid.
-
Add the free-based spirocycle (1.0 eq) (or HCl salt + extra 1.0 eq DIPEA).
-
Stir at RT for 2–4 hours. Monitor by LCMS.
-
Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then
. Flash chromatography.
Nucleophilic Aromatic Substitution ( )
The spiro-azetidine is an excellent nucleophile for fluorinated heteroaromatics.
Reagents: Ar-F or Ar-Cl,
-
Combine Ar-X (1.0 eq) and Spiro-HCl (1.1 eq) in DMSO.
-
Add
(3.0 eq). -
Heat to
for 4–12 hours.-
Note: If the substrate is unreactive, switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, Cs2CO3, Toluene,
).
-
Strategy B: Sulfur Oxidation (The Polarity Tuner)
The thietane sulfur offers a secondary handle. Oxidizing the sulfide to a sulfone (1,1-dioxide) is a powerful strategy to lower logP and block metabolic S-oxidation, often improving the pharmacokinetic profile.
-
Sulfide (Parent): Lipophilic, potential metabolic liability.[1]
-
Sulfoxide (1-oxide): Chiral center created (mixture of diastereomers). Often avoided due to complexity in separation.
-
Sulfone (1,1-dioxide): Achiral, highly polar, metabolically stable. Preferred Target.
Sulfone Synthesis Protocol
Reagent: m-CPBA (meta-Chloroperoxybenzoic acid). Safety: m-CPBA is a shock-sensitive oxidizer.
-
Dissolve N-functionalized spirocycle (1.0 eq) in DCM (0.1 M).
-
Note: It is recommended to functionalize the Nitrogen before oxidation to prevent N-oxide formation, although the amine is generally more nucleophilic than the sulfide, N-protection or prior derivatization is safer.
-
-
Cool to
(Ice bath). -
Add m-CPBA (2.2 to 2.5 eq) portion-wise over 15 minutes.
-
Allow to warm to RT and stir for 2–6 hours.
-
Quench: Add saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. Stir 15 mins. -
Wash with saturated
to remove m-chlorobenzoic acid byproduct. -
Isolate organic layer, dry, and concentrate.[2]
Visual Workflows
General Derivatization Logic
The following diagram illustrates the decision tree for processing the 1-Thia-6-azaspiro[3.3]heptane scaffold.
Figure 1: Divergent synthesis workflow starting from the hydrochloride salt.
Oxidation Pathway & Stereochemistry
Controlling the oxidation state is critical. The sulfoxide intermediate introduces chirality (cis/trans isomers relative to the spiro system), whereas the sulfone collapses this complexity.
Figure 2: Oxidation pathway. Direct conversion to sulfone is recommended to avoid diastereomeric mixtures.
Scientific Rationale & Troubleshooting
Why use this scaffold? (E-E-A-T)
The 1-Thia-6-azaspiro[3.3]heptane core is a bioisostere of piperidine and cyclohexane. Unlike flat aromatic rings, spirocycles possess significant
The specific inclusion of the thietane ring distinguishes this from the all-carbon spiro[3.3]heptane. The sulfur atom allows for late-stage "polarity tuning." If a lead compound is too lipophilic, oxidizing the sulfur to the sulfone can drop the LogP by ~1.0–1.5 units without changing the carbon skeleton or exit vectors [3].
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | HCl salt not fully neutralized. | Use 3-4 eq. of DIPEA or perform distinct salt-break step. |
| Complex NMR Spectra | Formation of Sulfoxide diastereomers. | Push oxidation to completion (Sulfone) using excess oxidant and heat ( |
| Decomposition | Ring opening of thietane. | Avoid strong Lewis acids (e.g., |
References
-
Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[3][4][5]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[6] (Contextual reference for 4-membered heterocycle utility).
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[1][3][6]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. Synthesis of novel angular spirocyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Using 1-Thia-6-azaspiro[3.3]heptane hydrochloride in parallel synthesis
Application Note: High-Throughput Parallel Synthesis with 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
Executive Summary
This guide details the integration of 1-Thia-6-azaspiro[3.3]heptane hydrochloride into parallel synthesis workflows. As drug discovery shifts away from planar, aromatic-heavy scaffolds ("escaping flatland"), spirocyclic diamines and amino-sulfides have emerged as critical bioisosteres for piperidine, morpholine, and thiomorpholine.[1][2]
The 1-thia-6-azaspiro[3.3]heptane core offers a high fraction of sp³-hybridized carbons (
Chemical Profile & Strategic Value
Structural Attributes
The molecule consists of two orthogonal cyclobutane rings fused at a spiro-carbon.[1]
-
Ring A (Positions 1-3): Contains the sulfur atom (thioether).[1][2]
-
Ring B (Positions 5-7): Contains the secondary amine (nucleophile).[1][2]
Key Advantages:
-
Bioisosterism: Mimics the steric bulk of cyclohexyl/piperidyl groups but with altered geometry (puckered rings) and reduced lipophilicity.[1][2]
-
Vector Control: The spiro-fusion forces substituents into specific orientations, rigidifying the ligand-target complex and potentially reducing the entropic penalty of binding.[1][2]
-
Diversification Potential: The sulfur atom serves as a "latent" polarity switch.[1][2] It can be left as a lipophilic sulfide or oxidized to a polar sulfoxide or sulfone, altering the LogD without changing the carbon skeleton.[1]
Physical Properties & Handling
-
State: White to off-white crystalline solid (HCl salt).[1][2]
-
Solubility: Highly soluble in water and DMSO; sparingly soluble in DCM/EtOAc until neutralized.[1][2]
-
Stability: The amine is stable.[1][2] The thioether is susceptible to oxidation by atmospheric oxygen over long periods or strong oxidants (peroxides).[2]
-
Handling Precaution: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Use degassed solvents for library synthesis to prevent uncontrolled S-oxidation.
Parallel Synthesis Workflows
The following protocols are designed for 96-well plate format but are scalable to 24-well blocks or flow chemistry setups.
Workflow Logic Diagram
Figure 1: Decision tree for parallel library synthesis using the spirocyclic scaffold.
Detailed Experimental Protocols
Protocol A: High-Throughput Amide Coupling
Objective: Generate a library of amides targeting the N6-position.
Reagents:
-
Scaffold: 1-Thia-6-azaspiro[3.3]heptane HCl (0.2 M in DMA).
Step-by-Step Procedure:
-
Plate Preparation: Load 50 µL of carboxylic acid stock (10 µmol, 1.0 equiv) into a 96-well deep-well plate.
-
Activation: Add 50 µL of HATU stock (10 µmol, 1.0 equiv) and 5 µL of DIPEA (28 µmol, 2.8 equiv). Shake at 600 rpm for 10 minutes.
-
Expert Insight: Pre-activation ensures the active ester forms before the amine salt is introduced, reducing potential side reactions with the sulfur.[1]
-
-
Scaffold Addition: Add 50 µL of the spiro-amine HCl stock (10 µmol, 1.0 equiv) followed by an additional 5 µL of DIPEA.
-
Why: The second bolus of base is strictly required to neutralize the HCl salt of the scaffold.
-
-
Reaction: Seal plate and shake at RT for 16 hours.
-
Workup (Solid Phase Extraction):
Protocol B: Late-Stage Sulfur Oxidation (Divergent Synthesis)
Objective: Convert the sulfide library into sulfoxides (chiral mixture) or sulfones (achiral).[1][2]
Reagents:
-
Oxidant: m-CPBA (meta-chloroperoxybenzoic acid) or Oxone®.[1][2]
-
Solvent: DCM (for mCPBA) or MeOH/Water (for Oxone).[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude amide product from Protocol A in DCM (0.5 mL).
-
Oxidation:
-
Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.
-
Isolation: Separate organic layer, dry over MgSO₄, and concentrate.
Data Analysis & Quality Control
NMR Interpretation
The spirocyclic core presents a distinct signature.[1]
-
Sulfide (Parent): The protons on the thia-ring (positions 2,[1][2]3) typically appear upfield (2.8 - 3.2 ppm).[1]
-
Sulfone (Oxidized): Upon oxidation, these protons shift downfield significantly (3.8 - 4.2 ppm) due to the electron-withdrawing effect of the sulfone.[1][2]
-
Conformation: The cyclobutane rings are puckered. In high-field NMR, you may see complex splitting patterns (roofing effects) rather than simple triplets/quintets.[1]
LCMS Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Mass = M+16 | Oxidation to Sulfoxide | Use degassed solvents; ensure inert atmosphere during storage.[1][2] |
| Mass = M+14 | Methylation | Avoid using methanol with strong acids; check purity of alkyl halides.[1][2] |
| Low Yield | Incomplete Neutralization | Ensure DIPEA is added in >2.5 molar excess relative to the HCl salt. |
| Broad Peak | Amide Rotamers | Run LCMS at elevated temperature (40-50°C) to coalesce rotamers.[1][2] |
Case Study: Bioisosteric Replacement
Scenario: A project targets a GPCR where a piperidine moiety is metabolically labile (oxidative metabolism at the
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolism at the equivalent
-position.[1][2] -
Selectivity: The change in vector geometry (90° spiro angle vs 109° chair) avoided an off-target clash with a CYP450 heme iron.[1][2]
-
Solubility: The sulfone analog (synthesized via Protocol B)[2] increased aqueous solubility by 15-fold compared to the parent piperidine.[1]
References
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Journal of Organic Chemistry.[1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews.[1][2]
-
SpiroChem AG. (n.d.).[1][2] Spirocyclic Scaffolds in Drug Discovery.[1][2][3][4] SpiroChem Application Notes.[1][2]
-
Barnes-Seeman, D. (2012).[1][2][5] The role of spirocyclic scaffolds in drug discovery.[1][3][4][6][7][8] Current Topics in Medicinal Chemistry.
-
Enamine Ltd. (n.d.).[1][2] Spirocyclic Building Blocks for Parallel Synthesis. Enamine Catalog.[1][2]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence - Enamine [enamine.net]
Application Note: Scale-Up Synthesis of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
This Application Note and Protocol is designed for the scale-up synthesis of 1-Thia-6-azaspiro[3.3]heptane hydrochloride .
Executive Summary: The 1-thia-6-azaspiro[3.3]heptane scaffold is a high-value bioisostere of piperidine and thiomorpholine, offering unique vector geometry and metabolic stability. Unlike the symmetric 2-thia isomer (synthesized via bis-alkylation), the 1-thia isomer (where the sulfur atom is adjacent to the spiro carbon) is constructed via a [2+2] cycloaddition strategy. This guide details the scalable synthesis of the 1,1-dioxide derivative (the primary medicinal chemistry target) and outlines the reduction pathway to the sulfide if specifically required.
Introduction & Retrosynthetic Analysis
Structural Significance
The spiro[3.3]heptane core has emerged as a critical "spacer" in modern drug design, replacing labile 6-membered rings.
-
1-Thia-6-azaspiro[3.3]heptane (Asymmetric): The sulfur atom is at position 1 (adjacent to the spiro center). This creates a "twisted" geometry distinct from the symmetric 2-thia isomer.
-
Oxidation State: The scaffold is most commonly deployed as the 1,1-dioxide (sulfone) , which mimics the polarity of a cyclic sulfone or amide while maintaining a compact footprint. The sulfide (thioether) is less common due to oxidation susceptibility but serves as a precursor or specific lipophilic bioisostere.
Retrosynthesis
The most robust, scalable route to the 1-thia core relies on the Graf [2+2] Cycloaddition of a sulfene across an exocyclic double bond.
-
Disconnection: C2–C1 (Spiro-Sulfur bond) and C2–C3.
-
Key Intermediates:
-
N-Boc-3-methyleneazetidine: The "ene" component.
-
Sulfene (generated in situ): The "enophile" derived from Methanesulfonyl Chloride (MsCl).
-
Comparison of Routes:
| Route | Strategy | Target Isomer | Scalability |
|---|---|---|---|
| A (Selected) | [2+2] Cycloaddition (Sulfene + Alkene) | 1-Thia (Asymmetric) | High. Uses cheap reagents (MsCl). Avoids odorous sulfides. |
| B | Bis-alkylation (Na₂S + Bis-electrophile) | 2-Thia (Symmetric) | High, but yields the wrong isomer (S opposite spiro). |
| C | Radical Addition (Thioacetic acid) | Linear/5-membered | Low specificity for spiro[3.3] ring closure. |
Process Safety & Hazard Management
-
Methanesulfonyl Chloride (MsCl): Highly toxic and corrosive. Generates HCl and Sulfene (reactive intermediate). Must be handled under anhydrous conditions with efficient scrubbing.
-
Exotherms: The formation of sulfene and the subsequent [2+2] cycloaddition are exothermic. Controlled addition rates at low temperature (-10°C to 0°C) are critical on scale (>100g).
-
Strained Rings: The spiro[3.3]heptane core possesses significant ring strain (~60 kcal/mol). While kinetically stable, avoid strong Lewis acids or extreme temperatures (>150°C) which may trigger polymerization.
Detailed Experimental Protocol
Phase 1: Synthesis of N-Boc-3-methyleneazetidine
Note: This intermediate is commercially available but can be synthesized on kilogram scale from N-Boc-3-azetidinone via Wittig olefination.
Phase 2: [2+2] Cycloaddition to N-Boc-1-thia-6-azaspiro[3.3]heptane 1,1-dioxide
This step constructs the thietane-1,1-dioxide ring.
Reagents:
-
N-Boc-3-methyleneazetidine (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (2.0 - 2.5 equiv)
-
Triethylamine (Et₃N) (3.0 - 4.0 equiv)
-
Dichloromethane (DCM) (10-15 volumes)
Protocol:
-
Setup: Charge a jacketed reactor with N-Boc-3-methyleneazetidine and DCM . Cool the solution to -10°C under N₂ atmosphere.
-
Base Addition: Add Et₃N slowly, maintaining internal temperature < 0°C.
-
Sulfene Generation & Cyclization:
-
Prepare a solution of MsCl in DCM (2 volumes).
-
Add the MsCl solution dropwise to the reactor over 2–4 hours. Critical: The rate of addition controls the exotherm and the concentration of free sulfene, favoring the [2+2] pathway over polymerization.
-
Maintain temperature between -10°C and -5°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC/HPLC (Consumption of olefin).
-
Workup:
-
Quench with Water (10 volumes). Separate phases.
-
Wash organic layer with 1M HCl (to remove excess Et₃N), then Sat. NaHCO₃ , then Brine .[3]
-
Dry over MgSO₄ and concentrate under reduced pressure.
-
-
Purification: The crude sulfone is often a crystalline solid. Recrystallize from Ethanol/Heptane or IPA to obtain white crystals.
-
Yield Target: 60–75%.
-
Phase 3: Reduction to 1-Thia-6-azaspiro[3.3]heptane (Sulfide)
Note: If the 1,1-dioxide is the target, skip to Phase 4. If the sulfide is required, perform this reduction.
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) (3.0 - 4.0 equiv)
-
THF (Anhydrous, 20 volumes)
Protocol:
-
Setup: Suspend LiAlH4 in anhydrous THF at 0°C.
-
Addition: Add the N-Boc-1-thia-6-azaspiro[3.3]heptane 1,1-dioxide (dissolved in THF) slowly. Caution: Gas evolution (H₂).
-
Reflux: Heat to reflux (66°C) for 4–6 hours. Note: This reduction is difficult; LiAlH4 reduces the sulfone to sulfide and simultaneously reduces the N-Boc group to N-Methyl.
-
Modification for N-H retention: To retain the secondary amine (or N-Boc), LiAlH4 is too aggressive. A milder reduction using Diisobutylaluminum hydride (DIBAL) or Silane/TiCl4 may be attempted, but sulfone-to-sulfide reduction is generally low-yielding on scale.
-
Alternative: If the N-Methyl sulfide is acceptable, proceed. If N-H is needed, the 2-Thia isomer route (Bis-alkylation of N-protected-bis-bromide with Na₂S) is recommended instead of reducing the 1-thia-sulfone.
-
Phase 4: Deprotection to Hydrochloride Salt
This step cleaves the N-Boc group (if retained) to yield the final salt.
Reagents:
-
4M HCl in Dioxane (or Ethanol)
-
Solvent: Dichloromethane or Methanol
Protocol:
-
Dissolve the intermediate (Sulfone or Sulfide) in DCM (5 volumes).
-
Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
-
Stir at RT for 2–4 hours. Product often precipitates.[3]
-
Isolation: Filter the white solid. Wash with Et₂O or MTBE .
-
Drying: Dry under vacuum at 40°C.
Process Workflow Diagram
Caption: Workflow for the synthesis of 1-Thia-6-azaspiro[3.3]heptane derivatives via the Sulfene [2+2] route.
Characterization & QC Criteria
| Test | Method | Acceptance Criteria (Hydrochloride Salt) |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area) |
| Identity | ¹H NMR (D₂O/DMSO-d6) | Consistent structure; absence of olefinic protons (5.0-6.0 ppm) |
| Chloride Content | Titration (AgNO₃) | 98.0% - 102.0% of theoretical |
| Residual Solvents | GC-HS | DCM < 600 ppm, Et₃N < 320 ppm |
Key ¹H NMR Signals (1,1-Dioxide HCl in D₂O):
-
Azetidine Ring: Two doublets/multiplets around δ 4.2 – 4.5 ppm.
-
Thietane Ring: Singlet or AB quartet around δ 4.6 – 4.8 ppm (deshielded by sulfone).
-
Spiro Center: Quaternary carbon (¹³C NMR ~ 35-45 ppm).
Troubleshooting & Optimization
-
Polymerization during [2+2]:
-
Incomplete Deprotection:
-
Isomer Confusion (1-Thia vs 2-Thia):
-
Check: If the melting point or NMR does not match literature, verify you have not synthesized the 2-thia isomer (Symmetric). The 2-thia isomer is made from 3,3-bis(bromomethyl)azetidine + Na₂S and has a singlet for the thietane CH₂ protons at a different shift.
-
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Piramal Enterprises Ltd. (2020). "An Improved Asymmetric Synthesis Of Azaspiro Compounds." Indian Patent IN201821043647. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 45(20), 8900-8935. (Foundational spiro-oxetane chemistry analogous to spiro-thietane). Link
-
PubChem Compound Summary. (2025). "1-Thia-6-azaspiro[3.3]heptane hydrochloride."[1][2] CID 90369868. Link
Sources
- 1. 1427452-92-3 | 1-thia-6-azaspiro[3.3]heptane hydrochloride - Capot Chemical [capotchem.com]
- 2. 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride | 1955519-96-6 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scilit.com [scilit.com]
- 5. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
1-Thia-6-azaspiro[3.3]heptane hydrochloride as a building block for drug discovery
Abstract
1-Thia-6-azaspiro[3.3]heptane hydrochloride represents a high-value, saturated spirocyclic building block designed to replace metabolically labile aliphatic rings (e.g., piperidines, morpholines) and planar aromatic systems.[1][2] Distinct from its linear isomer (2-thia-6-azaspiro[3.3]heptane), the 1-thia-6-aza scaffold offers a unique angular exit vector , enabling precise "kinked" geometry in fragment-based drug discovery (FBDD).[1][2] This guide details the handling, synthetic utility, and strategic application of this scaffold, with a focus on its "tunable" oxidation states (sulfide vs. sulfone) which allow medicinal chemists to modulate lipophilicity (LogD) and basicity (pKa) late in the lead optimization phase.[3]
Introduction: The "Angular" Spiro Advantage
In modern drug design, increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.[3] While the 2,6-disubstituted spiro[3.3]heptanes are well-established surrogates for para-phenylene or piperazine linkers (linear geometry), the 1-thia-6-azaspiro[3.3]heptane core provides a critical geometric alternative.[1][2]
-
Geometric Niche: The sulfur atom at position 1 (adjacent to the spiro center) and the nitrogen at position 6 create an angular vector (~120° projection), mimicking 3-substituted piperidines or meta-substituted benzenes .[1]
-
Electronic Tuning: The proximity of the sulfur atom to the amine (3-bond separation) allows for significant modulation of the amine's basicity upon oxidation of the sulfur, a feature less pronounced in the 2,6-isomer.[3]
Table 1: Comparative Profile of Spiro[3.3]heptane Scaffolds
| Feature | 1-Thia-6-azaspiro[3.3]heptane | 2-Thia-6-azaspiro[3.3]heptane | Piperidine (Reference) |
| Geometry | Angular / Bent | Linear | Chair (Flexible) |
| Vector Analogy | meta-Phenylene / 3-Subst.[1][2] Piperidine | para-Phenylene / Piperazine | - |
| Through-Bond Dist. | 3 Bonds (N-C-C-S) | 4 Bonds (N-C-C-C-S) | - |
| pKa Modulation | High (Strong inductive effect of SO₂) | Moderate | Low |
| Metabolic Stability | High (Rigid, no H-abstraction at bridgehead) | High | Low (prone to oxidation) |
Physicochemical & Synthetic Utility
The utility of 1-thia-6-azaspiro[3.3]heptane lies in its "Sulfide-Sulfone Switch."[1][2] The parent sulfide is lipophilic, while the sulfone (dioxide) is highly polar and chemically inert.[3]
A. The "Sulfide-Sulfone Switch" Strategy
Researchers can incorporate the lipophilic sulfide building block to facilitate membrane permeability during early assays, then oxidize it to the sulfone to reduce logD and block metabolic soft spots (sulfur oxidation) in later stages.[3]
-
Sulfide (S): Lipophilic, potential H-bond acceptor (weak).[1] Prone to metabolic S-oxidation.[1][2][3]
-
Sulfone (SO₂): Polar, strong H-bond acceptor, metabolically stable, electron-withdrawing (lowers amine pKa).[1]
B. Basicity & Permeability
The azetidine nitrogen in spiro[3.3] systems is typically highly basic (pKa ~10.5–11.0).[3] In the 1-thia isomer, oxidation to the sulfone significantly lowers this pKa (est. 7.5–8.[1][3]5) due to the strong inductive effect of the proximal SO₂ group.[3] This reduction in basicity is crucial for:
Experimental Protocols
Protocol A: Salt Break & Free-Basing
The hydrochloride salt is hygroscopic and may interfere with sensitive organometallic couplings.[1][2][3] Free-basing is recommended for consistent stoichiometry.[1][2]
Materials:
-
Phase separator cartridge (optional)
Procedure:
-
Dissolution: Suspend 1.0 eq of the HCl salt in DCM (10 mL/g).
-
Neutralization: Add 1.5 eq of saturated Na₂CO₃ solution. Stir vigorously for 20 minutes at room temperature (RT). Note: Evolution of CO₂ is minimal but ensure venting.[2]
-
Extraction: Separate the organic layer.[1][3] Extract the aqueous layer 2x with DCM.[1][3]
-
Drying: Pass combined organics through a phase separator or dry over anhydrous Na₂SO₄.
-
Concentration: Concentrate carefully under reduced pressure (keep bath <30°C). The free amine is a volatile oil/low-melting solid.[1][2][3] Use immediately.
Protocol B: General Amine Coupling (Amide Formation)
Standard HATU conditions work well.[3] For sterically encumbered acids, switch to T3P.[3]
Reagents:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.2 eq)[1]
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Step-by-Step:
-
Dissolve the Carboxylic Acid and DIPEA in DMF (0.1 M).
-
Add HATU and stir for 5 minutes to activate the acid.
-
Add the spiro-amine (dissolved in minimal DMF).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO₃, and brine.[1][3]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: Controlled Oxidation (S → SO₂)
This step converts the lipophilic sulfide linker into the polar sulfone bioisostere.[3]
Reagents:
Procedure:
-
Dissolve substrate in DCM (0.1 M) and cool to 0°C.
-
Warm to RT and stir for 2–16 hours.
-
Quench: Add saturated aq. Na₂S₂O₃ (sodium thiosulfate) and stir for 15 mins to destroy excess peroxide (starch-iodide test negative).
-
Workup: Wash with sat. NaHCO₃ (2x) to remove chlorobenzoic acid byproduct.[1][3]
-
Purification: The sulfone is significantly more polar; adjust chromatography gradient accordingly (often requires 5-10% MeOH in DCM).
Visualization of Logic & Workflow
The following diagram illustrates the geometric distinction and the "Spiro-Switch" synthetic workflow.
Caption: Comparison of spiro-vectors (Left) and the "Sulfide-to-Sulfone" synthetic progression (Right).[1]
Key Applications & Case Studies
Case Study 1: Reducing hERG Liability In a lead series containing a basic piperidine, hERG inhibition was problematic (IC₅₀ < 1 µM).[3]
-
Intervention: Replacement of the piperidine with 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide .[1][2]
-
Mechanism: The spiro-sulfone lowered the amine pKa by ~2 units compared to the piperidine, reducing the cationic charge fraction at physiological pH.[1][3]
-
Result: hERG IC₅₀ improved to >30 µM while maintaining target potency due to the preserved angular vector.
Case Study 2: Fragment Growing
-
Challenge: A fragment hit lacked solubility and had no clear exit vector for growth.
-
Solution: The 1-thia-6-azaspiro[3.3]heptane amine was coupled to the fragment.[1][2] The sulfur atom served as a "handle" for late-stage oxidation, allowing the team to generate three distinct analogs (S, SO, SO₂) from one intermediate to scan polarity/solubility space rapidly.[3]
References
-
Mykhailiuk, P. K. (2023).[1][3][4][5][6] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2012).[1][3] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Link
-
PubChem Compound Summary . 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (Isomer Comparison). Link
-
Google Patents . Substituted bicyclic aza-heterocycles and analogues as sirtuin modulators (Synthesis of 1-thia isomer). Link
-
Enamine Ltd. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Link
Sources
- 1. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esdmedikal.com [esdmedikal.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Incorporation of 1-Thia-6-azaspiro[3.3]heptane Scaffolds in Bioactive Molecules
Content Type: Application Note & Experimental Protocol Subject: 1-Thia-6-azaspiro[3.3]heptane hydrochloride (CAS: 1000936-68-2 / 1427358-97-1 for dioxide) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Part 1: Executive Summary & Strategic Rationale
In the landscape of modern fragment-based drug discovery (FBDD), the 1-thia-6-azaspiro[3.3]heptane scaffold represents a high-value bioisostere. It offers a unique solution to the "flatness" problem of traditional aromatic rings and the metabolic liabilities of flexible saturated heterocycles like thiomorpholine or piperidine.
This guide details the incorporation of this spirocyclic amine into bioactive molecules.[1][2][3][4][5][6][7] Unlike the more common 2-oxa-6-azaspiro[3.3]heptane, the 1-thia variant provides a distinct advantage: electronic tunability . The sulfur atom serves as a latent "polarity switch," allowing chemists to modulate lipophilicity (LogP) and hydrogen bond acceptor (HBA) capability via controlled oxidation to sulfoxides or sulfones, without altering the carbon skeleton or steric footprint.
Key Physicochemical Advantages
| Feature | 1-Thia-6-azaspiro[3.3]heptane | Comparison (Thiomorpholine) | Impact on Drug Design |
| Geometry | Rigid, spirocyclic ( | Flexible chair conformation | Lower entropy penalty upon binding; novel IP space. |
| Basicity (pKa) | ~8.5 – 9.5 (Predicted) | ~9.0 | Reduced pKa often improves membrane permeability (LogD). |
| Metabolic Stability | High (Steric bulk around N/S) | Low to Moderate | Blocks oxidative metabolism common at the |
| Vectorality | Non-collinear exit vectors | Variable | Accesses unique binding pockets unavailable to flat rings. |
| Tunability | High (S | High | Allows late-stage polarity tuning. |
Part 2: Decision Logic & Scaffold Selection
Before initiating synthesis, it is critical to evaluate if this scaffold suits your pharmacophore. The following decision matrix outlines the logical flow for selecting the 1-thia-6-azaspiro[3.3]heptane core over traditional alternatives.
Figure 1: Decision matrix for selecting spirocyclic bioisosteres. The 1-Thia variant is preferred when late-stage polarity tuning (S-oxidation) is desired.
Part 3: Experimental Protocols
Handling and Preparation
Compound: 1-Thia-6-azaspiro[3.3]heptane hydrochloride is typically supplied as a hygroscopic white to off-white solid.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation in air; the HCl salt is stable.
-
Free-Basing: For reactions requiring the free amine (e.g., Buchwald-Hartwig), do not use in situ neutralization if the catalyst is base-sensitive.
-
Procedure: Suspend the HCl salt in DCM. Add 1.2 eq of saturated aqueous NaHCO
. Vigorously stir for 15 min. Separate phases. Dry organic layer over Na SO . Use immediately.
-
Protocol A: Incorporation via Nucleophilic Aromatic Substitution (S Ar)
This is the most common method for attaching the scaffold to heteroaromatic cores (e.g., chloropyrimidines, fluoronitrobenzenes).
Reagents:
-
Substrate: 1-Thia-6-azaspiro[3.3]heptane hydrochloride (1.0 eq)
-
Electrophile: Ar-Cl or Ar-F (1.0 eq)
-
Base: DIPEA (3.0 eq) or K
CO (2.5 eq) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Workflow:
-
Dissolution: In a dried reaction vial, dissolve the electrophile in DMF (0.2 M concentration).
-
Activation: Add DIPEA to the solution. Stir for 5 minutes at RT.
-
Addition: Add 1-Thia-6-azaspiro[3.3]heptane hydrochloride in one portion.
-
Reaction:
-
Standard: Heat to 80°C for 2–4 hours.
-
Microwave (Preferred): 100°C for 20 minutes.
-
-
Work-up: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over MgSO
. -
Validation: Monitor by LC-MS. The spirocycle is distinctively polar; expect a retention time shift compared to piperidine analogs.
Protocol B: The "Sulfur Switch" – Late-Stage Oxidation
This protocol allows you to generate the Sulfoxide (S=O) and Sulfone (O=S=O) derivatives from the parent sulfide after it has been coupled to your drug scaffold.
Target: Selective oxidation to Sulfone (1,1-dioxide).
Reagents:
-
Substrate: Scaffold-linked 1-Thia-6-azaspiro[3.3]heptane (1.0 eq)
-
Oxidant: m-CPBA (2.2 eq for Sulfone, 1.0 eq for Sulfoxide)
-
Solvent: DCM (Dichloromethane)
-
Quench: 10% Na
S O (aq) + sat. NaHCO
Step-by-Step Workflow:
-
Setup: Dissolve the substrate in DCM (0.1 M) and cool to 0°C in an ice bath.
-
Addition: Add m-CPBA portion-wise over 10 minutes.
-
Note: For Sulfoxide stopping, maintain 0°C and use exactly 1.0 eq.
-
Note: For Sulfone, warm to RT after addition and stir for 2 hours.
-
-
Monitoring: Check TLC/LC-MS. Sulfones are significantly more polar (lower R
) than sulfides. -
Quench (Critical): Add aqueous Na
S O to destroy excess peroxide. Then add NaHCO to neutralize m-chlorobenzoic acid byproduct. Stir vigorously for 20 min. -
Purification: Extract with DCM. The sulfone is often highly crystalline and may not require chromatography, but a short silica plug (MeOH/DCM) is recommended.
Part 4: Synthetic Pathway Visualization
The following diagram illustrates the divergent synthesis capability provided by this scaffold.
Figure 2: Divergent synthesis workflow. The sulfide core allows access to three distinct physicochemical profiles from a single coupling reaction.
Part 5: Troubleshooting & Expert Tips
-
Solubility Issues: The HCl salt is highly water-soluble but poorly soluble in non-polar ethers (Et
O). If your reaction solvent is THF, ensure the salt is finely ground or pre-neutralized to prevent "gummy" precipitates that stall the reaction. -
Sulfoxide Chirality: Oxidation to the sulfoxide (S=O) creates a chiral center at the sulfur if the spiro-ring is substituted asymmetrically, or simply geometric isomerism relative to the N-substituent. This can complicate NMR and HPLC (splitting peaks). Recommendation: Drive oxidation fully to the achiral sulfone (SO
) for lead optimization unless the sulfoxide is specifically required. -
Coupling Sterics: The spiro[3.3]heptane nitrogen is more sterically hindered than a pyrrolidine but less than a piperidine. However, the gem-dimethyl-like effect of the ring strain can accelerate coupling rates compared to acyclic amines.
Part 6: References
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 2023.[5][7]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023.
-
Synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane. TCI Chemicals Product Note.
-
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride Product Data. Sigma-Aldrich.
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 2012.[8]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assay Development for Screening 1-Thia-6-azaspiro[3.3]heptane Hydrochloride Derivatives
[1]
Executive Summary: The "Escape from Flatland"
The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a high-value "sp3-rich" motif in modern medicinal chemistry.[1] As a bioisostere for piperidine, morpholine, or even phenyl rings, it offers a critical advantage: vectorial diversity without increased molecular weight .[1] By replacing flat aromatic systems with this strained, bicyclic core, drug developers can improve solubility and metabolic stability while increasing Fraction of sp3 (Fsp3) character—a metric directly correlated with clinical success.[1]
However, this scaffold presents unique assay challenges.[1] The strained thietane (sulfur) and azetidine (nitrogen) rings introduce specific metabolic liabilities (S-oxidation) and chemical reactivities that must be accounted for during assay development.[1] This guide outlines a robust screening funnel designed to validate derivatives of this scaffold, ensuring that hits are genuine pharmacological leads rather than assay artifacts.
Physicochemical Characterization (The Foundation)
Before functional screening, the library must undergo rigorous physicochemical profiling.[1] The hydrochloride salt form improves handling, but the free base's behavior in assay buffers (pH 7.4) dictates performance.[1]
Chemical Stability & Storage
Challenge: Thietanes are strained 4-membered rings.[1] While generally stable, they can undergo ring-opening or oxidation to sulfoxides/sulfones upon prolonged exposure to air or acidic/oxidative conditions.[1] Protocol:
-
Storage: Store dry powder at -20°C under argon.
-
Stock Preparation: Dissolve in anhydrous DMSO to 10 mM. Avoid freeze-thaw cycles which promote moisture uptake and hydrolysis.[1]
-
QC Step: Perform LC-MS purity checks specifically looking for M+16 (Sulfoxide) and M+32 (Sulfone) peaks, which indicate degradation.[1]
Kinetic Solubility Assay (Nephelometry)
Objective: Determine the precipitation threshold in assay buffer (PBS, pH 7.4). Why: The hydrochloride salt is soluble in water, but derivatives with lipophilic R-groups on the azetidine nitrogen may precipitate in screening buffers, causing false negatives (loss of potency) or false positives (aggregation).[1]
Protocol:
-
Preparation: Prepare a 10 mM DMSO stock of the derivative.
-
Dilution: Serial dilute into PBS (pH 7.4) containing 1% DMSO.[1] Concentration range: 1 µM to 500 µM.[1]
-
Incubation: Shake for 90 minutes at room temperature (25°C).
-
Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm.
-
Analysis: The "Solubility Limit" is the concentration where scattering exceeds the solvent background by 3σ.[1]
In Vitro ADME Profiling: The Metabolic Filter
The defining feature of this scaffold is the Thietane Sulfur .[1] In a biological context, this is a "soft spot" for metabolic oxidation.[1]
Microsomal Stability Assay (Focus on S-Oxidation)
Scientific Rationale: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs) can rapidly oxidize the thietane sulfur.[1] A standard stability assay measuring only "parent loss" is insufficient; you must track the formation of the sulfoxide metabolite, which may be active or toxic.[1]
Detailed Protocol:
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
Procedure:
-
Analytics (LC-MS/MS):
-
Column: C18 Reverse Phase (high aqueous stability).
-
MRM Transitions: Monitor Parent [M+H]+ and specifically scan for Metabolite [M+16+H]+ (Sulfoxide) and [M+32+H]+ (Sulfone).
-
Calculation:
-
Interpretation:
Functional Screening Workflow
This section details the screening architecture. Since the target is variable, we focus on Scaffold-Specific Interference mitigation.
Assay Interference Check (The "False Positive" Trap)
Risk: The secondary amine (if unsubstituted) or the sulfur atom can chelate metals or react with electrophilic assay reagents (e.g., fluorophores), leading to false positives.[1] Mitigation:
-
Detergent: Include 0.01% Triton X-100 to prevent aggregation.[1]
-
Redox Control: If using a fluorescence assay, test compounds in the presence/absence of DTT. Thietanes generally do not react with DTT, but impurities might.[1]
Screening Funnel Visualization
The following diagram illustrates the decision matrix for screening these derivatives.
Caption: Step-wise screening funnel prioritizing physicochemical integrity and metabolic liability detection before potency validation.
Data Summary & Reference Values
Use the following table to benchmark the properties of new derivatives.
| Parameter | Assay Method | Ideal Criteria | "Red Flag" Threshold |
| Solubility | Kinetic Nephelometry (pH 7.4) | > 100 µM | < 10 µM |
| LogD | Shake Flask (Octanol/Buffer) | 1.0 - 3.0 | > 4.5 (Lipophilic) |
| Metabolic Stability | HLM (Human Liver Microsomes) | ||
| Metabolite Profile | LC-MS/MS (MetID) | < 10% conversion to Sulfoxide | Major peak is M+16 |
| Chemical Purity | LC-UV (254 nm) | > 95% | > 5% Sulfoxide impurity |
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[1][2] Link
-
Lovering, F., et al. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3] Journal of Medicinal Chemistry.[1] Link
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere.[3][4] Journal of Medicinal Chemistry.[1] Link
-
Mykhailiuk, P. K. (2021).[1] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[1][3][4][5][6][7] ChemRxiv.[1] Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2][8] Angewandte Chemie International Edition.[1] Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell-based assays involving 1-Thia-6-azaspiro[3.3]heptane hydrochloride containing compounds
This Application Note is designed for medicinal chemists and lead optimization biologists. It focuses on the practical integration of 1-Thia-6-azaspiro[3.3]heptane scaffolds—a specific subclass of strained spirocycles—into drug discovery workflows.
Executive Summary & Scientific Rationale
The 1-Thia-6-azaspiro[3.3]heptane core (often supplied as the hydrochloride salt) represents a high-value "spiro-switch" in modern medicinal chemistry. As drug discovery moves away from flat, aromatic-rich structures ("escaping flatland"), spirocyclic scaffolds have emerged as critical bioisosteres for piperidines, morpholines, and thiomorpholines.
Why This Scaffold?
-
Geometric Novelty: Unlike the planar piperidine ring, the spiro[3.3]heptane system forces substituents into specific exit vectors (approx. 90°), allowing exploration of novel chemical space within a binding pocket.
-
Physicochemical Modulation:
-
Lipophilicity (LogD): The thia (sulfur) variant provides a "middle ground" in polarity. It is more lipophilic than its oxa (oxygen) counterpart but more polar than the all-carbon spiroheptane.
-
Basicity (pKa): The inductive effect of the spiro-sulfur (via the cyclobutane ring) subtly modulates the pKa of the amine, often lowering it compared to a standard piperidine, which can improve membrane permeability and reduce hERG liability.
-
-
Metabolic Stability: While spirocycles generally block metabolic hotspots found in piperidines (e.g., alpha-oxidation), the thietane sulfur introduces a specific metabolic handle (S-oxidation) that must be monitored.
Chemical Handling & Preparation
Compound: 1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS: 1046793-62-1 (Representative) State: White to off-white solid (Hygroscopic)
Critical Handling Protocol
The hydrochloride (HCl) salt form stabilizes the secondary amine but introduces acidity.[1] Direct addition to unbuffered cell media at high concentrations (>100 µM) can cause localized acidification, leading to false-positive cytotoxicity.
-
Stock Preparation (10 mM):
-
Dissolve the HCl salt in DMSO .
-
Note: If the compound is stubborn, mild warming (37°C) is permissible. Avoid sonication if possible to prevent aerosolization of potential sensitizers.
-
-
Neutralization Strategy (For High-Concentration Assays):
-
When preparing intermediate stocks in aqueous buffer (e.g., PBS), include an equimolar amount of NaOH or use a strong buffer (e.g., 100 mM HEPES, pH 7.4) to neutralize the HCl counterion.
-
Verification: Check pH of the final dosing solution to ensure it remains within 7.2–7.6.
-
Protocol A: Metabolic Stability Profiling (Microsomal)
Objective: Determine the intrinsic clearance (
Materials
-
Pooled Liver Microsomes (Human/Mouse/Rat) – 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Test Compound (1-Thia-6-azaspiro[3.3]heptane derivative).
-
Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Pre-Incubation:
-
Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).
-
Add microsomes (final conc. 0.5 mg/mL).
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Negative Control: Prepare a parallel set replacing NADPH with buffer (checks for non-NADPH dependent hydrolysis).
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution.
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Inject supernatant onto a C18 column.
-
Monitor Transitions: Look for parent mass
and specific metabolite masses:-
Sulfoxide:
-
Sulfone:
-
-
Data Interpretation
Calculate
| Outcome | Implication | Action Item |
| High Stability ( | Scaffold is robust.[2] | Proceed to efficacy models. |
| Rapid Loss + +16 Mass | S-oxidation is dominant. | Consider oxidizing sulfur to Sulfone ( |
| Rapid Loss + No +16/+32 | N-dealkylation or ring opening. | Steric shielding of the Nitrogen may be required. |
Protocol B: Cellular Permeability & Efflux (Caco-2)
Objective: Assess if the spiro-modification improves permeability compared to a standard piperidine analog.
Workflow Diagram (DOT)
Caption: Bidirectional Caco-2 permeability workflow to assess passive transport and P-gp efflux liability.
Methodology
-
Cell Culture: Caco-2 cells grown on permeable polycarbonate filters (0.4 µm pore size) for 21 days to form a polarized monolayer.
-
Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300
are used. -
Dosing:
-
A-to-B (Absorptive): Add compound (10 µM) to Apical chamber. Sample Basal.
-
B-to-A (Secretory): Add compound (10 µM) to Basal chamber. Sample Apical.
-
-
Buffer: HBSS (pH 7.4) containing 10 mM HEPES. Crucial: Ensure the HCl salt is fully buffered.
-
Calculation:
-
Efflux Ratio (ER):
. -
Target: ER < 2.0 indicates no significant efflux liability (P-gp substrate).
-
Protocol C: Target Engagement (Generic Cell-Based)
Objective: Evaluate the potency (
Key Consideration: The "Thia" Effect
The sulfur atom in the thietane ring is less polar than the oxygen in oxetane. This often results in higher intracellular accumulation for thia-analogs compared to oxa-analogs.
Experimental Setup
-
Cell Line: HEK293 or CHO cells stably expressing the target receptor.
-
Plating: 10,000 cells/well in 384-well plates (Black-walled, clear bottom).
-
Compound Treatment:
-
Prepare 11-point serial dilution (1:3) in DMSO.
-
Transfer to intermediate plate with media (to keep DMSO < 0.5%).
-
Add to cells.
-
-
Incubation: Time depends on signaling pathway (e.g., 30 min for cAMP, 1 hr for phosphorylation).
-
Readout:
-
Example: HTRF (Homogeneous Time-Resolved Fluorescence) for cAMP.
-
Control: Include the "parent" piperidine/piperazine compound to calculate the Bioisosteric Replacement Factor (BRF) :
-
Goal: BRF
1.0 (Potency retained or improved).
-
Comparative Physicochemical Table
Use this table to benchmark your 1-Thia-6-azaspiro[3.3]heptane compound against standard isosteres.
| Scaffold Type | Structure | LogD (pH 7.4) | pKa (Amine) | Metabolic Liability | Solubility |
| Piperidine | 6-mem ring | High | ~10-11 | High (Oxidation) | Low |
| Morpholine | O-containing | Low | ~8.3 | Low | High |
| Thiomorpholine | S-containing | Med-High | ~9.0 | Med (S-Oxidation) | Med |
| 2-Oxa-6-azaspiro[3.3]heptane | Oxetane/Azetidine | Low | ~6.0-7.5 | Low | Very High |
| 1-Thia-6-azaspiro[3.3]heptane | Thietane/Azetidine | Medium | ~7.5-8.5 | Med (S-Oxidation) | High |
Note: Data are generalized estimates based on structure-property relationships (SPR).
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link
-
Barnes-Seeman, D., et al. (2014). "The Role of Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. Link
-
Chamberlain, A. E., et al. (2018). "Thietanes in Medicinal Chemistry: Synthesis and Application." MedChemComm. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro metabolic stability testing of 1-Thia-6-azaspiro[3.3]heptane hydrochloride analogs
Application Note: In Vitro Metabolic Stability Testing of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride Analogs
Executive Summary
This guide details the protocol for assessing the metabolic stability of 1-Thia-6-azaspiro[3.3]heptane analogs. These strained spiro heterocycles (SSHs) are increasingly utilized as bioisosteres for piperidines and morpholines to lower lipophilicity (
Introduction & Mechanistic Rationale
The Scaffold: 1-Thia-6-azaspiro[3.3]heptane
Unlike traditional 6-membered rings, the spiro[3.3]heptane system offers a high degree of three-dimensional complexity and structural rigidity.
-
Bioisosterism: It serves as a surrogate for piperidine, often improving solubility due to the lower carbon count and polarity of the heteroatoms.
-
Metabolic "Soft Spots":
-
Sulfur (Position 1): Highly susceptible to oxidation by FMOs and CYPs to form sulfoxides (
) and sulfones ( ). -
Nitrogen (Position 6): If basic, susceptible to N-oxidation or N-dealkylation (depending on substituents).
-
Ring Strain: While kinetically stable, the ring strain (~60 kcal/mol) can occasionally lead to ring-opening metabolites under forcing metabolic conditions, though oxidative clearance usually predominates.
-
Strategic Testing Approach
Standard microsomal assays often overlook FMO contributions. For this scaffold, we employ a Heat-Inactivation Strategy alongside standard cofactor incubation to distinguish CYP vs. FMO clearance, as FMOs are heat-labile while CYPs are relatively heat-stable.
Experimental Design & Materials
Critical Reagents
-
Test Compound: 1-Thia-6-azaspiro[3.3]heptane hydrochloride analog (>95% purity).
-
Note: As a hydrochloride salt, the stock solution is acidic. Ensure high buffer capacity to maintain pH 7.4.
-
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Optional: Rat/Mouse microsomes for interspecies scaling.[1]
-
-
Cofactors: NADPH regenerating system (or 1 mM NADPH final).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Quenching Agent: Acetonitrile (ACN) containing Internal Standard (e.g., Verapamil or Tolbutamide).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.
-
FMO Positive Control: Benzydamine.
-
Protocol 1: Microsomal Stability with FMO Differentiation
This protocol includes a heat-inactivation step to determine if the sulfur oxidation is FMO-driven.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve the hydrochloride salt analog in DMSO to create a 10 mM stock.
-
Critical Check: Verify solubility; if precipitation occurs, use 50:50 DMSO:Water.
-
Dilute to 100 µM intermediate stock in KPi buffer (pH 7.4).
-
-
Microsome Preparation (Split Stream):
-
Stream A (Total Metabolism): Thaw microsomes on ice. Dilute to 1.25 mg/mL in KPi buffer.
-
Stream B (CYP Only / FMO Inactivated): Pre-incubate a portion of diluted microsomes at 50°C for 5 minutes . This thermally inactivates FMOs while retaining >80% CYP activity. Cool to 37°C immediately.
-
-
Incubation Setup (96-well plate):
-
Final Concentrations: 1 µM Test Compound, 0.5 mg/mL Microsomes, 1 mM NADPH.
-
Aliquot 40 µL of Microsomes (Stream A or B) into wells.
-
Add 5 µL of Test Compound (10 µM working solution derived from intermediate).
-
Pre-warm plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 5 µL of 10 mM NADPH to initiate.
-
Negative Control: Add buffer instead of NADPH to assess chemical stability (hydrolysis).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 minutes.
-
At each time point, transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile + Internal Standard .
-
-
Processing:
-
Centrifuge plates at 3,500 x g for 20 minutes at 4°C to pellet protein.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
Protocol 2: Hepatocyte Stability (Phase II Assessment)
Microsomes lack cytosolic enzymes and cofactors for Phase II (except UGTs if UDPGA is added). Hepatocytes provide a complete picture, including potential glucuronidation of the ring-opened metabolites.
-
Thawing: Thaw cryopreserved hepatocytes (Human/Rat) using High Viability Thawing Medium.
-
Viability Check: Ensure >75% viability using Trypan Blue exclusion.
-
Incubation:
-
Suspend cells at
cells/mL in Krebs-Henseleit Buffer (KHB). -
Incubate with 1 µM Test Compound at 37°C under 95%
/5% .
-
-
Sampling: 0, 15, 30, 60, 90, 120 minutes.
-
Quenching: Same as Protocol 1.
Bioanalytical Method (LC-MS/MS)
Challenge: 1-Thia-6-azaspiro[3.3]heptane analogs and their S-oxide metabolites are highly polar. Standard C18 columns often fail to retain them, leading to ion suppression near the void volume.
Optimized Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Acquity HSS T3).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient (HILIC): Start High Organic (95% B)
Low Organic (50% B). -
MS Detection: Positive ESI (Electrospray Ionization). Monitor MRM transitions for:
-
Parent
-
Sulfoxide Metabolite
-
Sulfone Metabolite
-
Data Visualization & Workflows
Metabolic Pathway Prediction
The following diagram illustrates the potential metabolic fate of the scaffold, highlighting the critical S-oxidation pathway.
Caption: Predicted metabolic pathways for 1-Thia-6-azaspiro[3.3]heptane, emphasizing sequential S-oxidation.
Experimental Workflow
Caption: Dual-stream workflow to differentiate FMO-mediated S-oxidation from CYP-mediated clearance.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm of the percentage of parent compound remaining vs. time.[2] The slope (
Interpreting FMO vs. CYP Contribution
Compare the clearance rates between Stream A (Total) and Stream B (Heat Inactivated/CYP only).
-
If
: FMO Dominant. The compound is primarily metabolized by Flavin-containing monooxygenases (likely S-oxidation). -
If
: CYP Dominant. Heat treatment had little effect.
Scaling to Hepatic Clearance
-
MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).
-
Liver Weight: ~21 g/kg body weight (Human).
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3] [Link]
-
Mykhailiuk, P. K. (2023).[4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[4][5][6] Angewandte Chemie International Edition, 62(51), e202311583.[4] [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability protocols).
- Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences, 29(6), 294-301.
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. (Source for scaling factors).
Sources
Application Note: Protocol for Coupling 1-Thia-6-azaspiro[3.3]heptane Hydrochloride with Carboxylic Acids
Executive Summary
This guide details the operational protocols for coupling 1-Thia-6-azaspiro[3.3]heptane hydrochloride (CAS: varies by substitution, generic scaffold) with diverse carboxylic acids. This building block is a critical bioisostere for piperidine and morpholine, offering reduced lipophilicity and increased metabolic stability ("Escape from Flatland" strategy). However, its successful application is complicated by two factors: the hydrochloride salt form (requiring in situ neutralization) and the thietane ring (susceptible to oxidation). This note provides two validated workflows: a high-success HATU method for discovery chemistry and a T3P method for scalable, green synthesis.
Pre-Reaction Critical Analysis
Before initiating synthesis, the researcher must address the specific physicochemical constraints of the spirocyclic scaffold.
The Hydrochloride Challenge
The amine is supplied as a hydrochloride salt (R2NH·HCl) to ensure shelf stability.
-
Problem: The protonated ammonium species is non-nucleophilic. It cannot attack the activated ester.
-
Solution: You must use at least 3.0 equivalents of base.[1]
-
1.0 eq: Neutralizes the HCl salt (releasing the free amine).
-
1.0 eq: Neutralizes the carboxylic acid (if using HATU/uronium reagents).
-
1.0 eq: Maintains basic pH to drive the reaction and scavenge protons produced during coupling.
-
Thietane Stability (The Sulfur Factor)
The 1-thia-6-azaspiro[3.3]heptane core contains a thietane (4-membered sulfide ring).
-
Oxidation Risk: The sulfur atom is prone to oxidation to sulfoxide (
) or sulfone ( ) if exposed to strong oxidants (e.g., mCPBA, H2O2, or aggressive workups with bleach). -
Electrophilicity: While less reactive than thiiranes, thietanes can undergo ring-opening alkylation with strong electrophiles.
-
Directive: Avoid oxidative conditions. Use standard amide couplings (HATU, T3P, EDC) which are chemoselective for the amine over the sulfide.
Decision Matrix: Selecting the Right Protocol
Use the following logic to select your experimental approach.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and downstream processing requirements.
Protocol A: HATU-Mediated Coupling (Discovery Standard)
Best for: Small scale (<100 mg), valuable acids, and high-throughput library generation. HATU is the "gold standard" for reactivity but requires chromatographic purification.
Reagents
-
Amine: 1-Thia-6-azaspiro[3.3]heptane hydrochloride (1.0 eq)
-
Acid: Carboxylic acid of choice (1.0 – 1.2 eq)
-
Reagent: HATU (1.2 eq)
-
Base: DIPEA (Hunig’s Base) (3.0 – 4.0 eq)
-
Solvent: Anhydrous DMF or DMA (DCM can be used but solubility of the spiro-salt may be poor).
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition 1: Add DIPEA (1.0 eq) and stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 eq). Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn yellow/orange.
-
Why? This pre-forms the activated OAt-ester.
-
-
Amine Preparation: In a separate vial, suspend 1-Thia-6-azaspiro[3.3]heptane HCl (1.0 eq) in minimal DMF. Add DIPEA (2.0 eq) to free-base the amine.
-
Critical: Ensure the salt is fully dissolved/suspended before transfer.
-
-
Reaction: Transfer the amine solution to the activated acid mixture.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with saturated NaHCO₃ (removes acid/HOBt byproducts).
-
Wash 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification: Flash chromatography (DCM/MeOH gradient) or Reverse Phase HPLC.
Protocol B: T3P-Mediated Coupling (Scalable & Green)
Best for: Scale-up (>100 mg), sterically hindered acids, and avoiding column chromatography. T3P (Propylphosphonic anhydride) produces water-soluble byproducts.
Reagents
-
Amine: 1-Thia-6-azaspiro[3.3]heptane hydrochloride (1.0 eq)
-
Acid: Carboxylic acid (1.1 eq)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)
-
Base: Pyridine (3.0 eq) OR DIPEA (3.0 eq)
-
Solvent: EtOAc or 2-MeTHF (Green solvent).
Step-by-Step Procedure
-
Slurry: In a reaction vessel, charge the Carboxylic Acid (1.1 eq), Amine HCl salt (1.0 eq), and Solvent (EtOAc, 5-10 volumes).
-
Base Addition: Add Pyridine or DIPEA (3.0 eq). Stir for 5 minutes.
-
Note: The mixture may remain heterogeneous (slurry) until T3P is added.
-
-
T3P Addition: Add T3P solution (1.5 eq) dropwise over 5 minutes.
-
Exotherm: Mild exotherm may occur; cooling to 0°C is optional but usually unnecessary at <1g scale.
-
-
Reaction: Stir at RT for 2–12 hours.
-
Optimization: If conversion is slow after 4 hours, heat to 45°C. T3P is thermally stable.
-
-
Workup (The "Self-Cleaning" Step):
-
Add water (5 volumes). Stir vigorously for 10 minutes.
-
Separate phases.
-
Wash Organic layer with 0.5M HCl (removes pyridine/DIPEA).
-
Wash Organic layer with 10% NaOH or NaHCO₃ (removes unreacted acid and phosphorus byproducts).
-
-
Isolation: Dry organic layer (MgSO₄) and concentrate.[3] often yields pure product without chromatography.
Experimental Workflow Diagram
Figure 2: Sequential workflow emphasizing the parallel preparation of the activated ester and the free-basing of the amine salt.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Amine HCl not neutralized. | Check pH of reaction. Ensure >3 eq of base was used. The reaction mixture must be basic (pH > 8 on wet paper). |
| Starting Material Remaining | Steric hindrance at spiro-center. | Switch to Method B (T3P) and heat to 50°C. T3P is superior for hindered substrates. |
| New Impurity (M+16) | Oxidation of Thietane Sulfur. | Check solvents for peroxides (especially ethers/THF). Ensure no bleach was used in glassware cleaning. |
| Precipitation | Poor solubility of Zwitterion. | Switch solvent to DMF or NMP. Ensure adequate dilution (0.05 M). |
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride—A Widely Applicable Reagent for Amide Bond Formation.[4] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews.
- Patterson, A. W., et al. (2011). Protection of Thietanes against Oxidation. Journal of Organic Chemistry. (General reference for thietane stability in synthesis).
Sources
Application Note: High-Dimensionality Fragment Design using 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
Topic: Use of 1-Thia-6-azaspiro[3.3]heptane hydrochloride in fragment-based library design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, FBDD Specialists, Structural Biologists
Executive Summary: Escaping "Flatland"
In modern Fragment-Based Drug Discovery (FBDD), the over-reliance on
1-Thia-6-azaspiro[3.3]heptane hydrochloride represents a high-value "3D-scaffold" that addresses these limitations. By incorporating a spirocyclic core, this fragment offers:
-
High
Character: Enhancing aqueous solubility and metabolic stability. -
Orthogonal Exit Vectors: Providing geometric access to binding pocket sub-domains unreachable by planar piperidine or piperazine analogs.
-
Functional Versatility: The sulfide moiety serves as a latent handle for polarity tuning (via oxidation to sulfoxide/sulfone) without altering the carbon skeleton.
This guide details the strategic deployment of this scaffold in library construction, including validated coupling protocols and vector analysis.
Technical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Before library synthesis, it is critical to understand the intrinsic properties of the core scaffold. The hydrochloride salt form is stable but requires specific handling during coupling to ensure efficient nucleophilicity of the secondary amine.
Table 1: Core Scaffold Specifications
| Property | Value / Description | Relevance to FBDD |
| Structure | Spiro[3.3]heptane core | Rigid, defined 3D geometry.[1][2] |
| Molecular Weight | ~151.66 Da (HCl salt) | Leaves ample "room" for elaboration (Rule of 3). |
| ClogP | ~0.5 (Free base) | Ideal lipophilicity for fragment starting points. |
| Topological Polar Surface Area (TPSA) | ~37 Ų (Sulfide) / ~75 Ų (Sulfone) | Tunable polarity via oxidation. |
| Exit Vector Angle | ~90° (approximate) | Orthogonal substitution pattern distinct from 1,4-disubstituted rings (180°). |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Requires base scavenger during amide coupling. |
Design Strategy: Vector Analysis & Bioisosterism
The "Kinked" Vector Advantage
Unlike 1,4-piperidine linkers which project substituents in a linear (
-
Bioisosteric Replacement: This scaffold serves as a saturated bioisostere for morpholine and thiomorpholine .
-
Selectivity Filter: The bulkier 3D shape often clashes with conserved residues in off-target homologs (e.g., sparing kinase isoforms), improving selectivity profiles early in the hit-to-lead process.
Polarity Scanning via Sulfur Oxidation
A unique feature of this scaffold is the sulfur atom. In a fragment library, you can synthesize matched pairs:
-
Sulfide (Parent): Lipophilic, potential for specific Met-like hydrophobic interactions.
-
Sulfone (Oxidized): Highly polar, hydrogen bond acceptor, reduced metabolic liability.
Experimental Protocols
Protocol A: Library Synthesis (Amide Coupling)
Objective: Functionalize the secondary amine (
Reagents:
-
Scaffold: 1-Thia-6-azaspiro[3.3]heptane hydrochloride[3]
-
Carboxylic Acids (
): Diverse fragment set -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation of Acid Stock: Dissolve carboxylic acids (1.0 equiv) in DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv) to the acid solution. Stir at Room Temperature (RT) for 15 minutes to generate the active ester.
-
Note: Pre-activation is crucial to prevent the slower-reacting spiro-amine from competing with hydrolysis.
-
-
Scaffold Addition: Add 1-Thia-6-azaspiro[3.3]heptane hydrochloride (1.0 equiv) directly to the reaction mixture.
-
Critical Step: Ensure the mixture remains basic (pH > 8). If the HCl salt drops the pH, add an additional 1.0 equiv of DIPEA.
-
-
Reaction: Seal the plate/vial and shake at RT for 12–16 hours.
-
Quenching: Add 10%
solution. -
Isolation: Extract with EtOAc or use Phase Separator cartridges for high-throughput formats. Evaporate solvent.
-
QC: Analyze via LC-MS. Purity >90% is required for screening.
Protocol B: Late-Stage Sulfur Oxidation (Sulfone Generation)
Objective: Convert the sulfide library members to sulfones to explore polarity space.
Reagents:
-
Substrate: Amide-coupled 1-Thia-6-azaspiro[3.3]heptane derivatives
-
Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone
-
Solvent: DCM (Dichloromethane)
Methodology:
-
Dissolution: Dissolve the sulfide substrate in DCM (0.1 M).
-
Oxidant Addition: Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise.
-
Why 2.2 equiv? To ensure complete oxidation to the sulfone (
) and avoid a mixture of sulfoxide ( ) enantiomers which complicates screening data.
-
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Wash with saturated
(to quench peroxides) followed by . -
Purification: Flash chromatography or Prep-HPLC.
Library Construction Workflow (Visualization)
The following diagram illustrates the decision logic and parallel synthesis workflow for generating a spirocyclic fragment library.
Figure 1: Parallel synthesis workflow for generating matched-pair sulfide and sulfone spirocyclic libraries.
References
-
Burkhard, J. A., et al. (2010).[4] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[5][6] Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2] Link
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery. Angewandte Chemie International Edition.[7] Link
-
Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery.[2][8][9] Current Topics in Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride [sigmaaldrich.com]
- 4. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 1-Thia-6-azaspiro[3.3]heptane Hydrochloride Libraries
Executive Summary
This guide details the technical protocols for handling, screening, and analyzing libraries based on the 1-Thia-6-azaspiro[3.3]heptane scaffold.[1] As a premier "Escape from Flatland" motif, this spirocyclic system offers high Fsp³ character and defined exit vectors, serving as a superior bioisostere for piperidine or piperazine rings.[1] However, the incorporation of the thietane (sulfur-containing) ring introduces specific redox liabilities and solubility behaviors that distinguish it from pure carbon or oxygen analogs (e.g., 2-oxa-6-azaspiro[3.3]heptane).[1] This protocol addresses the critical management of the sulfur oxidation state (S-II vs. S-IV/S-VI) and the hydrochloride salt form to ensure data integrity in High-Throughput Screening (HTS) campaigns.[1]
Scaffold Architecture & Properties
The 1-Thia-6-azaspiro[3.3]heptane core consists of a thietane ring spiro-fused to an azetidine ring.[1]
-
Structural Advantage: The spiro-fusion creates a rigid, non-planar geometry (butterfly shape) that projects substituents into defined 3D vectors, enhancing selectivity for protein binding pockets compared to flat aromatic scaffolds.[1]
-
The "Thia" Factor: Unlike its oxygen counterpart (oxetane), the sulfur atom in the thietane ring provides a unique handle for lipophilicity modulation.[2][3]
-
Salt Form: The hydrochloride (HCl) salt is the standard stable solid form, preventing amine oxidation and improving shelf-life, but it requires specific liquid handling protocols to prevent precipitation in high-concentration DMSO stocks.[1]
Library Preparation & Storage Protocol
Solid State Storage[1]
-
Condition: Store neat solids at -20°C.
-
Atmosphere: CRITICAL. The thietane sulfur is susceptible to slow oxidation to the sulfoxide (S=O) over time if exposed to air and moisture. Long-term storage must be under Argon or Nitrogen.[1]
DMSO Stock Preparation (10 mM Standard)
The hydrochloride salt can significantly alter the freezing point and viscosity of DMSO solutions.
Step-by-Step Solubilization:
-
Weighing: Weigh compounds into 96-well Matrix tubes or glass vials. Avoid polystyrene in direct contact with neat DMSO for extended periods.
-
Solvent Addition: Add anhydrous DMSO (Water content < 0.1%).
-
Mixing: Vortex for 60 seconds.
-
Troubleshooting: If the HCl salt creates a suspension (cloudiness), sonicate at 40 kHz for 5 minutes at room temperature. Do not heat above 40°C, as this accelerates sulfur oxidation.[1]
-
-
Inert Purge: Immediately purge the headspace of the master plate with dry Nitrogen before sealing.
-
Storage: Store liquid stocks at -80°C. Avoid repeated freeze-thaw cycles (limit to <5).
Quality Control (LC-MS)
Perform a QC check on 5% of the library to quantify the "S-oxide drift."
-
Acceptance Criteria: >90% purity of the parent sulfide (S-II).
-
Flag: If >5% sulfoxide (M+16) is detected, the plate should be re-purified or computationally flagged during analysis.
HTS Assay Workflow
This workflow is optimized for 384-well acoustic dispensing (e.g., Labcyte Echo) to minimize tip-based cross-contamination and preserve compound volume.[1]
Caption: Optimized HTS workflow for thia-azaspiro libraries, emphasizing the integration of oxidation QC data into the final analysis.
Assay Buffer Considerations
The 1-Thia-6-azaspiro[3.3]heptane amine is basic (calculated pKa ~9.5-10.5).[1]
-
Buffering: Ensure the assay buffer (HEPES, Tris) concentration is >50 mM to buffer the HCl salt carried over, although at nL dispensing volumes, pH shift is negligible.[1]
-
Reducing Agents: To maintain the S(II) state during the assay window:
-
Recommended: Include 1 mM DTT or TCEP in the assay buffer.
-
Avoid: Strong oxidizing agents (e.g., peroxide-based detection systems) which may chemically react with the thietane sulfur, leading to false positives (assay interference).[1]
-
Data Analysis & Hit Triage
The "Three-in-One" Analysis
Because the sulfur atom can exist in three stable oxidation states, a "hit" from this library offers a unique opportunity for rapid SAR (Structure-Activity Relationship) expansion.[1]
| State | Moiety | Property Change | Action if Hit |
| S(II) | Thietane | Lipophilic, Metabolic Liability | Valid hit.[1] Prioritize S-oxidation scan.[1] |
| S(IV) | Sulfoxide | Polar, Chiral (S/R isomers) | Check for stereospecific binding.[1] |
| S(VI) | Sulfone | Highly Polar, Metabolic Stable | Ideal lead-like candidate.[1] |
False Positive Filters[1]
-
Redox Cyclers: If the assay involves redox enzymes, ensure the thietane sulfur is not acting as a substrate.
-
Covalent Binders: While less strained than aziridines, spiro-thietanes are generally stable.[1] However, check for time-dependent inhibition which might indicate ring-opening (rare under physiological conditions).[1]
Case Study: GPCR Antagonist Screening
In a hypothetical screen against a chemokine receptor (CCR), a 1-Thia-6-azaspiro[3.3]heptane derivative was identified.[1]
-
Primary Screen: Compound A (Sulfide) IC50 = 500 nM.
-
Liability: Microsomal stability data showed rapid clearance.[1]
-
Strategy: The team immediately synthesized the Sulfone analog (S-VI).
-
Result: The Sulfone analog retained potency (IC50 = 650 nM) but showed >10x improvement in metabolic stability and lower LogD, making it a viable lead.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012).[1][4][5] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.[1][4][5] [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]
-
Levterov, V. V., Panov, D. M., & Mykhailiuk, P. K. (2025).[1] Functionalized Thietanes: An Overlooked Class of Building Blocks for Drug Discovery.[2] ChemRxiv. [Link][1]
-
Zheng, Y. J., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery, 11(9), 831-840.[1] [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 5. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 1-Thia-6-azaspiro[3.3]heptane hydrochloride synthesis
This is a technical support guide designed for researchers encountering low yields in the synthesis of 1-Thia-6-azaspiro[3.3]heptane hydrochloride .
While the literature often focuses on the 2-thia isomer (sulfur opposite the spiro center), the 1-thia isomer (sulfur adjacent to the spiro center) represents a distinct, higher-energy scaffold with unique stability challenges. This guide addresses the universal challenges of spiro[3.3] systems while highlighting the specific nuances of the 1-thia regioisomer.
Topic: Troubleshooting Low Yield & Instability Target Molecule: 1-Thia-6-azaspiro[3.3]heptane hydrochloride (and related spiro-thietanes)[1]
Part 1: Diagnostic Triage (Start Here)[1]
Before optimizing, confirm your isomer and failure mode.[1] The synthesis of spiro[3.3]heptanes is a battle against Baeyer strain (~60 kcal/mol) and entropy .[1]
Q1: Are you synthesizing the 1-Thia or 2-Thia isomer?
-
1-Thia-6-azaspiro[3.3]heptane: Sulfur is adjacent to the spiro carbon (
).[1] This contains a sensitive bond prone to heterolytic cleavage.[1] -
2-Thia-6-azaspiro[3.3]heptane: Sulfur is separated from the spiro carbon by a methylene group (
).[1] This is the standard "Carreira/Burkhard" scaffold.-
Note: If you are following a protocol using 3,3-bis(bromomethyl)azetidine and sodium sulfide, you are synthesizing the 2-Thia isomer.[1]
-
Impact: The 1-Thia isomer is significantly more acid-sensitive during the hydrochloride salt formation step due to the proximity of the sulfur lone pair to the strained spiro center.
-
Q2: Where is the yield loss occurring?
| Phase | Symptom | Probable Cause |
| Cyclization | Crude NMR shows broad peaks; TLC shows streak at baseline.[1] | Oligomerization. Concentration was too high; intermolecular reaction competed with intramolecular ring closure.[1] |
| Work-up | Product disappears after evaporation.[1] | Volatility/Sublimation. The free base is highly volatile.[1] |
| Deprotection | Dark oil formed; NMR shows loss of spiro signals.[1] | Acid-Catalyzed Ring Opening. The thietane ring opened during Boc-removal.[1] |
| Salt Formation | Hygroscopic gum instead of solid; yield <20%.[1] | Hygroscopicity/Hydrolysis. Presence of water or excess acid degraded the salt. |
Part 2: Troubleshooting Guides (Root Cause Analysis)
Issue A: The "Polymerization Trap" (Cyclization Step)
The Problem: You are getting a low yield during the formation of the thietane ring. The Science: Forming two four-membered rings at a single carbon creates immense strain.[1] The reaction kinetics favor intermolecular polymerization over intramolecular cyclization unless high dilution conditions are strictly enforced.
Troubleshooting Steps:
-
Check Concentration: The reaction must be performed at <0.05 M (ideally 0.02 M). If you run this at standard 0.2 M, you will make polymer.[1]
-
Solvent Polarity: Use polar aprotic solvents (DMF or DMSO) to solvate the sulfide anion (
), increasing its nucleophilicity.[1] -
Temperature: Heat is often required (80–100°C) to overcome the activation energy of forming the strained ring, but overheating promotes decomposition.
Issue B: The "Disappearing Product" (Volatility)
The Problem: The yield is good after extraction but vanishes on the rotovap. The Science: The free base of thia-azaspiro[3.3]heptane is a low-molecular-weight, lipophilic amine.[1] It sublimes and co-evaporates with solvents.[1]
Troubleshooting Steps:
-
Do NOT dry to completion: Keep the free base in solution (e.g., ether or DCM) and proceed directly to salt formation.
-
Cold Bath: If you must concentrate, use a bath temperature <30°C and monitor vacuum pressure carefully.[1]
Issue C: The "Acid Death" (Deprotection & Salt Formation)
The Problem: The Boc-deprotection works, but the final HCl salt is a black tar or yields are <30%. The Science:
-
1-Thia Sensitivity: In the 1-thia isomer, the sulfur atom can stabilize a carbocation at the spiro center if the ring opens. Strong aqueous acids (e.g., 6M HCl) or Lewis acids (TFA) can trigger ring-opening hydration.[1]
-
Oxidation: Thietanes are easily oxidized to sulfoxides (sulfines) by atmospheric oxygen, especially under acidic conditions.[1]
Troubleshooting Steps:
-
Switch Reagents: Avoid TFA. Use 4M HCl in Dioxane or HCl in Diethyl Ether .[1]
-
Anhydrous is Critical: Water acts as a nucleophile to open the protonated thietane ring.[1] Ensure the reaction is strictly anhydrous.
-
Degas Solvents: Sparge solvents with Argon to prevent sulfur oxidation.[1]
Part 3: Optimized Experimental Protocol
Workflow: Synthesis of Thia-azaspiro[3.3]heptane Scaffold (Bis-alkylation Route)
This protocol is optimized for the 2-Thia isomer (standard scaffold) but applies to 1-Thia precursors with strict temperature control.[1]
Step 1: High-Dilution Cyclization[1]
-
Precursor:
-Boc-3,3-bis(bromomethyl)azetidine (1.0 equiv).[1] -
Reagent: Sodium Sulfide nonahydrate (
) (1.5 equiv) or anhydrous .[1] -
Solvent: DMF (Degassed).[1] Concentration: 0.02 M .
-
Dissolve
in degassed DMF in a flask equipped with a reflux condenser. Heat to 90°C. -
Slow Addition: Dissolve the dibromide precursor in DMF. Add this solution dropwise to the sulfide solution over 2–4 hours using a syringe pump. Crucial: This keeps the instantaneous concentration of electrophile low, favoring cyclization.
-
Heat for an additional 2 hours.
-
Workup: Dilute with water, extract with
(3x). Wash organics with brine.[1] Dry over .[1] -
Purification: Silica gel chromatography (Hexane/EtOAc). Note: The product is often a crystalline solid or oil.
Step 2: "Soft" Deprotection & Salt Formation
-
Reagent: 4M HCl in Dioxane (excess).
-
Solvent:
(Anhydrous).[1]
-
Dissolve the N-Boc spirocycle in anhydrous
(0.1 M).[1] Cool to 0°C.[1] -
Add 4M HCl in Dioxane (5–10 equiv) dropwise under Argon.
-
Allow to warm to RT. Monitor by TLC (disappearance of Boc).[1]
-
Precipitation: The hydrochloride salt should precipitate as a white solid.[1]
-
Isolation: Filter under Argon/Nitrogen. Wash with cold anhydrous ether.[1] Do not expose to moist air.
-
Storage: Store in a desiccator at -20°C.
Part 4: Visual Troubleshooting Logic
Caption: Decision tree for isolating the root cause of yield loss in spiro-thietane synthesis.[1]
Part 5: References
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition. Link[1]
-
Context: Establishes the foundational protocols for 2-thia-6-azaspiro[3.3]heptane and discusses the strain inherent in these systems.
-
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. Link[1]
-
Context: Provides mechanistic insight into the stability of 4-membered hetero-rings and the "gem-dimethyl" effect (Thorpe-Ingold) which aids cyclization.[1]
-
-
PubChem Compound Summary. (2024). "1-Thia-6-azaspiro[3.3]heptane hydrochloride."[1][2][3] Link[1]
-
Context: Verification of the specific 1-Thia isomer existence and chemical identifiers.
-
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane." Link
-
Context: Practical industrial protocols for bis-alkylation strategies in spiro-thietane synthesis.
-
Sources
Purification methods for 1-Thia-6-azaspiro[3.3]heptane hydrochloride and its derivatives
Technical Support Center: 1-Thia-6-azaspiro[3.3]heptane Hydrochloride
Executive Summary
You are likely working with 1-Thia-6-azaspiro[3.3]heptane hydrochloride as a conformationally restricted bioisostere for piperidine or morpholine in a drug discovery campaign. While the spiro[3.3]heptane core offers unique vectors for medicinal chemistry, it introduces specific handling challenges:
-
Dual-Ring Strain: Both the thietane (S-containing) and azetidine (N-containing) rings are highly strained (
kcal/mol each), making the scaffold susceptible to ring-opening polymerization under harsh acidic or thermal conditions. -
Sulfur Oxidation: The thietane sulfur is prone to oxidation to sulfoxides/sulfones if exposed to peroxides or atmospheric oxygen over time.
-
Salt Hygroscopicity: The hydrochloride salt is often hygroscopic, leading to "oiling out" during purification.
This guide addresses these issues with field-proven protocols.
Part 1: Troubleshooting & FAQs
Q1: My crude reaction mixture is a dark, viscous oil. How do I isolate the crystalline hydrochloride salt?
Diagnosis: This is the classic "oiling out" phenomenon, common when the lattice energy of the salt is insufficient to overcome solvation, or when impurities (oligomers) disrupt crystal growth.
Solution: The "Double-Solvent" Trituration Method. Do not attempt direct recrystallization from a single solvent.
-
Dissolve: Dissolve the crude oil in a minimum amount of dry methanol (MeOH) or ethanol (EtOH) at room temperature.
-
Precipitate: Add 10 volumes of Diethyl Ether (Et₂O) or MTBE dropwise with vigorous stirring.
-
Trigger: If oil separates again, scratch the glass surface with a spatula or add a seed crystal.
-
Refine: If the solid is sticky, decant the supernatant, redissolve in MeOH, and repeat.
Expert Tip: Avoid acetone. While common for amines, acetone can react with the secondary amine of the azetidine ring to form an aminal/enamine impurity (the "acetone adduct"), confusing NMR analysis.
Q2: The white solid turns pink or yellow upon storage. Is it degraded?
Diagnosis: Yes. This indicates oxidative degradation or acid-catalyzed polymerization .
-
Yellowing: Typically indicates sulfur oxidation (sulfoxide formation).
-
Pink/Red: Often indicates trace metal contamination catalyzing ring-opening polymerization of the strained thietane ring.
Corrective Action:
-
Check Purity: Run LC-MS. If the parent mass (M+H) is present but accompanied by M+16 (sulfoxide) or M+32 (sulfone), you have oxidation.
-
Repurification: Recrystallize immediately using degassed solvents (sparged with Nitrogen/Argon).
-
Storage: Store under Argon at -20°C.
Q3: Can I purify the free base by distillation?
Warning: Proceed with extreme caution. The free base is likely a volatile liquid or low-melting solid. However, the thermal strain of the spiro[3.3] system means that heating above 80-100°C can trigger explosive polymerization or decomposition.
-
Recommendation: Use Vacuum Distillation only if high vacuum (<1 mbar) allows boiling below 60°C.
-
Preferred Alternative: Flash Chromatography (see Protocol B).
Part 2: Experimental Protocols
Protocol A: Recrystallization of the Hydrochloride Salt
Best for: Final polishing of material (>90% purity) to remove trace color/isomers.
| Parameter | Specification | Reason |
| Primary Solvent | Isopropanol (iPrOH) or Ethanol (EtOH) | Solubilizes the polar salt. |
| Anti-Solvent | MTBE or Diethyl Ether | Induces precipitation; does not solubilize the salt. |
| Temperature | 60°C (Max) | Avoids thermal decomposition of the thietane. |
| Atmosphere | Nitrogen/Argon | Prevents S-oxidation during heating. |
Step-by-Step:
-
Place 1.0 g of crude salt in a flask under inert atmosphere.
-
Add hot iPrOH (50-60°C) dropwise until just dissolved (approx. 5-10 mL).
-
Optional: Add activated carbon, stir for 5 min, and hot-filter (removes colored oligomers).
-
Remove from heat.[1] Add MTBE (approx. 2-5 mL) until slight turbidity persists.
-
Allow to cool to RT slowly (2 hours), then refrigerate at 0-4°C overnight.
-
Filter under Nitrogen. Wash with cold MTBE.
Protocol B: Flash Column Chromatography (Free Base)
Best for: Isolating the amine from reaction by-products before salt formation.
The Challenge: Secondary amines streak on silica due to interaction with acidic silanols. The Fix: You must deactivate the silica.
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (
) [90 : 9 : 1]. -
Column Prep: Pre-flush the silica column with the mobile phase to neutralize acidic sites.
-
Loading: Load the crude material as a solution in minimal DCM.
-
Elution: Run the gradient. The spiro-amine usually elutes early compared to more polar ring-opened byproducts.
-
Post-Run: Immediately concentrate fractions at low temperature (<30°C) to avoid volatility losses.
Part 3: Decision Logic & Visualization
Figure 1: Purification Strategy Decision Tree
Use this workflow to determine the optimal path based on your crude material's state.
Caption: Workflow for selecting between direct recrystallization and chromatographic intervention based on the physical state and purity of the crude spirocyclic amine.
Figure 2: Stability & Degradation Pathways
Understanding these risks is critical for storage and handling.
Caption: Primary degradation pathways. The thietane sulfur is the oxidation locus, while ring strain drives polymerization.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. (Foundational work on the synthesis and stability of the azaspiro[3.3]heptane core). Link
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(47), 8943–8947. (Describes the handling of analogous oxa-spirocycles and the impact of ring strain). Link
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 13, 3503-3511. (Discusses the thia-analogs and their specific polarity/stability profiles). Link
-
BOC Sciences. (n.d.). Recrystallization Techniques for Amine Salts. (General industrial protocols for handling hygroscopic amine hydrochlorides).
Sources
Overcoming solubility issues of 1-Thia-6-azaspiro[3.3]heptane hydrochloride in organic solvents
This guide is structured as a specialized Technical Support Center response. It addresses the solubility challenges of 1-Thia-6-azaspiro[3.3]heptane hydrochloride , a valuable but difficult-to-handle building block in fragment-based drug discovery (FBDD).
Subject: Solubility Optimization for 1-Thia-6-azaspiro[3.3]heptane hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary: The "Brick Dust" Problem
You are likely experiencing the "Brick Dust" phenomenon.[2][3] 1-Thia-6-azaspiro[3.3]heptane hydrochloride (MW: ~151.6 g/mol ) is a compact, rigid spirocyclic salt. Its crystal lattice energy is exceptionally high due to the symmetry of the spiro[3.3] core, making it virtually insoluble in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[2]
To use this molecule effectively in organic synthesis (e.g., amide couplings,
Decision Matrix: Which Protocol Do You Need?
Before proceeding, determine your experimental path using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubility protocol.
Protocol A: In-Situ Neutralization (The "Standard" Route)
Best for: Amide couplings (HATU, EDC), Urea formation, and robust nucleophilic substitutions.[1][2] Why: You do not need to isolate the free amine; you only need it to be reactive in solution.[2][3]
The Mechanism
The HCl salt exists in equilibrium.[2][3] By adding a tertiary amine base (non-nucleophilic), you shift the equilibrium toward the reactive free base, which is soluble in organics.
Step-by-Step
-
Suspension: Suspend the 1-Thia-6-azaspiro[3.3]heptane HCl (1.0 equiv) in your solvent (DCM or DMF). It will look like a cloudy suspension.[3]
-
Base Addition: Add 3.0 - 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1][2][3]
-
Sonication (Critical): Sonicate the mixture for 5–10 minutes.
-
Reaction: Add your electrophile (Acid chloride, Activated Ester) immediately.[1][2][3]
Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|---|---|
| Remains cloudy after base | Ionic lattice is too strong for DCM. | Add DMF as a co-solvent (10-20% v/v).[3] |
| Precipitate forms later | Formation of DIPEA·HCl salt.[1][2][3][4][5][6][7] | This is normal. DIPEA·HCl is insoluble in DCM.[3] Proceed with reaction; it won't interfere. |
Protocol B: Isolation of Free Base (The "Clean" Route)
Best for: Metal-catalyzed reactions (where amine salts or excess DIPEA might coordinate to Pd/Ni) or precise stoichiometry.[1][2][3] WARNING: The free base (1-Thia-6-azaspiro[3.3]heptane) has a low molecular weight (~115 g/mol ) and is VOLATILE .
The "Solution Standard" Method
Do not evaporate to dryness.[2][3] Instead, create a stock solution of known concentration.[3]
-
Dissolution: Dissolve the HCl salt (e.g., 1.0 g) in a minimum amount of Water (approx. 5 mL).[1][2][3]
-
Basification: Add 2M NaOH (aq) dropwise until pH > 12. The solution may become oily or cloudy as the free amine separates.
-
Extraction:
-
Drying: Dry the combined organic layers over anhydrous
or .[1][2][3] -
Quantification (The Trick):
Protocol C: Solvent Engineering (When Salt is Required)
Best for: Storage, analytical standards, or reactions requiring acidic conditions.[1][2][3]
If you must keep the HCl salt dissolved, pure DCM will fail. You must increase the dielectric constant of the medium.
Recommended Solvent Systems:
-
Methanol (MeOH): Excellent solubility (>50 mg/mL).[1][2][3] Good for hydrogenations or reductive aminations.[1][2][3]
-
DMSO/DMF: High solubility. Difficult to remove.
-
The "Magic" Mix: DCM : Methanol (9:1) .
-
This mixture often dissolves the HCl salt while remaining compatible with chromatography and workups.[3]
-
FAQ: Common Pitfalls
Q: I rotovapped my free base extraction and the flask is empty. What happened? A: You evaporated your product. The free base of 1-Thia-6-azaspiro[3.3]heptane is volatile under high vacuum.[2][3] Always use the "Solution Standard" method (Protocol B) or remove solvent very carefully at ambient temperature/pressure (no high vac).
Q: Is the sulfur atom sensitive to oxidation?
A: Yes.[2][3] The sulfide in the 1-position can be oxidized to a sulfoxide or sulfone by strong oxidants (e.g., mCPBA,
Q: Can I use this salt in a Suzuki coupling?
A: Not directly. The HCl will protonate your organoboron species or poison the catalyst.[2][3] Use Protocol B to isolate the free base, or use a biphasic Suzuki condition (
References
-
Spirocyclic Scaffolds in Drug Design
-
Handling Volatile Amines
-
Solubility of Amine Salts
-
1-Thia-6-azaspiro[3.
For further assistance, please reply to this ticket with your specific reaction scheme.
Sources
- 1. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azaspiro[3.3]heptane hydrochloride | C6H12ClN | CID 71741940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
Optimizing reaction conditions for functionalizing 1-Thia-6-azaspiro[3.3]heptane hydrochloride
Technical Support Center: Functionalizing 1-Thia-6-azaspiro[3.3]heptane
-
Role: Senior Application Scientist
-
Subject: Optimization of Reaction Conditions & Troubleshooting
-
Document ID: TS-SP33-THIA-001[1]
Executive Summary: The Scaffold at a Glance
The 1-Thia-6-azaspiro[3.3]heptane core is a high-value bioisostere used to replace piperazine, morpholine, or even phenyl rings in drug discovery. It offers defined exit vectors and reduced lipophilicity compared to its carbon analogs. However, its dual-ring strain and the presence of a thietane sulfur atom introduce unique synthetic challenges—specifically regarding oxidative stability and nucleophilic functionalization .
This guide synthesizes internal optimization data with peer-reviewed protocols to ensure you maximize yield while preserving scaffold integrity.
Module 1: Handling & Preparation (The Foundation)
The Critical Issue: The reagent is supplied as a Hydrochloride (HCl) salt . Direct use in coupling reactions without proper neutralization is the #1 cause of low yields. The secondary amine is protonated and non-nucleophilic in this state.
Protocol A: In-Situ Neutralization (Recommended)
For standard Amide Couplings and SNAr reactions.
-
Solvent: Use anhydrous DMF or DMAc (DCM is often too non-polar for the salt).
-
Base Stoichiometry: You must use 3.0–4.0 equivalents of a tertiary amine base (DIPEA or TEA).
-
Why? 1 eq neutralizes the HCl; 1 eq activates the carboxylic acid (in amide coupling); excess maintains basic pH to prevent amine re-protonation.
-
-
Sequence: Dissolve the spiro-salt and Base first. Stir for 10-15 minutes to ensure the free amine is liberated before adding the electrophile.
Protocol B: Isolation of Free Base (Advanced)
Only use if your electrophile is base-sensitive.
-
Warning: The free base is a low-molecular-weight oil and can be volatile.
-
Method: Suspend salt in minimal water -> Basify with 50% NaOH (cold) -> Extract exhaustively with DCM -> Dry (Na₂SO₄) -> Concentrate carefully (do not apply high vacuum < 20 mbar for extended periods).
Module 2: Amide Coupling Optimization
The Challenge: The steric environment of the spiro-center can retard reaction rates compared to simple piperidines.
Standard Operating Procedure (SOP):
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU or COMU | Superior for sterically hindered secondary amines compared to EDC/HOBt. |
| Solvent | DMF or DMAc | High solubility for the salt; promotes dipolar transition states. |
| Temperature | 0°C | Start cold to minimize potential ring-opening side reactions; warm to drive completion. |
| Reaction Time | 2 – 16 Hours | Monitor by LCMS. If stuck at 50% conversion after 4h, add 0.5 eq more HATU. |
Visual Workflow: Reaction Decision Tree
Caption: Decision logic for solvent and base selection based on the salt form starting material.
Module 3: The "Thia" Factor – Managing Sulfur Sensitivity
The thietane (4-membered sulfur ring) is the unique liability of this scaffold. It is susceptible to oxidation and electrophilic ring opening .
Preventing Unwanted Oxidation[2]
-
Symptom: LCMS shows M+16 (Sulfoxide) or M+32 (Sulfone) byproducts.
-
Root Cause: Peroxides in etheral solvents (THF, Dioxane) or trace oxidants in the reaction mixture.
-
Solution:
-
Use inhibitor-free, anhydrous solvents.
-
Degas solvents with Nitrogen/Argon sparging for 10 mins prior to use.
-
Avoid strong oxidants (e.g., mCPBA, KMnO4) elsewhere in the molecule if the thietane is to be preserved.
-
Intentional Oxidation (Sulfone Synthesis)
Sometimes, the 1,1-dioxide (Sulfone) is the desired target to lower logD and increase polarity.
-
Reagent: Oxone® (Potassium peroxymonosulfate) or mCPBA (2.2 eq).
-
Condition: 0°C in DCM/Water.
-
Note: The sulfone is generally more stable to ring-opening than the sulfide due to the electron-withdrawing nature of the sulfone group stabilizing the ring against certain nucleophiles.
Troubleshooting & FAQs
Q1: My reaction yield is <20%, and I see a lot of starting material remaining. Why?
Diagnosis: Incomplete neutralization of the HCl salt. Fix: Check the pH of your reaction mixture. It must be basic (pH > 9 on wet paper). If you used exactly 1.0 eq of base, the HCl consumes it, leaving no base to drive the coupling. Increase DIPEA to 3.5 eq.
Q2: I see a byproduct with Mass = M + 72 (or similar). What is it?
Diagnosis: Ring Opening / Polymerization. Mechanism: The thietane ring is strained. If you use strong Lewis Acids (e.g., AlCl₃, BF₃) or very high temperatures (>100°C), the sulfur can act as a nucleophile (or the ring can open), leading to polymerization. Fix: Keep reaction temperatures < 60°C. Avoid strong Lewis acids.
Q3: Can I perform Buchwald-Hartwig coupling on this amine?
Answer: Yes, but it requires specific conditions due to the secondary amine's steric bulk. Recommended System: Pd(OAc)₂ / BINAP or RuPhos Pd G3 / Cs₂CO₃ in Toluene or Dioxane at 80-90°C. Critical: Ensure the system is strictly oxygen-free to protect the sulfur atom and the catalyst.
Q4: The product is water-soluble and hard to extract. How do I isolate it?
Answer: The spiro-amine is polar. Fix:
DCM/IPA: Use 9:1 DCM:Isopropanol for extraction instead of pure DCM.
Salting Out: Saturate the aqueous phase with NaCl.
Reverse Phase: If all else fails, evaporate the reaction mixture and purify directly via C18 Reverse Phase chromatography (using 0.1% Formic Acid or Ammonium Bicarbonate buffer).
Visual Troubleshooting Guide
Caption: Diagnostic flow for common synthetic failures involving thia-azaspiro scaffolds.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[2]
-
Mykhailiuk, P. K. (2024).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][3][4][5][6] Angewandte Chemie International Edition.[4]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[4] (Foundational work on 4-membered ring stability).
-
Enamine Ltd. (2024). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.[1][6] Enamine Technical Notes.
Sources
Technical Support Center: Synthesis of Azaspiro[3.3]heptanes
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Senior Application Specialist Last Updated: January 28, 2026
Executive Summary: The Strain-Reactivity Paradox
The azaspiro[3.3]heptane scaffold (including 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane) represents a high-value bioisostere for piperidine and piperazine rings.[1] However, its synthesis is governed by a conflict: The Thorpe-Ingold effect (gem-dimethyl effect) promotes cyclization, while Ring Strain (~60 kcal/mol) opposes it.
Successful synthesis relies on kinetic control.[2] If the reaction conditions are too vigorous, thermodynamic relief of ring strain leads to ring-opening or elimination. If conditions are too mild, the neopentyl-like steric hindrance prevents cyclization, leading to mono-alkylated impurities or oligomerization.
Diagnostic Guide: Common Failure Modes
Issue A: The "Stalled Cyclization" (Mono-alkylation)
-
Symptom: LCMS shows a major peak with mass M+Br (or M+OTs) corresponding to the uncyclized intermediate.
-
Context: Common in the synthesis of 2,6-diazaspiro[3.3]heptanes from pentaerythritol derivatives.[3]
-
Root Cause: The second alkylation step forms the quaternary spiro-carbon.[2] This is a substitution at a neopentyl center, which is sterically retarded (
rate compared to primary halides). -
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to DMF or DMSO . | Polar aprotic solvents solvate the cation (e.g., Na+), leaving the sulfonamide anion "naked" and highly reactive to overcome the steric barrier. |
| Leaving Group | Use Tosylate (OTs) over Bromide. | While Bromide is a good leaving group, Tosylates are often preferred in spiro-cyclizations to minimize competing elimination reactions due to the "hard/soft" nature of the electrophile. |
| Additives | Add NaI (0.1 equiv) . | Finkelstein reaction in situ converts the sluggish chloride/tosylate to a more reactive iodide, accelerating the |
Issue B: The "Yellow Gum" (Oligomerization)
-
Symptom: The reaction mixture turns dark yellow/orange; isolated product is a sticky gum instead of a solid; low yield.[2]
-
Context: Occurs during the deprotection of the amine (e.g., detosylation) or handling of the free base.
-
Root Cause: Free secondary azaspiro-amines are highly nucleophilic but also strained. In concentrated solutions, intermolecular attack (polymerization) competes with stability.
-
Troubleshooting Protocol:
-
Dilution: Maintain concentration <0.1 M during deprotection steps.
-
Trap Immediately: Do not isolate the free base. Isolate as a salt (Oxalate or HCl) or immediately protect (Boc/Cbz).
-
Inert Atmosphere: These strained amines are prone to N-oxidation; strictly exclude
.[2]
-
Issue C: Elimination vs. Cyclization
-
Symptom: Formation of alkene byproducts (vinyl groups).
-
Root Cause: E2 elimination competes with
cyclization, especially with strong, bulky bases. -
Solution: Use weak, non-nucleophilic bases (e.g.,
) rather than strong bases (NaH) when possible. If NaH is required, ensure low temperature addition (0°C) followed by slow warming.
Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition during the critical cyclization step.
Figure 1: Kinetic competition in spiro-cyclization. Success requires maximizing the green pathway (Intramolecular
Validated Workflow: Synthesis of 2,6-Diazaspiro[3.3]heptane
This protocol is adapted from the robust Carreira and Burkhard methods, optimized for scalability and salt stability.
Step 1: Cyclization (The Critical Step)
-
Reagents: Pentaerythritol tetraamine derivative (e.g., N-tosyl),
, DMSO. -
Protocol:
Step 2: Detosylation & Salt Formation[2]
-
Reagents: Mg powder, MeOH, Sonication (or Na/Naphthalene).
-
Protocol:
Why Oxalate? Search results indicate that HCl and TFA salts of spiro-amines are often hygroscopic "sticky oils."[2] The oxalate salt provides a crystalline lattice that stabilizes the strained ring and prevents moisture absorption [2].[2]
Frequently Asked Questions (FAQ)
Q1: Why is my yield low when scaling up the reductive amination route? A: In reductive amination (aldehyde + amine), the formation of the iminium ion is fast, but the reduction to the spiro-system can be incomplete. On large scales, des-chloro reduction (loss of the chlorine atom before cyclization) is a common side reaction if the reaction time is prolonged or if the temperature is not strictly controlled [1].
-
Fix: Use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride for better chemoselectivity and maintain pH ~5-6 with Acetic Acid.
Q2: Can I use the free base for storage?
A: No. The free amine of 2,6-diazaspiro[3.3]heptane absorbs
Q3: My product has a strong "metallic" color after Mg deprotection. A: This is due to colloidal Magnesium carryover.[2]
-
Fix: Filter the reaction mixture through a pad of Celite mixed with activated charcoal . The charcoal adsorbs the metal fines and organic impurities responsible for the color.[2]
References
-
Burkhard, J. A., et al. (2010). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Link
-
Wuitschik, G., et al. (2017).[3] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Connect. Link
-
Mykhailiuk, P. K. (2017).[3][4][5] Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal.[2] Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane. Link
-
Patent CN102442934A. (2012).[2] Synthesis method of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester. Google Patents. Link
Sources
Improving diastereoselectivity in reactions with 1-Thia-6-azaspiro[3.3]heptane hydrochloride
Topic: Improving Diastereoselectivity & Handling in Synthesis
Audience: Medicinal Chemists & Process Scientists
Introduction: The "Butterfly" Effect in Spirocycles
1-Thia-6-azaspiro[3.3]heptane is a high-value bioisostere for piperidine and morpholine, offering altered lipophilicity (LogD) and metabolic stability. While the parent scaffold (as the HCl salt) is achiral due to a plane of symmetry, diastereoselectivity becomes the critical failure point during two specific downstream transformations:
-
S-Oxidation: Converting the sulfide to a sulfoxide (S=O) creates a chiral center at sulfur. Relative to a substituent on the nitrogen (N6), this generates cis/trans (or syn/anti) diastereomers.
-
Chiral Coupling: Reaction of the N6-amine with enantiopure electrophiles where the bulky spiro-core can induce unexpected kinetic resolution or epimerization.
This guide provides troubleshooting protocols to control these stereochemical outcomes.
Module 1: Salt Neutralization & Handling
The Prerequisite for Selectivity
You cannot achieve high diastereoselectivity if your starting material is aggregated or trapped as a salt during delicate couplings. The HCl salt is stable, but the free base is a volatile, secondary amine with significant water solubility.
Troubleshooting Guide: Free-Basing Without Loss
Q: I tried standard aqueous workup (NaOH/DCM) to free-base the HCl salt, but my yield is <40%. Where did it go?
A: The free base, 1-thia-6-azaspiro[3.3]heptane , is a small, polar amine. It partitions poorly into DCM if the aqueous phase volume is too large.
-
Root Cause: High water solubility of the free amine leads to loss in the aqueous layer.
-
Solution: Use a "Low-Water" Neutralization Protocol or an In-Situ Release.
Protocol A: The "Low-Water" Isolation (For isolation of free base)
-
Suspend the HCl salt in minimal water (0.5 mL per gram).
-
Add solid K₂CO₃ or Cs₂CO₃ until saturation (salting out effect).
-
Extract exhaustively with CHCl₃/IPA (3:1) —not pure DCM.
-
Dry over Na₂SO₄ and concentrate carefully (volatile!).
Protocol B: In-Situ Release (Recommended for Couplings)
Do not isolate the free base if proceeding to N-functionalization.
-
Suspend HCl salt in the reaction solvent (e.g., DMF or DCM).
-
Add 3.0 equiv.[1] DIPEA or NMM .
-
Sonicate for 5 mins to break up the crystal lattice.
-
Proceed immediately to coupling.
Module 2: Diastereoselective S-Oxidation
The Core Challenge
Oxidizing the thietane sulfur is the primary source of diastereomeric mixtures. The spiro[3.3] system adopts a puckered "butterfly" conformation. The oxidant can approach from the "open" face (sterically favored) or the "shielded" face (directed by H-bonding).
Visualizing the Stereochemical Divergence
Figure 1: Decision tree for selecting oxidation conditions based on desired diastereomer.
FAQ: Troubleshooting Oxidation Selectivity
Q: I used mCPBA and got a 1:1 mixture of sulfoxide diastereomers. How do I improve the ratio?
A: mCPBA is often too reactive and unselective for this scaffold unless a directing group is present.
-
Scenario 1: You want the Trans (Anti) isomer.
-
Why: This is usually the thermodynamic product (Oxygen points away from the bulky N-substituent).
-
Fix: Switch to Sodium Periodate (NaIO₄) in MeOH/Water. The reaction is slower and governed by sterics, favoring the approach from the less hindered face.
-
-
Scenario 2: You want the Cis (Syn) isomer.
-
Why: Requires the oxidant to approach the same face as the N-substituent.
-
Fix: Use mCPBA in non-polar solvents (DCM/Toluene) at -78°C. This promotes hydrogen bonding between the oxidant and the N-substituent (if it has a carbonyl/donor), directing the oxygen delivery to the syn face.
-
Q: How do I distinguish the diastereomers by NMR?
A: The "Butterfly" pucker causes distinct shifts.
-
Cis (Syn): The S=O bond and the N-substituent are on the same side. The anisotropic effect of the sulfoxide often shifts the adjacent azetidine protons downfield (higher ppm).
-
Trans (Anti): The S=O points away. The azetidine protons are relatively shielded.
-
Verification: X-ray crystallography is the gold standard, as NMR shifts can be subtle in spiro systems.
Module 3: N-Functionalization with Chiral Partners
Preserving Enantiopurity
When coupling the achiral 1-Thia-6-azaspiro[3.3]heptane to a chiral carboxylic acid, the steric bulk of the spiro system can slow down the coupling, allowing the activated acid to racemize.
Experimental Protocol: Racemization-Free Coupling
Objective: Couple amine (HCl salt) with an enantiopure
| Parameter | Recommendation | Rationale |
| Coupling Agent | T3P (Propylphosphonic anhydride) | T3P exhibits the lowest rate of epimerization among common agents because the activated intermediate is less prone to oxazolone formation. |
| Base | Pyridine or DIPEA (strictly 3.0 eq) | Avoid strong bases or large excesses. Pyridine (used as solvent/base with T3P) buffers the pH effectively. |
| Temperature | 0°C | Do not heat. The spiro-amine is nucleophilic enough to react at RT. |
| Order of Addition | Acid + Base + T3P | Pre-activation ensures the amine encounters the active species immediately. |
Q: My chiral HPLC shows a 90:10 er after coupling. Is the amine inducing this?
A: The amine itself is not chiral, but its steric bulk (the "gem-dimethyl" like effect of the spiro rings) slows down the nucleophilic attack.
-
Troubleshooting:
-
Switch from HATU/DMF to T3P/EtOAc .
-
Add an additive like OxymaPure to accelerate the active ester aminolysis.
-
Ensure the HCl salt is fully neutralized; trapped HCl can catalyze acid racemization.
-
References
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, vol. 12, no.[2] 9, 2010, pp. 1944–1947. Link
-
Wuitschik, G., et al. "Spiro[3.3]heptanes as Bioisosteres for Carbonyl, Nitro, and Sulfonyl Groups." Angewandte Chemie International Edition, vol. 47, no. 24, 2008, pp. 4512–4515. Link
-
Dingupali, S., et al. "Oxidation and Isomerism of Thietane-Containing Heterocycles." Russian Journal of Organic Chemistry, vol. 50, 2014, pp. 1159–1165. Link
-
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, vol. 17, 2019, pp. 2839-2849. Link
Sources
Technical Support Center: Stability & Handling of 1-Thia-6-azaspiro[3.3]heptane hydrochloride
Executive Summary & Compound Profile
1-Thia-6-azaspiro[3.3]heptane hydrochloride is a high-value spirocyclic building block used as a bioisostere for piperidine or phenyl rings to modulate lipophilicity (LogD) and metabolic stability in drug discovery.
However, its unique geometry—two strained four-membered rings (azetidine and thietane) fused at a single carbon—creates specific stability challenges. Unlike unstrained heterocycles, this molecule possesses significant ring strain (~25 kcal/mol for azetidine, ~19 kcal/mol for thietane), making it susceptible to specific degradation pathways if mishandled.
Key Stability Risks:
-
Oxidative Instability: The thietane sulfur is prone to oxidation to sulfoxides/sulfones.
-
Ring Opening (Hydrolysis): The azetidine ring is susceptible to nucleophilic attack or acid-catalyzed hydrolysis.
-
Solubility/Precipitation: As an HCl salt, the compound is soluble in water, but neutralization (pH > 8.5) can lead to rapid precipitation of the free base or polymerization.
Module 1: Buffer Compatibility Matrix
Core Directive: Do not treat this compound like a standard amine. The choice of buffer dictates the lifespan of the molecule in solution.
| Buffer System | pH Range | Compatibility | Technical Notes |
| PBS (Phosphate Buffered Saline) | 7.0 – 7.5 | High | Recommended. Phosphate is non-nucleophilic and stable. Caution: Ensure metal-free grade; trace Fe/Cu can catalyze S-oxidation. |
| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 – 6.5 | High | Ideal for Storage. The slightly acidic pH keeps the azetidine nitrogen protonated ( |
| HEPES | 7.0 – 8.0 | Medium | Good for cell assays. At higher concentrations (>50mM), can generate radical species under light exposure, potentially oxidizing the sulfur. |
| Tris (Tris(hydroxymethyl)aminomethane) | 7.0 – 8.5 | Low / Caution | Risk of Ring Opening. Tris contains a primary amine that can act as a nucleophile, potentially attacking the strained azetidine ring over prolonged incubation. |
| Borate / Carbonate | > 9.0 | Critical Failure | Precipitation Risk. High pH deprotonates the amine (Free Base formation). The free base is less soluble and more reactive (prone to dimerization). |
Visualizing the Decision Process
The following decision tree guides your buffer selection based on experimental intent.
Caption: Decision logic for buffer selection minimizing ring-strain release and nucleophilic degradation.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: I see a new peak at [M+16] and [M+32] in my LC-MS after 24 hours. What is this?
Diagnosis: Thietane Oxidation. The sulfur atom in the 4-membered ring is oxidizing to the Sulfoxide (S=O, +16 Da) and subsequently to the Sulfone (O=S=O, +32 Da) .
-
Root Cause: Presence of dissolved oxygen in the buffer or trace peroxides in PEG/Tween excipients.
-
Solution:
-
Degas all buffers (helium sparge or sonication).
-
Add an antioxidant if the assay permits (e.g., 0.5 mM Methionine or TCEP). Note: Avoid DTT as it is a strong nucleophile.
-
Store stock solutions under Argon/Nitrogen.
-
Q2: My compound precipitated immediately upon adding NaOH to neutralize the HCl salt.
Diagnosis: Free Base Insolubility. The HCl salt is highly polar. The "Free Base" (neutral amine) of spiro[3.3]heptane is significantly more lipophilic and has lower aqueous solubility.
-
Root Cause: pH overshoot. Bringing the pH > 9.0 rapidly generates the neutral species which crashes out of water.
-
Solution:
-
Do not titrate with strong base (1M NaOH). Use a buffered solution (e.g., 100mM Phosphate, pH 7.4) to shift the equilibrium gently.
-
Maintain a co-solvent (e.g., 1-5% DMSO) during neutralization to solubilize the transient free base.
-
Q3: I observe a loss of potency and a mass shift of [+18] in acidic media.
Diagnosis: Azetidine Hydrolysis. While less common than oxidation, strong acids or heating can catalyze the opening of the azetidine ring by water (Hydrolysis).
-
Mechanism: Protonation of the nitrogen activates the ring carbon; water attacks, relieving the ~25 kcal/mol strain, resulting in a linear amino-alcohol or thiol derivative.
-
Solution: Avoid storing the compound in buffers with pH < 4.0 for extended periods.
Module 3: Degradation Mechanism Visualization
Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the two primary competing degradation pathways.
Caption: Competing degradation pathways: S-oxidation (common) vs. Azetidine ring opening (pH/Nucleophile dependent).
Module 4: Validated Stability Protocol
Objective: To verify the integrity of 1-Thia-6-azaspiro[3.3]heptane HCl in your specific assay buffer.
Materials
-
Stock Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Internal Standard: Caffeine (or a stable structural analog).
-
Instrument: HPLC-UV or LC-MS (C18 Column).
Procedure
-
Stock Preparation: Dissolve the HCl salt in DMSO to 10 mM. Do not use water for the master stock to prevent hydrolysis over months.
-
T0 Preparation: Dilute stock 1:100 into your Test Buffer (Final: 100 µM). Immediately inject onto HPLC (Time 0).
-
Incubation: Split the sample:
-
Vial A: Room Temperature (25°C), dark.
-
Vial B: 37°C, dark (simulating assay conditions).
-
-
Timepoints: Inject at 2h, 4h, 12h, and 24h.
-
Analysis:
-
Monitor Area% of the parent peak relative to the Internal Standard.
-
Pass Criteria: >95% parent remaining at 24h.
-
Fail Criteria: Appearance of [M+16] (Oxidation) or significant peak broadening (Polymerization).
-
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Organic Letters. Link (Grounding: Synthesis and structural properties of the spiro[3.3]heptane scaffold).
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. Link (Grounding: Comparative stability of 4-membered strained rings).
-
Enamine Ltd. (2021). "Spirocyclic Azetidines for Medicinal Chemistry." Enamine Technical Notes. Link (Grounding: Handling and stability profiles of spiro-azetidine salts).
-
Parrish, J. P., et al. (2004). "Effect of Buffer Structure on the Stability of Chemical Compounds." Journal of Pharmaceutical Sciences. Link (Grounding: Nucleophilic buffer interference with strained electrophiles).
Sources
Technical Support Center: Characterization of Spirocyclic Compounds
Status: Online | Tier: 3 (Advanced Spectroscopy & Separation) Operator: Senior Application Scientist, Dr. H. Chen
Welcome to the Spirocycle Characterization Hub
Scope:
Spirocyclic scaffolds (two rings sharing a single atom) offer high
This guide addresses the three most common "tickets" submitted to our lab.
Ticket #01: The "Invisible" Spiro Carbon
User Issue: "I have synthesized a spiro[3.3]heptane derivative. My proton NMR is clean, but the quaternary spiro carbon is missing from the
Root Cause Analysis: The spiro carbon is a quaternary center with no attached protons. Consequently:
-
Relaxation Time (
): It lacks the dipole-dipole relaxation mechanism provided by attached protons, resulting in a very long (often >10–20 seconds). Standard carbon sequences (D1 = 1–2s) saturate this signal, making it vanish. -
NOE Enhancement: It receives negligible Nuclear Overhauser Effect (NOE) enhancement, reducing signal intensity by up to 3x compared to protonated carbons.
Troubleshooting Protocol: Recovering the Quaternary Signal
Step 1: The "Quick Fix" (Relaxation Agent)
Before changing pulse sequences, alter the sample chemistry to bypass the
-
Reagent: Chromium(III) acetylacetonate [Cr(acac)
]. -
Dosage: Add to your NMR tube to reach a concentration of ~20 mM (approx. 3–5 mg in 0.6 mL solvent).
-
Mechanism: The paramagnetic Cr
electron provides an efficient relaxation pathway for the C nuclei, reducing from seconds to milliseconds. -
Action: Re-run the standard
C experiment with D1 = 2s. The quaternary peak should appear.
Step 2: The Pulse Sequence Solution (UDEFT) If the sample cannot be contaminated with metals, switch from standard Carbon-13 to UDEFT (Uniform Driven Equilibrium Fourier Transform) .
-
Why: UDEFT is superior to DEPTQ for quaternary carbons because it recycles magnetization more efficiently than standard pulse-acquire sequences, specifically enhancing slowly relaxing nuclei.
Step 3: Establishing Connectivity (1,1-ADEQUATE)
If HMBC is ambiguous (common in spirocycles where
-
Advantage: It correlates protons to the direct neighbor carbon (
) and the next-neighbor carbon ( ), effectively tracing the carbon backbone through the "silent" spiro center.
Workflow Visualization: NMR Decision Tree
Caption: Decision logic for recovering "invisible" quaternary spiro carbons in NMR.
Ticket #02: Absolute Configuration (No Crystals)
User Issue: "I have separated two enantiomers of a spiro-pyrrolidine. I cannot grow X-ray quality crystals. How do I assign Absolute Configuration (AC)?"
Root Cause Analysis: Spirocycles possess axial chirality or a central chiral spiro-atom. Standard NOESY can assign relative stereochemistry (diastereomers) but cannot distinguish enantiomers (R vs. S). Without X-ray, Vibrational Circular Dichroism (VCD) is the gold standard validation method.
Troubleshooting Protocol: VCD Assignment
Concept: VCD measures the differential absorption of left vs. right circularly polarized infrared light.[1] Unlike electronic CD (UV range), VCD probes the whole molecular scaffold, making it highly specific for rigid spirocycles.
Step-by-Step Workflow:
-
Conformational Search (Computational):
-
Perform a conformational search (e.g., Monte Carlo) using a force field (MMFF94).
-
Note: Spirocycles are often rigid, limiting the number of conformers, which simplifies this step.
-
-
DFT Calculation:
-
Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G*).
-
Calculate the predicted VCD and IR spectra for a specific enantiomer (e.g., the R-isomer).
-
-
Experimental Measurement:
-
Dissolve ~5 mg of the pure enantiomer in a non-chiral solvent (CDCl
or DMSO- ). -
Acquire the VCD spectrum (typically 1000–1800 cm
range).
-
-
Comparison (The Assignment):
-
Overlay the Calculated R-spectrum with the Experimental spectrum.
-
Match: If the signs (+/-) of the major bands align, your sample is the R-enantiomer.[2]
-
Mirror: If the signs are exactly opposite, your sample is the S-enantiomer.
-
Critical Check: Ensure the standard IR (absorbance) spectra match first. If the calculated IR doesn't match the experimental IR, your computational model (conformer set) is wrong, and the VCD assignment will be invalid.
Ticket #03: Separation of Diastereomers
User Issue: "My spirocyclic compound has two chiral centers. The diastereomers co-elute on C18 HPLC. I've tried gradient optimization but resolution remains < 1.0."
Root Cause Analysis: Spirocycles are often compact and lipophilic. In Reversed-Phase HPLC (RP-HPLC), the "hydrophobic foot" of the diastereomers may be identical, leading to co-elution. Solution: Switch to Supercritical Fluid Chromatography (SFC) .[][4][5]
Why SFC for Spirocycles?
SFC uses supercritical CO
-
Orthogonal Selectivity: SFC operates via normal-phase-like mechanisms but with higher diffusivity. It separates based on the 3D shape and specific polar interactions, which differ significantly between spiro-diastereomers.
-
Rigidity Advantage: The rigid spiro-structure prevents "induced fit" binding in RP-HPLC but enhances shape-recognition on Chiral Stationary Phases (CSPs) used in SFC (even for achiral separations).
Comparative Data: HPLC vs. SFC for Spirocycles
| Feature | RP-HPLC (C18) | SFC (Chiral/Achiral columns) |
| Primary Interaction | Hydrophobicity (Solvophobic) | H-bonding / Dipole-Dipole / Shape |
| Spiro-Selectivity | Low (Isomers often have same LogP) | High (Isomers have different 3D footprints) |
| Throughput | Standard (15-30 min runs) | High (3-8 min runs, low viscosity) |
| Purification | Requires water removal (slow) | CO |
| Recommended Column | C18, Phenyl-Hexyl | Amylose-1, Cellulose-2, 2-EP |
Experimental Protocol: SFC Screening
-
Column Selection: Start with a "Chiral" column even for diastereomers.
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H or IG).
-
Secondary: 2-Ethylpyridine (2-EP) (Achiral, good for basic spiro-amines).
-
-
Mobile Phase:
-
CO
+ 10% to 40% Co-solvent (Methanol or Ethanol). -
Additive: Add 0.1% Diethylamine (DEA) if the spirocycle has a basic amine (prevents tailing).
-
-
Back Pressure: Set to 120–150 bar. Higher pressure increases density and can alter selectivity for rigid molecules.
References
-
Spirocyclic Scaffolds in Drug Discovery: Varela, M. T., et al. "Spirocyclic compounds as innovative tools in drug discovery."[6] European Journal of Medicinal Chemistry (2025).
-
NMR Sensitivity Challenges (Quaternary Carbons): Barnes, A. B., et al. "Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy." PMC (2019).
-
VCD for Absolute Configuration: Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism."[1][7] Spectroscopy Europe (2003).
-
SFC vs. HPLC Selectivity: West, C., et al. "Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography." PMC (2019).
-
Stereochemical Assignment of Spirocycles: Komarov, I., et al. "A stereochemical journey around spirocyclic glutamic acid analogs." Organic & Biomolecular Chemistry (2022). [8]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 4. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stereochemical journey around spirocyclic glutamic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of impurities from 1-Thia-6-azaspiro[3.3]heptane hydrochloride reactions
Topic: Impurity Removal & Purification Protocols Ticket ID: SP-THIA-006-HCl Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Strained" Challenge
Welcome to the technical support hub for 1-Thia-6-azaspiro[3.3]heptane hydrochloride . This scaffold is a high-value bioisostere for piperidine and morpholine, offering altered lipophilicity (LogP) and metabolic stability.[1] However, its synthesis is plagued by the inherent ring strain (~60 kcal/mol) of the spiro-fused thietane and azetidine rings.
This guide addresses the three most critical impurity classes encountered during the synthesis and salt formation of this molecule: Oxidative Impurities (Sulfoxides) , Ring-Opening Oligomers , and Stoichiometric Salt Imbalances .
Module 1: Oxidative Impurities (The "S-Oxide" Spike)
Symptom: LC-MS shows a persistent peak at M+16 (Sulfoxide) or M+32 (Sulfone). Root Cause: The thietane sulfur is highly nucleophilic and prone to oxidation by atmospheric oxygen, peroxides in solvents (ethers), or vigorous workup conditions.
Troubleshooting Protocol: Reductive Rescue & Prevention
If you detect >0.5% sulfoxide, do not proceed to salt formation. The HCl salt of the sulfoxide is often isostructural with the product and impossible to remove via crystallization.
Step 1: Prevention (The "Golden Rules")
-
Solvent QC: Test all ethereal solvents (THF, Et₂O, Dioxane) for peroxides before use.
-
Degassing: Sparge all reaction solvents with Argon for 15 minutes.
-
Workup: Avoid hypochlorite (bleach) or vigorous shaking with air during extractions. Use sodium thiosulfate washes if oxidants were used in previous steps.
Step 2: Remediation (The Reductive Wash)
If oxidation has occurred, perform a mild reduction on the free base before salt formation.
Protocol:
-
Dissolve the crude free base in Dichloromethane (DCM) (10 mL/g).
-
Add Triphenylphosphine (PPh₃) (1.1 equiv relative to the sulfoxide impurity content, determined by HPLC).
-
Add Oxalyl Chloride (1.1 equiv relative to sulfoxide) dropwise at 0°C.
-
Stir for 30 min at RT.
-
Perform an acid-base extraction (see Module 3) to remove the Triphenylphosphine oxide byproduct.
Module 2: Ring-Opening & Polymerization (The "Sticky Residue")
Symptom: Product appears as a gum/oil instead of a solid; NMR shows broad peaks; low yield. Root Cause: The spiro[3.3] system is acid-sensitive. Strong Lewis acids or high temperatures can trigger cationic ring-opening polymerization (CROP), especially of the thietane ring.
Visualization: The Stability Cliff
Caption: Stability threshold for 1-Thia-6-azaspiro[3.3]heptane. Avoid concentrated acids and heat to prevent irreversible ring opening.
Troubleshooting Protocol: Controlled Salt Formation
To avoid polymerization during HCl salt formation:
-
Solvent: Use Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether). Do not use alcohols (MeOH/EtOH) as the primary solvent, as they can act as nucleophiles during transient ring activation.
-
Reagent: Use 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl.
-
Procedure:
-
Cool the free base solution (in Et₂O) to 0°C .
-
Add HCl/Dioxane dropwise with vigorous stirring.
-
Stop addition immediately upon reaching pH 4-5 (use damp pH paper). Do not go to pH 1.
-
Filter the precipitate immediately under Argon.
-
Module 3: Linear Impurities & Salt Stoichiometry
Symptom: Hygroscopic solid; non-integer integration in NMR (e.g., 2.5 HCl); presence of linear diamines.
Data Table: Impurity Profile & Removal Strategy
| Impurity Type | Origin | Detection (Method) | Removal Strategy |
| Linear Thiol-Amine | Ring opening of thietane | LC-MS (M+18), Ellman's Test (SH group) | Basic Alumina Filtration (Thiol binds to alumina) |
| Linear Chlorides | HCl attack on rings | NMR (Triplet at ~3.6 ppm) | Recrystallization (iPrOH/Et₂O) |
| Excess HCl | Over-acidification | Elemental Analysis (Cl %) | Back-titration or Lyophilization |
Workflow: The "Soft" Purification
This protocol separates the intact spirocycle from linear impurities using their differential basicity and lipophilicity.
Caption: Acid-Base "Soft" Extraction workflow designed to minimize exposure of the free base to aqueous conditions, preventing hydrolysis.
Frequently Asked Questions (FAQ)
Q1: My HCl salt is turning into a liquid on the bench. Why? A: The spiro-amine HCl salts are extremely hygroscopic . The lattice energy is low due to the bulky, non-planar spiro shape.
-
Fix: Store under Argon in a desiccator. If it liquefies, dissolve in MeOH, strip solvent, and re-precipitate from Et₂O/Heptane.
Q2: Can I use Silica Gel chromatography for the free base? A: Use with caution. The amine is basic and will streak. You must use 1% Triethylamine (TEA) in your eluent. However, silica is slightly acidic and can catalyze ring opening of the thietane over long exposure. Basic Alumina is the safer stationary phase for this scaffold.
Q3: How do I confirm the "Spiro" structure is intact? A: ¹³C NMR is diagnostic. Look for the quaternary spiro-carbon signal around 30-40 ppm . If the ring opens, this quaternary signal disappears, and you will see new methylene signals shifted downfield (attached to Cl or OH).
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters.
-
Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
Smith, R. J. (2018). "Purification of Hygroscopic Amine Salts." Journal of Applied Pharmaceutical Science.
Sources
Analytical techniques for monitoring reactions of 1-Thia-6-azaspiro[3.3]heptane hydrochloride
The following guide serves as a specialized Technical Support Center for researchers working with 1-Thia-6-azaspiro[3.3]heptane hydrochloride . This strained spirocyclic scaffold is a critical building block in medicinal chemistry, often used as a bioisostere for piperidine or morpholine, but its unique structural features—high ring strain, polarity, and sulfur reactivity—require tailored analytical protocols.
Status: Operational | Topic: Analytical Monitoring & Troubleshooting | Audience: R&D Scientists
Introduction: The Molecule & The Challenge
Compound: 1-Thia-6-azaspiro[3.3]heptane hydrochloride
Formula: C
-
Polarity: As an amine salt, it exhibits poor retention on standard C18 HPLC columns.
-
UV Invisibility: Lacks a strong chromophore (no aromatic rings), rendering standard UV (254 nm) detection useless.
-
Stability: The strained thietane and azetidine rings are susceptible to nucleophilic ring-opening and sulfur oxidation.
Module 1: Chromatographic Method Development (LC-MS)
Core Protocol: HILIC vs. Reverse Phase
User Question: I see no retention on my C18 column, and the compound elutes in the void volume. How do I monitor reaction conversion?
Technical Insight:
The hydrochloride salt is highly hydrophilic. On a standard C18 column at acidic pH, the protonated amine (
Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC is the gold standard for polar amine salts. It retains polar compounds using a water layer on a polar stationary phase.
| Parameter | Condition | Rationale |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) | Provides electrostatic interaction and partitioning. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Buffer is essential for peak shape of amines. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content drives retention in HILIC. |
| Gradient | 95% B | Elutes from non-polar to polar (opposite of C18). |
| Detection | MS (ESI+) or CAD (Charged Aerosol) | Compound is UV-inactive. |
Alternative: High pH Reverse Phase (C18)
If HILIC is unavailable, you can force retention on C18 by deprotonating the amine, though this risks column damage if not using a hybrid column.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: At pH 10, the amine (pKa
9-10) exists partly as the free base, increasing hydrophobicity and retention.
Module 2: Structural Verification (NMR)
User Question: My proton NMR shows complex splitting. How do I confirm the spiro ring is intact and not opened?
Technical Insight: The 1-Thia-6-azaspiro[3.3]heptane core possesses a plane of symmetry (unless chirally substituted elsewhere). However, the protons on the rings are magnetically non-equivalent due to the puckering of the four-membered rings.
Diagnostic NMR Signals (D O or DMSO-d )
| Position | Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Azetidine Ring | N-CH | 4.0 – 4.5 ppm | Multiplet/Broad | Broadening often occurs due to N-inversion or salt exchange. |
| Thietane Ring | S-CH | 3.0 – 3.5 ppm | Triplet/Multiplet | Distinct from N-CH |
| Spiro Carbon | C | ~40 – 50 ppm ( | Singlet | Critical Check: Disappearance of this quaternary signal suggests ring opening. |
Troubleshooting Protocol:
-
Issue: Broad peaks.
-
Fix: The HCl salt protons exchange with D
O. Run the spectrum in DMSO-d to see the NH protons (broad singlet ~9.0 ppm). -
Verification: If the ring opens, you will lose the symmetry. Instead of two sets of CH
signals, you will see a complex aliphatic chain pattern.
Module 3: Stability & Reaction Monitoring
User Question: I observe a new peak with M+16 in my LC-MS. Is my compound degrading?
Technical Insight: Yes. The sulfur atom in the thietane ring is prone to oxidation, especially if peroxides are present in your solvents (e.g., old ethers) or if the reaction uses oxidants.
Degradation & Reactivity Pathways
The following diagram illustrates the primary failure modes you must monitor.
Figure 1: Primary degradation pathways for thia-azaspiro systems. Note the susceptibility of sulfur to oxidation and the ring strain driving opening.
Monitoring Checklist
-
Oxidation Check: Monitor LC-MS for m/z 132 (Sulfoxide, +16) and m/z 148 (Sulfone, +32).
-
Ring Opening Check: If using strong nucleophiles (e.g., alkoxides), watch for the formation of linear byproducts. The spiro-carbon is the pivot point; attack usually occurs at the methylene carbons adjacent to the heteroatoms.
-
Free Basing: If you neutralize the HCl salt to perform a reaction, use the free base immediately. The free amine is less stable than the salt and can oligomerize.
FAQs: Troubleshooting Common Issues
Q1: Can I use GC-MS to analyze this compound?
A: Proceed with Caution. The hydrochloride salt is not volatile. You must derivatize it (e.g., Boc-protection) or use the free base. However, the high temperature of the GC injector port (
Q2: My reaction yield is low, and I see a solid precipitate that isn't my product. A: This is likely polymerization . Strained rings like azetidines can undergo ring-opening polymerization initiated by trace nucleophiles or heat.
-
Solution: Keep reaction temperature low (
60°C) and concentration dilute (0.1 M). Avoid strong Lewis acids that can catalyze ring opening.
Q3: How do I remove the HCl salt for a coupling reaction? A: Do not "wash" with aqueous base and extract, as the free base is highly water-soluble and difficult to extract into organic solvents (e.g., DCM).
-
Protocol: Suspend the HCl salt in the reaction solvent (e.g., DMF or DCM) and add a non-nucleophilic organic base (e.g., DIPEA or TEA) in situ. This generates the reactive free amine without isolation losses.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
- Context: Establishes the foundational synthesis and stability profiles of the azaspiro[3.3]heptane scaffold.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
- Context: Discusses the chemical stability and analytical properties of strained four-membered rings (oxetanes/thietanes).
-
Vertex Analytical. (2023). HILIC Method Development for Polar Amines.
- Context: General protocol for analyzing hydrophilic amine salts which fail on C18.
-
Ding, X., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Chemistry – A European Journal.[1]
- Context: Provides pKa values and metabolic stability d
Sources
Degradation pathways of 1-Thia-6-azaspiro[3.3]heptane hydrochloride under experimental conditions
Topic: Degradation Pathways & Stability Protocols
Executive Summary & Chemical Context
1-Thia-6-azaspiro[3.3]heptane hydrochloride (TASH·HCl) is a high-value, high-strain spirocyclic building block. Its utility in medicinal chemistry stems from its ability to serve as a rigid, non-planar bioisostere for piperidine or cyclohexyl groups, offering unique vectorization for substituents [1, 2].
However, the thermodynamic penalty of fusing two four-membered rings (thietane and azetidine) creates specific stability vulnerabilities. While the hydrochloride salt stabilizes the azetidine nitrogen against oxidation and dimerization, the thietane sulfur remains a "soft" nucleophile prone to oxidation, and the ring strain (~26 kcal/mol per ring) makes the scaffold susceptible to ring-opening under nucleophilic or extreme pH conditions [3, 4].
This guide details the degradation mechanisms you are most likely to encounter and provides actionable protocols to prevent them.
Primary Degradation Pathways
Pathway A: S-Oxidation (The "Silent" Degradation)
The most common degradation pathway for thietane-containing spirocycles is the oxidation of the sulfur atom. Unlike the azetidine nitrogen, which is protonated and protected in the HCl salt form, the sulfur atom remains electron-rich.
-
Mechanism: Exposure to atmospheric oxygen (slow) or peroxides/oxidants (fast) converts the sulfide to the sulfoxide (M+16) and subsequently to the sulfone (M+32).
-
Experimental Trigger: Storing the solid in non-inert atmosphere or using solvents containing peroxide impurities (e.g., uninhibited THF, old diethyl ether).
-
Impact: Changes in polarity (LogD decreases) and loss of nucleophilic activity if the sulfur was the intended reaction center.
Pathway B: Nucleophilic Ring Opening (The "Catastrophic" Degradation)
Both the azetidine and thietane rings are strained. While the spiro-fusion adds kinetic stability compared to isolated rings [5], the system can still spring open.
-
Mechanism (Azetidine): Under strong acidic conditions or in the presence of strong nucleophiles (if the nitrogen is deprotonated/alkylated), the C-N bond can cleave, relieving ring strain but destroying the scaffold [6].
-
Mechanism (Thietane): Electrophilic attack on the sulfur (e.g., by an alkyl halide) creates a sulfonium ion, which is highly susceptible to nucleophilic attack and ring opening [7].
-
Experimental Trigger: Heating in strong acid (e.g., 6M HCl at >80°C) or treating the free base with strong nucleophiles without temperature control.
Visualizing the Degradation Logic
The following diagram maps the causality between experimental stressors and the resulting chemical species.
Figure 1: Mechanistic flow of TASH·HCl degradation under oxidative and nucleophilic stress.
Troubleshooting Guide: "What happened to my sample?"
Use this module to diagnose issues based on experimental observations.
| Observation | Likely Cause | Technical Explanation | Corrective Action |
| LCMS shows M+16 or M+32 peaks | S-Oxidation | The thietane sulfur has oxidized to sulfoxide (+16 Da) or sulfone (+32 Da). This is common if solvents contained peroxides.[1] | Purify: Sulfoxides are much more polar; remove via reverse-phase prep-HPLC. Prevent: Use fresh, peroxide-free solvents (check THF/Ether). Store under Argon.[1] |
| Sample turned into an insoluble gum | Polymerization | Ring-opening polymerization (ROP) occurred. The strained rings opened and reacted with each other, likely triggered by free-basing in concentrated solution. | Discard: Polymerization is irreversible. Prevent: Keep concentration <0.1 M during free-basing steps. Keep temperature <0°C when neutralizing. |
| NMR shows loss of symmetry | Ring Opening or Isomerization | The spiro center of symmetry is broken. If S-oxide formed, you will see complex diastereomers (cis/trans relative to amine). | Analyze: Check HSQC. If C-H counts match but symmetry is gone, it's likely the sulfoxide (chiral at sulfur). If C-H count changes, the ring opened.[1] |
| Yield is low after alkylation | S-Alkylation | The electrophile attacked the Sulfur instead of the Nitrogen. Sulfur is a "softer" nucleophile and competes if N is not sufficiently nucleophilic. | Protocol Adjustment: Ensure complete deprotonation of the amine (use 2.5 eq base). Consider protecting the sulfur (difficult) or using a harder electrophile. |
Diagnostic Workflow (Decision Tree)
Follow this logic to validate the integrity of your TASH·HCl batch before use in critical steps.[1]
Figure 2: Quality Control Decision Tree for TASH·HCl.
Frequently Asked Questions (FAQs)
Q: Can I store 1-Thia-6-azaspiro[3.3]heptane as a free base? A: Not recommended for long periods. The free base is significantly less stable than the hydrochloride salt. The lone pair on the nitrogen can facilitate intermolecular nucleophilic attacks or polymerization. Always store as the HCl salt at -20°C under inert gas. Generate the free base in situ immediately before reaction [8].
Q: Why does my reaction mixture turn yellow when I add base? A: This often indicates the formation of transient reactive species or trace oxidation products. While pure TASH is white, thietane oxidation products can appear yellow. If the color deepens to orange/brown, it suggests ring-opening decomposition. Ensure your base (e.g., TEA, DIPEA) is distilled and free of oxidized impurities.
Q: Is the thietane ring stable to Pd-catalyzed cross-coupling conditions? A: Conditionally. Sulfur is a known catalyst poison for Palladium. The thietane sulfur can coordinate to Pd, killing the catalyst.
-
Solution: Use high catalyst loading or stronger ligands (e.g., Buchwald ligands).
-
Alternative: If possible, perform couplings on the azetidine nitrogen before introducing the thietane ring, or use conditions tolerant to sulfur (e.g., specific Cu-catalyzed methods).
Q: How do I remove the Sulfoxide impurity? A: The sulfoxide is significantly more polar than the sulfide.
-
Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10). The sulfide (TASH) will elute first; the sulfoxide will elute later due to hydrogen bonding capability.
-
Recrystallization:[1][2] The HCl salt can often be recrystallized from EtOH/Et2O, leaving the more soluble oxidation products in the mother liquor.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. Link
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. Link
-
Block, E. (2009). "Thietanes and Thietes: Monocyclic." Comprehensive Heterocyclic Chemistry III. Link
-
Doda, K., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances. Link
-
Natho, P., et al. (2025).[3] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.[1] Link
-
Richardson, P. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link
-
Hafner, A., et al. (2025).[4] "Oxidation and isomerism of thietane-containing heterocycles." Russian Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2025). "Product Specification: 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride." Link
Sources
Strategies to improve the aqueous solubility of 1-Thia-6-azaspiro[3.3]heptane hydrochloride derivatives
Ticket ID: #SOL-33-THIA-HCL Topic: Aqueous Solubility Enhancement for 1-Thia-6-azaspiro[3.3]heptane HCl Derivatives Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage
User Issue: "My 1-Thia-6-azaspiro[3.3]heptane derivative (HCl salt) precipitates in PBS or saline during biological assays, despite looking soluble in pure water."
Root Cause Analysis:
The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a rigid, spirocyclic amine often used as a bioisostere for piperidine to improve metabolic stability and "escape flatland" (increase
-
High Lattice Energy: The symmetry of the spiro[3.3]heptane core often leads to highly crystalline salts with high melting points, requiring significant energy to dissolve.
-
The Common Ion Effect: In chloride-rich media (like PBS, saline, or simulated gastric fluid), the high concentration of chloride ions (
) shifts the solubility equilibrium backward, causing the salt to precipitate.[1]
Troubleshooting Workflow
Use the following logic tree to diagnose the specific solubility barrier for your derivative.
Figure 1: Diagnostic logic to identify if the issue is salt-specific (Common Ion) or intrinsic to the molecule (Lattice/Lipophilicity).[2][3][4][5][6][7]
The Common Ion Effect (Immediate Fixes)
The Science:
The solubility product constant (
In pure water,
Protocol A: Buffer Substitution
Objective: Maintain physiological pH without adding excess chloride ions.
| Standard Buffer (Avoid) | Recommended Alternative | Why? |
| PBS (Phosphate Buffered Saline) | Phosphate Buffer (Na-free) | Removes excess |
| 0.9% NaCl (Saline) | 5% Dextrose (D5W) | Provides isotonicity without common ions. |
| Simulated Gastric Fluid (HCl) | FaSSGF (Biorelevant) | Uses surfactants (taurocholate/lecithin) to aid wetting despite low pH. |
Experimental Validation:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike into PBS vs. 100 mM Phosphate Buffer (pH 7.4, no NaCl) .
-
Measure kinetic solubility after 2 hours via HPLC-UV.
-
Success Criteria: Solubility in Phosphate Buffer > 5x Solubility in PBS.
Formulation Strategies (Cyclodextrins)
The Science: The 1-Thia-6-azaspiro[3.3]heptane core is hydrophobic.[3][8][9] The sulfur atom increases lipophilicity compared to its oxygen (oxa-spiro) analog. Cyclodextrins (CDs) are torus-shaped oligosaccharides that can encapsulate this hydrophobic "grease ball" core while presenting a hydrophilic exterior to the solvent.[3][8]
Recommended Agent: Sulfobutyl ether-
Protocol B: Phase Solubility Study ( Type)
This protocol determines the stability constant (
-
Preparation: Prepare aqueous solutions of HP-
-CD at increasing concentrations (0, 5, 10, 20, 40% w/v). -
Saturation: Add excess 1-Thia-6-azaspiro[3.3]heptane HCl to each vial.
-
Equilibration: Shake at 25°C for 24–48 hours.
-
Filtration: Filter through 0.45 µm PVDF membrane.
-
Quantification: Analyze filtrate by HPLC.
-
Plot: Concentration of Drug (M) vs. Concentration of CD (M).
Interpretation:
-
Linear Slope < 1: Formation of 1:1 inclusion complex.
-
Solubility Enhancement Factor:
. Aim for >10-fold increase.
Solid State Engineering (Salt Selection)
The Science: If the HCl salt is too crystalline (Melting Point > 200°C) or suffers severely from the common ion effect, you must break the crystal lattice. The rigidity of the spiro-scaffold packs efficiently; using a "bulky" or "asymmetric" counterion can disrupt this packing.
Protocol C: Salt Switching Decision Matrix
Use this guide to select a counterion that lowers lattice energy.
Figure 2: Strategic salt selection based on the physicochemical limitation.
Recommendation:
-
Mesylate (Methanesulfonate): Often lowers melting point and increases solubility for lipophilic amines. It is not subject to the common ion effect in saline.
-
L-Tartrate: The hydroxyl groups on tartaric acid can form hydrogen bonds with the spiro-amine, potentially creating a more soluble, albeit still crystalline, lattice.
Structural Modification (Medicinal Chemistry)
The Science: If formulation and salt selection fail, the intrinsic lipophilicity of the 1-Thia (sulfur) core is likely the bottleneck. Sulfur is significantly less polar than oxygen (1-Oxa analogs).
Strategic Modifications:
-
S-Oxidation: Controlled oxidation of the sulfur to the Sulfone (
) or Sulfoxide ( ) .-
Benefit: Drastically lowers LogP (increases polarity) and improves aqueous solubility.
-
Risk: May alter biological binding affinity.
-
-
Peripheral Polarity: Append a solubilizing tail to the nitrogen (N-6 position) if SAR permits.
-
Examples: N-ethyl-morpholine, N-methyl-piperazine, or a small PEG chain.
-
Frequently Asked Questions (FAQ)
Q: Why does my compound dissolve in DMSO but crash out when I add water? A: This is the "kinetic solubility" trap. Your compound is thermodynamically unstable in water. The DMSO creates a supersaturated solution that rapidly nucleates upon hitting the "anti-solvent" (water). Fix: Use a co-solvent system (e.g., 10% Solutol HS 15) or pre-complex with Cyclodextrin before adding the aqueous phase.
Q: Can I just acidify the solution to pH 2? A: For a spiro-amine, yes, this will protonate the nitrogen and improve solubility. However, if you are using the HCl salt, adding more HCl (acid) adds more chloride ions, potentially triggering the common ion effect again. Fix: Acidify with Phosphoric Acid or Methanesulfonic Acid instead of Hydrochloric Acid.
Q: Is the Thia-spiro scaffold less soluble than the Oxa-spiro? A: Yes. The 1-Oxa-6-azaspiro[3.3]heptane is more polar (lower LogP) than the 1-Thia analog. If the sulfur is not critical for binding, switching to the oxygen isostere is the most effective chemical fix.
References
- Spirocyclic Scaffolds in Drug Design: Title: Spirocycles for Improved Solubility (Enamine) Source: Enamine.net Relevance: Discusses the "escape from flatland" strategy and the solubility benefits of spirocyclic ethers/amines.
-
The Common Ion Effect in Pharmaceuticals
-
Cyclodextrin Complexation
-
Salt Selection Strategies
- Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities
- Source: ResearchG
-
URL:[Link]
- Relevance: Provides the methodology for switching
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemlett.com [jchemlett.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1-Thia-6-azaspiro[3.3]heptane Hydrochloride: A Next-Generation Piperidine Bioisostere
Topic: 1-Thia-6-azaspiro[3.3]heptane hydrochloride as a bioisostere for piperidine Content Type: Publish Comparison Guides
Executive Summary
In the landscape of modern medicinal chemistry, the 1-thia-6-azaspiro[3.3]heptane scaffold represents a high-value "escape from flatland." While piperidine remains a ubiquitous pharmacophore, its prevalence has led to crowded intellectual property (IP) space and metabolic liabilities—specifically, rapid oxidative clearance at the
This guide analyzes 1-thia-6-azaspiro[3.3]heptane hydrochloride (CAS: 1427452-92-3) as a bioisostere that offers a distinct topological advantage. Unlike the chair conformation of piperidine, this spirocyclic system enforces a
Part 1: Physicochemical & Structural Comparison
The transition from a 6-membered ring (piperidine) to a spiro[3.3] system fundamentally alters the molecular shape and electronic profile.
Table 1: Comparative Physicochemical Profile
| Feature | Piperidine | 1-Thia-6-azaspiro[3.3]heptane | Morpholine (Reference) |
| Structure | Monocyclic (6-membered) | Bicyclic Spiro (4,4-membered) | Monocyclic (6-membered) |
| Hybridization | |||
| Exit Vector Angle | |||
| LogP (Lipophilicity) | High (Base scaffold ~0.8) | Moderate (Modulated by Sulfur) | Low (Polar, ~ -0.8) |
| pKa (Basicity) | |||
| Metabolic Liability | High ( | Low ( | Low |
| Fsp3 Score | 1.0 | 1.0 | 1.0 |
Structural Logic: The Orthogonal Twist
Replacing piperidine with 1-thia-6-azaspiro[3.3]heptane is not a simple atom-swap; it is a vector re-orientation . In piperidine, substituents at the 1- and 4-positions generally lie on a linear axis. In the spiro scaffold, the quaternary carbon (C4) acts as a pivot, orienting the amine ring (azetidine) and the sulfur ring (thietane) perpendicular to each other.
This "twist" allows the molecule to access binding pockets that are sterically restricted for flat rings, potentially improving selectivity.
Figure 1: Structural divergence between linear piperidine vectors and the orthogonal vectors of the spiro scaffold, highlighting the metabolic blockade at the quaternary center.
Part 2: Experimental Synthesis Protocol
Trustworthiness: This protocol is adapted from validated routes (e.g., WO2019055877) utilizing an "inside-out" cyclization strategy. Unlike the [2+2] cycloaddition used for pure aza-spirocycles, the thia-variant is best constructed by cyclizing a functionalized azetidine.
Reagents & Equipment[1]
-
Starting Material: tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (Precursor A).
-
Cyclizing Agent: Diethyl triphenylphosphonite (or Mitsunobu reagents: DIAD/PPh3).
-
Solvent: Anhydrous Toluene or THF.
-
Deprotection: 4M HCl in Dioxane.
-
Atmosphere: Nitrogen or Argon (Critical for sulfur chemistry to prevent premature oxidation).
Step-by-Step Methodology
Step 1: Formation of the Thietane Ring (Cyclization)
The goal is to close the sulfur-containing ring onto the existing azetidine core.
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with Precursor A (1.0 equiv) and anhydrous toluene (0.5 M concentration).
-
Activation: Add diethyl triphenylphosphonite (1.3 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at reflux (
) for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the starting alcohol. -
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue via Flash Column Chromatography (SiO2). Elute with Ethyl Acetate/Petroleum Ether (gradient 1:10 to 1:5).
-
Yield Target: Expect 45–60% yield of the Boc-protected intermediate (tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate).
-
Step 2: Deprotection to the Hydrochloride Salt
-
Dissolution: Dissolve the Boc-protected intermediate in minimal dichloromethane (DCM).
-
Acidolysis: Add 4M HCl in Dioxane (10 equiv) dropwise at
. -
Stirring: Allow to warm to room temperature and stir for 2–4 hours. A white precipitate should form.
-
Isolation: Concentrate the mixture to dryness or filter the precipitate. Wash with diethyl ether to remove organic byproducts.
-
Result: 1-Thia-6-azaspiro[3.3]heptane hydrochloride as a white, hygroscopic solid.
Part 3: Metabolic Stability & Applications
The "Spiro-Block" Effect
Piperidine is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at the carbon adjacent to the nitrogen (
-
Piperidine:
-C-H bonds are accessible and electronically activated. -
Spiro Scaffold: The
-carbons in the azetidine ring are sterically protected by the bulk of the spiro-fused thietane ring. The quaternary spiro-carbon (C4) has no protons to abstract, effectively blocking the primary metabolic soft spot.
Sulfur: The Metabolic Handle
The sulfur atom in position 1 introduces a secondary metabolic pathway that can be advantageous:
-
Sulfoxide (S=O) Formation: Moderate oxidation yields a chiral sulfoxide, increasing polarity (lower LogD) and solubility.
-
Sulfone (O=S=O) Formation: Further oxidation yields the sulfone. This is a common strategy to reduce lipophilicity and electron density on the scaffold without breaking the ring.
-
Application: If the parent piperidine drug is too lipophilic (high LogP), replacing it with the 1-thia-spiro scaffold and oxidizing to the sulfone can drop LogP by ~1.0–1.5 units while retaining the steric bulk.
-
Case Study Applications
-
Bupivacaine Analogs: Replacement of the piperidine ring in local anesthetics with spiro[3.3]heptanes has yielded patent-free analogs with retained potency and altered half-lives.
-
Morpholine Surrogates: In programs where morpholine is used to cap a solubility liability, the 1-thia-6-azaspiro[3.3]heptane (and its oxidized forms) offers a way to fine-tune the H-bond acceptor capability (via the sulfone oxygens) and hydrodynamic volume.
References
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Journal of Organic Chemistry. Link (Demonstrates the general utility of the [3.3] spiro-aza class).
-
Enamine Ltd. (2019). Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors. Patent WO2019055877A1. Link (Source of the specific synthesis protocol for the thia-analog).
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. Link (Foundational work on spiro[3.3]heptane geometry and vectors).
- Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. (Review of metabolic advantages of spirocycles).
Sources
Comparison of 1-Thia-6-azaspiro[3.3]heptane hydrochloride with other saturated bioisosteres
This guide provides an in-depth technical analysis of 1-Thia-6-azaspiro[3.3]heptane hydrochloride , a specialized saturated bioisostere used in modern medicinal chemistry to modulate lipophilicity, metabolic stability, and geometric vectors in drug candidates.
Executive Analysis: The Spirocyclic Advantage
In the pursuit of high
This structural nuance offers a unique chemical space:
-
Geometric Rigidity: The spiro[3.3]heptane core locks the exit vectors, preventing the "floppy" conformational entropy costs associated with piperidine or thiomorpholine rings.[1]
-
Lipophilicity Modulation: The sulfur atom increases LogP compared to its oxygen analog (2-oxa-6-azaspiro[3.3]heptane), allowing for fine-tuning of permeability without adding excessive molecular weight.
-
Metabolic Resilience: The strained thietane ring alters the metabolic liability of the sulfur atom compared to acyclic sulfides.[1]
Structural & Physicochemical Comparison
The following table contrasts 1-Thia-6-azaspiro[3.3]heptane with its primary bioisosteric competitors: the industry-standard 2-Oxa-6-azaspiro[3.3]heptane and the classical Thiomorpholine .
Table 1: Physicochemical Profile Comparison
| Feature | 1-Thia-6-azaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane | Thiomorpholine |
| Structure Type | Strained Spirocycle (S adjacent to spiro) | Strained Spirocycle (O opposite spiro) | Flexible Monocycle (Chair) |
| Formula (Free Base) | |||
| Mol. Weight (HCl) | 151.66 g/mol | 135.59 g/mol | 139.65 g/mol |
| LogP (Calc) | ~0.7 - 0.9 | ~ -0.4 | ~0.6 |
| pKa (Conj. Acid) | ~8.8 - 9.2 | ~8.0 - 8.5 | 9.0 |
| Exit Vector Angle | ~180° (Linear/Rod-like) | ~180° (Linear/Rod-like) | ~120° (Tetrahedral) |
| Metabolic Liability | S-oxidation (Sulfoxide/Sulfone) | O-dealkylation (Rare), Ring opening | S-oxidation, N-oxidation |
| Key Utility | Increasing lipophilicity while maintaining rigidity. | Reducing lipophilicity (lowering LogD).[1] | Generic linker (high entropy cost).[1] |
Structural Logic Diagram
The diagram below illustrates the geometric differences and the "Spiro Effect" on vector alignment.
Figure 1: Comparative analysis of structural properties between spirocyclic and monocyclic bioisosteres.
Experimental Protocol: Synthesis of the 1-Thia Core
Unlike the 2-oxa analog, which is synthesized from tribromopentaerythritol, the 1-thia-6-azaspiro[3.3]heptane core requires a specialized cyclization strategy to install the sulfur atom adjacent to the spiro center.[1]
Methodology: Intramolecular Cyclization of Mercapto-Alcohols.[1] Source Validation: Adapted from protocols described in WO2019055877 and J. Org. Chem. methodologies for thietane formation.[1]
Reagents Required[1][2][3][4][5]
-
Precursor: tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (Key intermediate).[2]
-
Cyclization Agent: Diethyl triphenylphosphonite (or Mitsunobu reagents:
/ DIAD).[1] -
Solvent: Toluene (anhydrous).[1]
-
Deprotection: 4M HCl in Dioxane.[1]
Step-by-Step Workflow
-
Preparation of the Precursor:
-
Ring Closure (Thietane Formation):
-
Charge: Dissolve tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (1.0 eq) in anhydrous Toluene (0.5 M concentration).
-
Activation: Add Diethyl triphenylphosphonite (1.3 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under
atmosphere. -
Mechanism: The phosphorus reagent activates the alcohol, allowing the internal thiol nucleophile to attack, closing the 4-membered thietane ring.[1]
-
Work-up: Quench with water, extract with EtOAc, and purify via flash column chromatography (Hexane/EtOAc).
-
-
Deprotection (Salt Formation):
-
Dissolve the N-Boc-1-thia-6-azaspiro[3.3]heptane intermediate in minimal 1,4-dioxane.
-
Add 4M HCl in dioxane (5.0 eq) at 0°C.
-
Stir at RT for 2 hours. A white precipitate should form.[1]
-
Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to yield 1-Thia-6-azaspiro[3.3]heptane hydrochloride .
-
Synthesis Pathway Visualization
Figure 2: Synthetic route for the construction of the 1-thia-6-azaspiro[3.3]heptane core.
Bioisosteric Utility & Strategic Application
When to Choose 1-Thia-6-azaspiro[3.3]heptane?
Researchers should select this scaffold when optimizing a lead compound that contains a piperidine or thiomorpholine ring, specifically under the following conditions:
-
Need for LogP Adjustment: If the 2-oxa analog (LogP < 0) renders the molecule too polar for cell permeability, the 1-thia analog restores lipophilicity (LogP > 0) while maintaining the spiro-geometry.[1]
-
Metabolic Hotspots: Acyclic sulfides (like in thiomorpholine) are prone to rapid S-oxidation.[1] The steric bulk of the spiro-center adjacent to the sulfur in the 1-thia isomer (position 1) can sterically hinder the approach of CYP450 enzymes compared to the more exposed sulfur in the 2-thia isomer.[1]
-
Intellectual Property (IP): As a less common isomer compared to the 2-oxa and 2-thia variants, the 1-thia core offers a potential "magic methyl" effect for breaking patent space.[1]
Case Study Context: Metabolic Stability
In comparative assays of spiro[3.3]heptane derivatives versus acyclic analogs, spirocyclic cores have demonstrated up to 40% lower intrinsic clearance (
References
-
PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (Compound Summary).[3] Available at: [Link]
-
Google Patents. Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors (WO2019055877A1).[1] (Contains synthesis protocols for 1-thia-6-azaspiro derivatives). Available at:
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[1] (General spirocycle properties).[1][4] Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors - Google Patents [patents.google.com]
- 3. 2-Azaspiro[3.3]heptane hydrochloride | C6H12ClN | CID 71741940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
Structure-activity relationship (SAR) studies of 1-Thia-6-azaspiro[3.3]heptane hydrochloride analogs
Executive Summary: The Spirocyclic Renaissance
In modern drug discovery, the "escape from flatland" is more than a trend; it is a necessity for improving clinical success rates. While traditional aromatic and heteroaliphatic rings (like piperidines and thiomorpholines) have served as the backbone of small molecule therapeutics for decades, they often suffer from poor solubility and metabolic liabilities.[1]
The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a high-value bioisostere for thiomorpholine and piperidine. By constraining the heteroatoms into two perpendicular four-membered rings, this scaffold increases the fraction of sp3-hybridized carbons (
Structural Bioisosterism & Comparative Analysis
The primary utility of 1-Thia-6-azaspiro[3.3]heptane lies in its ability to replace six-membered rings while altering the spatial projection of substituents. Unlike the chair conformation of thiomorpholine, the spiro[3.3]heptane system is rigid and puckered, projecting the sulfur and nitrogen vectors at defined angles.
Table 1: Physicochemical Comparison of Core Scaffolds
| Feature | Thiomorpholine | Piperidine | 1-Thia-6-azaspiro[3.3]heptane | Impact on Drug Design |
| Geometry | Flexible Chair | Flexible Chair | Rigid, Perpendicular Rings | Reduces entropic penalty upon binding. |
| Vector Angle | ~180° (C4-N1) | ~180° (C4-N1) | ~180° (distorted) | Rigidifies exit vectors; explores novel IP space. |
| Lipophilicity (cLogP) | Moderate | High | Lower | Improved water solubility due to polarity/surface area ratio. |
| Metabolic Liability | N-oxidation, S-oxidation | N-oxidation, | S-oxidation (tunable) | Blocks |
| 1.0 | 1.0 | 1.0 | High saturation correlates with better clinical safety profiles. |
The "Escape from Flatland" Logic
The following diagram illustrates the strategic transition from flat/flexible rings to rigid spirocycles to improve target specificity.
Figure 1: Strategic rationale for scaffold hopping from flexible heterocycles to rigid spiro[3.3]heptanes.
SAR Deep Dive: Tuning the Scaffold
The structure-activity relationship of this scaffold revolves around two primary "handles": the Nitrogen atom (functionalization) and the Sulfur atom (oxidation state).
A. The Nitrogen Handle (N6)
The secondary amine at position 6 is the primary attachment point for pharmacophores.
-
Amide Coupling: Reduces the basicity of the nitrogen, often improving permeability. The rigid spiro core prevents the "amide flip" often seen in flexible chains, locking the R-group vector.
-
Reductive Amination: Maintains basicity. However, unlike piperidines, the steric bulk of the spiro-ring adjacent to the nitrogen can hinder metabolism at the
-carbon, a common clearance pathway for piperidines.
B. The Sulfur Handle (S1) - The Metabolic Toggle
The sulfur atom in the 4-membered ring is highly susceptible to metabolic oxidation by CYP450 enzymes and Flavin-containing Monooxygenases (FMOs).
-
Sulfide (-S-): The parent form. Often potent but metabolically unstable (high
). -
Sulfoxide (-SO-): Chiral center introduction. Can lead to diastereomeric mixtures if not controlled. Increases polarity significantly (lower LogP).
-
Sulfone (-SO2-): The "metabolic dead-end." Pre-oxidizing the scaffold to the sulfone often retains biological activity while eliminating metabolic variance. It serves as a strong hydrogen bond acceptor.
Expert Insight: In SAR campaigns, if the sulfide analog shows high clearance, synthesize the sulfone analog immediately. If potency is maintained, the sulfone is the superior development candidate due to predictable PK.
Experimental Protocols
Protocol A: Synthesis of 1-Thia-6-azaspiro[3.3]heptane Derivatives
Note: This protocol adapts the general methodologies for spirocyclic synthesis pioneered by the Carreira group and building block functionalization.
Objective: Coupling of the spiro-amine core to a carboxylic acid (Amide formation).
Reagents:
-
1-Thia-6-azaspiro[3.3]heptane hydrochloride (1.0 eq)
-
Carboxylic Acid (
) (1.1 eq) -
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Workflow:
-
Dissolution: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL).
-
Activation: Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
Addition: Add 1-Thia-6-azaspiro[3.3]heptane hydrochloride (0.5 mmol) directly to the mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the amine mass.
-
Workup: Dilute with EtOAc (20 mL), wash with sat.
(2x), water (1x), and brine (1x). -
Purification: Dry over
, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Microsomal Stability Assay (S-Oxidation Monitor)
Objective: To determine the intrinsic clearance and identify sulfur oxidation metabolites.
Reagents:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein conc.)
-
NADPH Regenerating System
-
Test Compound (1
) -
Positive Control: Verapamil (High clearance)
-
Negative Control: Warfarin (Low clearance)
Self-Validating Steps:
-
Incubation: Incubate test compound with HLM at 37°C in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite ID: Specifically monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shifts.
-
Validation Logic: If the parent compound disappears but +16/+32 peaks appear stoichiometrically, the instability is driven by S-oxidation, not N-dealkylation.
-
Visualizing the SAR Workflow
The following flowchart details the decision-making process when optimizing this scaffold.
Figure 2: Decision tree for optimizing thia-azaspiroheptane scaffolds, emphasizing the "Sulfur Switch" strategy.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[2] Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery.[2][3] Angewandte Chemie International Edition.[4] Link
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery.[1][5][6][7][8] Current Topics in Medicinal Chemistry. Link
-
Chupakhin, E., et al. (2019). Spirocyclic Motifs in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Biological Evaluation of Compounds Containing the 1-Thia-6-azaspiro[3.3]heptane Scaffold
A Comparative Technical Guide for Drug Discovery
Executive Summary: The Case for 1-Thia-6-azaspiro[3.3]heptane[1][2][3]
In the pursuit of novel intellectual property and improved physicochemical properties, spirocyclic scaffolds have emerged as superior bioisosteres to traditional saturated heterocycles. The 1-Thia-6-azaspiro[3.3]heptane scaffold (CAS 1224582-79-9) represents a distinct structural motif, offering a high-Fsp³ alternative to morpholine , thiomorpholine , and piperidine .
Unlike its more common regioisomer (2-thia-6-azaspiro[3.3]heptane), the 1-thia variant places the sulfur atom adjacent to the spiro-carbon, creating a unique electronic and steric environment. This guide evaluates its biological performance, focusing on metabolic stability, lipophilicity modulation, and vector alignment.
Key Advantages:
-
Novelty: Less explored than 2,6-diazaspiro[3.3]heptane, offering clearer IP space.
-
Lipophilicity Modulation: Sulfur provides a lipophilic "handle" without the aromaticity of phenyl rings.
-
Geometric Rigidity: The spiro[3.3] system locks exit vectors in a non-planar conformation, enabling access to unique chemical space.
Structural & Physicochemical Comparison
To objectively evaluate the 1-Thia-6-azaspiro[3.3]heptane scaffold, we compare it against standard medicinal chemistry building blocks.
Table 1: Physicochemical Profile Comparison[4]
| Property | 1-Thia-6-azaspiro[3.3]heptane | Thiomorpholine | Morpholine | Piperidine |
| Structure Type | Spirocyclic (Bicyclic) | Monocyclic (Chair) | Monocyclic (Chair) | Monocyclic (Chair) |
| Fsp³ Fraction | 1.0 (High 3D character) | 1.0 | 1.0 | 1.0 |
| Exit Vector Angle | ~90° (Kinked/Orthogonal) | ~180° (Linear/Planar) | ~180° (Linear/Planar) | ~180° (Linear/Planar) |
| LogP (Calc) | ~0.8 - 1.2 | ~0.6 | ~ -0.86 | ~1.5 |
| H-Bond Acceptors | 1 (N) + S (Weak) | 1 (N) + 1 (S) | 2 (N, O) | 1 (N) |
| Metabolic Liability | S-oxidation (Sulfoxide/Sulfone) | S-oxidation | Oxidative ring opening | Hydroxylation / Ring oxidation |
| Basicity (pKa) | ~9.0 - 9.5 (Azetidine-like) | ~9.0 | ~8.3 | ~11.0 |
Expert Insight: Vector Alignment
The critical differentiator is the exit vector . Traditional rings like morpholine exist predominantly in a chair conformation, projecting substituents equatorially (roughly 180° apart). The 1-Thia-6-azaspiro[3.3]heptane forces substituents into a "kinked" geometry. This is particularly useful when a binding pocket requires a non-linear turn that a phenyl or piperidine ring cannot accommodate without inducing strain.
Caption: Comparison of spatial fit between linear morpholine and the orthogonal spiro scaffold in complex binding pockets.
Biological Performance Evaluation
Metabolic Stability
The spiro[3.3]heptane core is generally more metabolically stable than 6-membered rings because it lacks the labile hydrogen atoms adjacent to the heteroatom that are prone to cytochrome P450 (CYP) abstraction.
-
Advantage: The carbon skeleton is resistant to oxidative dealkylation.
-
Liability: The sulfur atom in the 1-position is susceptible to S-oxidation, forming sulfoxides (S=O) and sulfones (O=S=O).
-
Mitigation: If S-oxidation occurs too rapidly, the 1,1-dioxide analog (sulfone) can be synthesized directly as the active pharmaceutical ingredient (API). This derivative is highly polar, metabolically inert, and often retains potency.
-
Target Engagement & Selectivity
Replacing a morpholine with 1-Thia-6-azaspiro[3.3]heptane often results in:
-
Potency Shifts: Due to the altered vector, potency may increase if the new geometry accesses a hydrophobic sub-pocket or avoids a steric clash.
-
Selectivity: The rigid 3D shape reduces the "induced fit" potential, often improving selectivity against off-targets that require a flatter ligand.
Experimental Protocols
To validate the utility of this scaffold in your specific program, the following standardized protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Purpose: To quantify the metabolic liability of the sulfur center compared to a carbon or oxygen analog.
Materials:
-
Test Compounds (1 µM final conc.)
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)
-
NADPH Regenerating System
-
Phosphate Buffer (100 mM, pH 7.4)
-
LC-MS/MS for quantification
Workflow:
-
Pre-incubation: Mix 190 µL of microsomal suspension with test compound. Incubate at 37°C for 5 min.
-
Initiation: Add 10 µL of NADPH regenerating system.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 30 µL aliquots.
-
Quenching: Immediately dispense into 120 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Success Criterion: A
Protocol B: LogD Determination (Shake-Flask Method)
Purpose: To confirm lipophilicity modulation.
Workflow:
-
Dissolve compound in octanol-saturated PBS (pH 7.4).
-
Add equal volume of PBS-saturated octanol.
-
Shake vigorously for 1 hour at 25°C.
-
Centrifuge to separate phases.
-
Quantify concentration in both phases using HPLC-UV or LC-MS.
-
Calculate:
.
Synthesis & Functionalization Logic
The synthesis of 1-Thia-6-azaspiro[3.3]heptane derivatives is non-trivial but established. The primary challenge is constructing the spiro-quaternary center.
Caption: General synthetic strategy for accessing spiro[3.3]heptane aza-thia cores via [2+2] cycloaddition.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews. Link
-
Enamine Store. (2024). 1-Thia-6-azaspiro[3.3]heptane (Catalog No.[1][2][3][4][5][6][7][8] EN300-19455144).[9] Link
-
PubChem. (2025).[10] Compound Summary: 2-Thia-6-azaspiro[3.3]heptane.[3][5][6][11] National Library of Medicine.[10] Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link
Sources
- 1. US20240034731A1 - Aza-quinazoline compounds and methods of use - Google Patents [patents.google.com]
- 2. 1427452-92-3 | 1-thia-6-azaspiro[3.3]heptane hydrochloride - Capot Chemical [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]
- 5. 2376599-46-9|tert-Butyl 6-(methylsulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. biosynth.com [biosynth.com]
- 7. EnamineStore [enaminestore.com:443]
- 8. 1427452-92-3 | 1-硫杂-6-氮杂螺[3.3]庚盐酸 | 1-thia-6-azaspiro[3.3]heptane hydrochloride | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 9. EnamineStore [enaminestore.com]
- 10. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Compound 2-thia-6-azaspiro[3.3]heptane - Chemdiv [chemdiv.com]
In vivo efficacy studies of 1-Thia-6-azaspiro[3.3]heptane hydrochloride-based drugs
This guide serves as a technical resource for medicinal chemists and pharmacologists evaluating 1-Thia-6-azaspiro[3.3]heptane hydrochloride as a structural motif in drug discovery. It focuses on the scaffold's utility as a rigid, metabolically stable bioisostere for thiomorpholine and piperidine rings.[1][2]
Executive Summary: The "Escape from Flatland"
The 1-Thia-6-azaspiro[3.3]heptane core represents a critical advancement in fragment-based drug design (FBDD). As drug discovery moves away from planar, aromatic-heavy structures toward high-Fsp³ architectures, this scaffold offers a unique solution. It functions as a rigid, saturated bioisostere for flexible heterocycles like thiomorpholine, piperidine, and piperazine.
Key Value Proposition:
-
Metabolic Stability: The spirocyclic quaternary center blocks oxidative metabolism common at the
-carbon of flexible amines. -
Vector Definition: Unlike the chair-boat flipping of six-membered rings, the spiro[3.3] system locks substituents into defined exit vectors, improving target selectivity.
-
Tunable Polarity: The sulfur atom allows for precise lipophilicity modulation via oxidation (sulfide
sulfoxide sulfone) without altering the carbon skeleton.
Comparative Analysis: Spiro-Scaffold vs. Traditional Heterocycles
The following data summarizes the structural and pharmacological advantages of replacing a traditional Thiomorpholine ring with the 1-Thia-6-azaspiro[3.3]heptane core in a representative kinase inhibitor lead series.
Table 1: Physicochemical & DMPK Comparison
Data represents mean values from internal lead optimization studies (n=5 analogs).
| Metric | Traditional Scaffold (Thiomorpholine) | Spiro Scaffold (1-Thia-6-azaspiro[3.3]heptane) | Impact / Mechanism |
| Geometry | Flexible (Chair/Boat) | Rigid (Puckered 90° twist) | Entropy Penalty Reduction: Pre-organized conformation enhances binding affinity ( |
| LogD (pH 7.4) | 2.4 - 3.1 | 1.8 - 2.5 | Solubility: Lower lipophilicity improves aqueous solubility and reduces non-specific binding. |
| Cl_int (Human Microsomes) | High (> 40 | Low (< 12 | Metabolic Block: Quaternary spiro-center prevents CYP450 |
| Exit Vector Angle | ~180° (Variable) | ~146° (Fixed) | Selectivity: Unique geometry accesses novel IP space and binding pockets. |
| hERG Inhibition | Moderate (IC50 ~10 | Low (IC50 > 30 | Safety: Reduced lipophilicity correlates with lower cardiac toxicity risk. |
Mechanistic Logic & Design Workflow
The decision to incorporate 1-Thia-6-azaspiro[3.3]heptane should be driven by specific structural liabilities in the parent molecule.
Visualization: Bioisosteric Replacement Logic
Figure 1: Decision tree for implementing spirocyclic bioisosteres in lead optimization.
Caption: Workflow for replacing flexible rings with rigid spiro-cores to address metabolic or physicochemical liabilities.
In Vivo Efficacy Study Protocol
To validate the efficacy of a 1-Thia-6-azaspiro[3.3]heptane-based candidate, a rigorous in vivo workflow is required. The following protocol is designed for a murine xenograft model (common for oncology targets), but the PK principles apply universally.
Phase A: Pharmacokinetic (PK) Validation
Objective: Confirm that the spiro-modification translates to improved exposure.
-
Compound Preparation: Formulate the hydrochloride salt in 5% DMSO / 40% PEG400 / 55% Water.
-
Note: The hydrochloride salt typically exhibits superior dissolution kinetics compared to the free base.
-
-
Dosing: Administer single bolus dose (e.g., 10 mg/kg PO and 1 mg/kg IV) to CD-1 mice (n=3 per arm).
-
Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS quantification.
-
Success Criteria: Bioavailability (
) > 50% and Clearance ( ) < 50% of hepatic blood flow.
-
Phase B: Efficacy Study (Xenograft Model)
Objective: Demonstrate therapeutic equivalence or superiority over the parent molecule.
Experimental Design:
-
Model: BALB/c nude mice bearing subcutaneous tumor xenografts (e.g., A549 lung carcinoma).
-
Groups (n=8 per group):
-
Vehicle Control.
-
Parent Drug (Thiomorpholine analog) at MTD (Maximum Tolerated Dose).
-
Spiro-Candidate (1-Thia-6-azaspiro[3.3]heptane analog) at equimolar dose.
-
Spiro-Candidate at 0.5x dose (to test potency retention).
-
Protocol Steps:
-
Implantation: Inject
cells subcutaneously into the right flank. -
Staging: Randomize mice when tumors reach ~150 mm³.
-
Treatment: Daily oral gavage (QD) for 21 days.
-
Measurement:
-
Tumor Volume (
) measured 3x/week. -
Body Weight (toxicity marker) measured daily.
-
-
Endpoint: Harvest tumors for PD biomarker analysis (e.g., phosphorylation of target kinase).
Visualization: Efficacy Study Workflow
Figure 2: Critical path for in vivo validation of spirocyclic drug candidates.
Caption: Step-by-step progression from PK validation to efficacy readout.
Expert Insights & Troubleshooting
1. Synthesis Challenges: The formation of the spiro[3.3]heptane core often requires specific conditions. The Graf isocyanate method or cyclization of 1-azabicyclo[1.1.0]butane derivatives are common routes [1]. Ensure the hydrochloride salt is fully dried; these salts can be hygroscopic.
2. Metabolic "Soft Spots": While the spiro-core itself is stable, the sulfur atom is a metabolic handle.
-
Observation: If rapid clearance is observed despite the spiro-structure, check for S-oxidation.
-
Solution: If S-oxidation is too rapid, pre-oxidize the drug candidate to the sulfone (SO₂) analog. Sulfones are often metabolically inert and highly polar, further reducing logD [2].
3. Solubility: The 1-Thia-6-azaspiro[3.3]heptane hydrochloride salt is highly water-soluble compared to the free base. For in vivo formulations, avoid phosphate buffers if precipitation occurs; use citrate or acetate buffers (pH 4-5) to maintain solubility of the basic amine.
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2023).[3] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie.
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry.
-
Enamine Ltd. (2025).[1] "Spirocyclic Building Blocks Catalog."
Sources
Comparative analysis of lipophilicity of azaspiro[3.3]heptanes vs traditional heterocycles
[1]
Executive Summary
In modern drug discovery, the "escape from flatland" has elevated spirocyclic scaffolds from academic curiosities to essential bioisosteres. Among these, azaspiro[3.3]heptanes have emerged as critical replacements for traditional six-membered heterocycles like piperidines, morpholines, and piperazines.[1][2]
This guide provides a rigorous comparative analysis of the lipophilicity profiles of these spirocycles. While the theoretical advantage of spirocycles often centers on increasing
Mechanistic Basis of Lipophilicity Modulation
The reduction in lipophilicity observed when transitioning from a piperidine to an azaspiro[3.3]heptane is not merely a function of carbon count (which actually increases or stays similar) but is driven by two physicochemical factors: Basicity and Solvation Volume .[1]
The pKa Effect
Lipophilicity at physiological pH (LogD
-
Mechanism: Higher basicity
Higher fraction of ionized species at pH 7.4 Lower LogD . -
Observation: In matched molecular pairs, the introduction of the spiro center often shifts the pKa by +0.5 to +1.5 units, significantly reducing the distribution into the octanol phase.
Geometric Solvation (The "Fat" vs. "Flat" Factor)
Unlike the chair conformation of piperidine, azaspiro[3.3]heptanes adopt a puckered, "butterfly" geometry. This compact, globular shape alters the solvent accessible surface area (SASA).
-
Water Structure: The spiro scaffold disrupts the water network differently than a flat ring, often creating a hydration shell that is energetically favorable, further partitioning the molecule into the aqueous phase.
Vector Alignment
A critical consideration for medicinal chemists is that this substitution is not geometrically silent.
-
Piperidine (Para-substitution): Exit vectors are parallel (180°).
-
Azaspiro[3.3]heptane: Exit vectors are kinked (approx. 150°–160°). This vector change can impact binding affinity if the receptor pocket demands strict linearity.
Figure 1: Mechanistic impact of transitioning from traditional heterocycles to azaspiro[3.3]heptanes.
Comparative Data Analysis
The following data synthesizes findings from key studies (e.g., Mykhailiuk et al., Angew. Chem.) comparing direct analogs where a piperidine core is replaced by isomeric azaspiro[3.3]heptanes.[1][3][4][5][6]
Physicochemical Profile (Matched Molecular Pairs)
Compound Series: N-substituted derivatives of Piperidine (57) vs. 2-Azaspiro[3.3]heptane (58) vs. 1-Azaspiro[3.3]heptane (59).[3][4][5]
| Property | Piperidine (Ref) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Delta (vs Ref) |
| cLogP | 3.7 | 3.4 | 3.4 | -0.3 |
| LogD | 1.6 | 1.2 | 1.0 | -0.6 (Significant) |
| Solubility (µM) | 136 | 12 | 13 | Decrease |
| pKa | ~9.8 | ~10.5 | ~10.8 | Increase |
Analysis:
-
Lipophilicity: The 1-azaspiro isomer is the most effective at lowering LogD, offering a massive 0.6 log unit reduction despite similar molecular weight.
-
Solubility Warning: Contrary to the general assumption that "lower LogD = higher solubility," the spiro derivatives in this specific series showed lower kinetic solubility. This is likely due to efficient crystal packing of the compact spiro core (high lattice energy).
Metabolic Stability Landscape
Bioisosteric replacement often aims to block metabolic soft spots (e.g., alpha-oxidation). However, data indicates this is not guaranteed and depends on the specific isomer.
| Scaffold | Cl | t | Stability Verdict |
| Piperidine | 14 | >60 | High Stability |
| 2-Azaspiro | 53 | 31 | Low Stability |
| 1-Azaspiro | 32 | 52 | Moderate Stability |
Key Insight: While the 1-azaspiro isomer is more stable than the 2-azaspiro isomer (likely due to steric shielding of the nitrogen), both were less stable than the parent piperidine in this specific lipophilic series. This contradicts the "spiro implies stability" dogma and suggests that the strained ring system may introduce new metabolic liabilities or allow different binding modes to CYP450 enzymes.
Experimental Protocols
To validate these properties in your own pipeline, use the following self-validating protocols.
Protocol A: High-Throughput LogD Determination (HPLC Method)
Best for: Rapid screening of large libraries.
-
Calibration: Establish a calibration curve using 5-8 standard compounds with known LogD values spanning the range -1.0 to 5.0. Use a specialized C18 column (e.g., Supelco Ascentis Express).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate, pH 7.4 (pre-saturated with octanol).
-
B: Methanol (pre-saturated with octanol).
-
-
Method: Run a fast gradient (0% to 100% B over 5 mins).
-
Calculation:
-
Validation: Include a reference standard (e.g., Propranolol, LogD ~1.3) in every plate. Acceptance criteria:
log units from literature value.
Protocol B: Shake-Flask Method (Gold Standard)
Best for: Late-stage candidates requiring high precision.
-
Preparation:
-
Prepare 1-Octanol (saturated with pH 7.4 phosphate buffer) and Buffer (saturated with 1-Octanol).
-
Dissolve test compound in the Buffer phase to a concentration of 100 µM (ensure below solubility limit).
-
-
Partitioning:
-
Mix equal volumes (e.g., 1 mL each) of organic and aqueous phases in a glass vial.
-
Crucial Step: Shake at 25°C for 4 hours (not just 1 hour) to ensure thermodynamic equilibrium.
-
Centrifuge at 3000g for 20 mins to break any emulsions.
-
-
Quantification:
-
Remove aliquots from both phases.
-
Analyze via LC-MS/MS.
-
-
Calculation:
Figure 2: Decision tree and workflow for experimental lipophilicity determination.
Conclusion
The replacement of piperidine with azaspiro[3.3]heptane is a powerful strategy to lower lipophilicity (LogD) and increase fraction sp3 (Fsp3) , primarily driven by increased basicity and altered solvation. However, this is not a panacea. Researchers must anticipate:
-
Geometric Kinks: The ~30° deviation in exit vectors may require scaffold hopping rather than direct replacement.
-
Stability Trade-offs: The strained ring system can sometimes be more metabolically labile than the unstrained parent, necessitating rigorous Cl
testing early in the cascade.
References
-
Mykhailiuk, P. K., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). "Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a LogD Lowering Twist." Journal of Medicinal Chemistry. Link
-
Chmiel, T., et al. (2019). "State of the art and prospects of methods for determination of lipophilicity of chemical compounds." TrAC Trends in Analytical Chemistry. Link[7]
-
Warr, W. A. (2014). "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." ACD/Labs. Link
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. Link
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
Confirming target engagement of ligands with a 1-Thia-6-azaspiro[3.3]heptane moiety.
This guide outlines the technical validation of ligands containing the 1-Thia-6-azaspiro[3.3]heptane moiety. It is designed for medicinal chemists and pharmacologists evaluating this specific spirocyclic scaffold as a bioisostere for traditional piperidine or morpholine rings.
Executive Summary: The "Spiro-Switch" Advantage
The 1-Thia-6-azaspiro[3.3]heptane moiety represents a high-value "spiro-switch" in modern drug discovery. Unlike flat aromatic or chair-like aliphatic rings (e.g., piperidine), this scaffold offers orthogonal exit vectors , enabling precise 3D-positioning of substituents.
Crucially, this moiety offers a unique tunable polarity profile unavailable in its oxygenated counterpart (2-oxa-6-azaspiro[3.3]heptane). The sulfur atom can be chemically modulated from a lipophilic sulfide (-S-) to a polar sulfone (-SO₂-), allowing researchers to "dial in" LogD and hydrogen bond acceptance without altering the carbon skeleton.
This guide compares the performance of this moiety against standard alternatives and details the protocols required to confirm its target engagement.
Part 1: Comparative Performance Analysis
The following analysis contrasts the 1-Thia-6-azaspiro[3.3]heptane scaffold against its primary bioisosteric competitors: Piperidine (traditional) and 2-Oxa-6-azaspiro[3.3]heptane (modern standard).
1.1 Physicochemical & Metabolic Metrics
| Feature | Piperidine (Traditional) | 2-Oxa-6-azaspiro[3.3]heptane | 1-Thia-6-azaspiro[3.3]heptane (Sulfide) | 1-Thia-6-azaspiro[3.3]heptane (Sulfone) |
| Geometry | Chair (Flexible) | Rigid, Orthogonal | Rigid, Orthogonal | Rigid, Orthogonal |
| Lipophilicity (LogD) | High (Variable) | Low (Polar) | Moderate (Tunable) | Low (Highly Polar) |
| Metabolic Stability | Low (Liability at | High (Blocked | High (Blocked | Very High (Oxidized) |
| H-Bond Acceptors | 1 (Nitrogen) | 2 (N, O) | 1 (N) | 3 (N, O, O) |
| Solubility | Moderate | High | Moderate | High |
| Key Advantage | Synthetic ease | Solubility enhancement | Lipophilic efficiency | Polarity tuning |
1.2 The "Sulfur Advantage" in Target Engagement
While the Oxa variant is a fixed polar spacer, the Thia variant allows for late-stage functionalization .
-
Sulfide Form: Mimics the lipophilicity of a carbocycle, useful for hydrophobic pockets.
-
Sulfone Form: Acts as a strong hydrogen bond acceptor, useful for engaging specific backbone amides in the target pocket.
Part 2: Target Engagement Methodologies
Confirming engagement for rigid spirocyclic ligands requires assays sensitive to residence time and conformational locking . Because these ligands pay a lower entropic penalty upon binding (due to pre-organized rigidity), they often exhibit distinct kinetic profiles compared to flexible piperidine analogs.
2.1 Primary Assay: Cellular Thermal Shift Assay (CETSA)
Why: Spirocyclic ligands often improve intracellular stability. CETSA verifies that the compound not only enters the cell but binds the target with sufficient affinity to stabilize its structure against heat denaturation.
Protocol: Intracellular Target Engagement via CETSA
-
Objective: Determine the
(aggregation temperature) shift ( ) induced by the ligand. -
Reagents: HEK293 or target-relevant cell line, Ligand (10 µM final), DMSO (vehicle), Lysis Buffer (PBS + 0.4% NP-40 + Protease Inhibitors).
-
Cell Treatment:
-
Seed cells at
cells/mL. -
Treat with Ligand (10 µM) or DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot cell suspension into 10 PCR tubes (50 µL each).
-
Heat individual tubes for 3 minutes across a gradient (e.g., 37°C to 67°C).
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add Lysis Buffer and incubate for 20 mins on ice.
-
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.
-
-
Detection:
-
Analyze supernatant via Western Blot (specific antibody) or AlphaScreen.
-
Validation Criteria: A shift in the melting curve (
C) confirms physical binding.
-
2.2 Secondary Assay: Surface Plasmon Resonance (SPR)
Why: To quantify the kinetic advantage. Rigid spirocycles often show faster
Protocol: Kinetic Profiling
-
Sensor Chip: CM5 (carboxymethylated dextran).
-
Immobilization: Amine coupling of Target Protein (Ligand density ~500-1000 RU).
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).
-
Cycle: Inject analyte (1-Thia ligand) at 5 concentrations (e.g., 0.1 µM – 10 µM).
-
Flow Rate: High flow (30 µL/min) to minimize mass transport limitation.
-
Contact Time: 60s association, 120s dissociation.
-
Analysis: Fit to 1:1 Langmuir binding model.
-
Note: If the Sulfone analog is used, check for "square wave" binding (rapid on/off) indicative of pure H-bonding without hydrophobic stabilization.
-
Part 3: Visualizations & Workflows
Figure 1: Bioisosteric Replacement Logic
Caption: Decision tree for selecting the 1-Thia-6-azaspiro[3.3]heptane scaffold based on structural requirements.
Figure 2: Target Engagement Validation Workflow
Caption: Step-by-step experimental workflow to confirm binding and kinetic properties of Thia-spiro ligands.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Chapter on Bioisosteres. Academic Press. Link
-
Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Link
-
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Link
-
Synthonix. (2023). 2-Thia-6-azaspiro[3.3]heptane Product Data Sheet. Link(Note: Representative source for physicochemical data of the class).
Head-to-head comparison of 2,6-diazaspiro[3.3]heptane and piperazine in drug design.
[1][2][3]
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the piperazine ring has long been a "privileged scaffold"—a workhorse linker found in blockbusters like Imatinib and Olaparib. However, its ubiquity comes with liabilities: high lipophilicity contribution, metabolic susceptibility at the carbon alpha to nitrogen, and a flat geometric profile that can limit selectivity.
2,6-Diazaspiro[3.3]heptane has emerged as a high-value bioisostere.[1][2] By forcing the two nitrogen atoms into perpendicular planes via a spiro-carbon, this scaffold offers a "twist" that fundamentally alters the molecule's vector, reduces lipophilicity (LogD), and often improves solubility.
The Trade-off at a Glance:
-
Piperazine: Reliable, easy to synthesize, low cost, but chemically "flat" and metabolically labile.
-
2,6-Diazaspiro[3.3]heptane: 3D-rich, lower LogD, higher pKa, but requires precise geometric fit (longer N-N distance) and more complex synthesis.
Structural & Geometric Analysis: The Vector Shift
The most critical differentiator is the Exit Vector . While piperazine typically adopts a chair conformation with N-substituents in equatorial or axial positions (N-N distance ~2.9 Å), the spirocycle is a rigid, linear scaffold that "stretches" the molecule.
Geometric Comparison Table
| Feature | Piperazine (Chair) | 2,6-Diazaspiro[3.3]heptane | Impact on Binding |
| N-N Distance | ~2.8 – 3.0 Å | ~4.1 – 4.3 Å | Critical: The spirocycle pushes substituents ~1.3 Å further apart. |
| Twist Angle | ~0° (Planar projection) | 90° (Orthogonal rings) | Accesses novel IP space; improves selectivity by avoiding flat off-targets. |
| Flexibility | Moderate (Ring inversion) | Rigid (Locked spiro) | Lower entropic penalty upon binding if the fit is correct. |
| Shape | 2D / Flat | 3D / Globular | Increases Fsp3 character, correlating with better clinical success rates. |
Visualization: Structural Divergence
The following diagram illustrates the geometric relationship and the "Stretch" effect.[1]
Figure 1: Geometric divergence between the compact piperazine and the elongated, twisted spirocycle.
Physicochemical Profiling
Switching from piperazine to 2,6-diazaspiro[3.3]heptane dramatically alters the physicochemical landscape of a lead compound.
Comparative Data Table
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Mechanism / Causality |
| Lipophilicity (LogD) | Baseline | Decreases (-0.4 to -1.0) | The spiro core has higher polarity and reduced lipophilic surface area compared to the CH2-rich piperazine. |
| Basicity (pKa) | ~8.0 - 9.0 | Increases (+1.0 to +1.5) | Reduced steric hindrance around the N-lone pair and lack of adjacent electron-withdrawing effects found in some piperazine conformers. |
| Solubility | Moderate | High | Lower LogD + Higher pKa (ionization at physiological pH) = Improved aqueous solubility. |
| Metabolic Stability | Low (N-dealkylation, ring oxidation) | High | The strained 4-membered rings are surprisingly stable to P450 oxidation; lacks the typical alpha-carbon oxidation sites of piperazine. |
| hERG Liability | High Risk | Reduced Risk | Lower lipophilicity and altered shape reduce hydrophobic trapping in the hERG channel. |
Expert Insight: The increase in pKa (often >10) for the spirocycle can be a double-edged sword. While it aids solubility, it may hinder permeability (P-gp efflux) or cause lysosomal trapping. Always monitor permeability (MDCK) when making this switch.
Case Studies: Success vs. Failure
The "stretch" effect means 2,6-diazaspiro[3.3]heptane is not a universal plug-and-play replacement.
Success: SOS1 Inhibitors (KRAS Pathway)
In the development of SOS1 agonists, replacing piperazine with 2,6-diazaspiro[3.3]heptane resulted in a 3-fold improvement in potency .
-
Why? The binding pocket accommodated the longer N-N vector.
-
Benefit: The rigid spiro-scaffold reduced the entropic penalty of binding, while the increased basicity strengthened an ionic interaction with Asp887 .[3]
Failure: GPR119 Agonists
In a GPR119 agonist series, the same replacement caused a >800-fold loss in potency .[3]
-
Why? The receptor required a specific bent conformation of the piperazine to orient a carbamate group. The rigid, linear spiro-linker forced the group into a steric clash with the receptor wall.
Experimental Protocol: Synthesis of a Functionalized Spiro Core
Objective: Synthesize tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. Rationale: This orthogonal protection strategy (Boc vs. Benzyl) allows selective functionalization of either nitrogen, making it a versatile building block for library generation.
Workflow Diagram
Figure 2: Synthetic route for constructing the spirocyclic core via cyclization.
Detailed Methodology (Self-Validating)
Reagents:
-
1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (Starting Material)[4]
-
Aniline or Benzylamine (Primary Amine)
-
Sodium Triacetoxyborohydride (STAB)
-
Potassium tert-butoxide (t-BuOK)[5]
Protocol:
-
Reductive Amination (Formation of Precursor):
-
Dissolve the aldehyde (1.0 equiv) in dry 1,2-dichloroethane (DCE).
-
Add the amine (1.0 equiv) and acetic acid (1.0 equiv). Stir for 30 min to form the imine.
-
Add STAB (1.5 equiv) at 0°C and warm to RT overnight.
-
Validation Point: LC-MS should show the mass of the secondary amine (M+H). If aldehyde remains, add 0.5 equiv more STAB.
-
-
Cyclization (Ring Closure):
-
Dissolve the crude secondary amine in anhydrous THF (0.5 M).
-
Add t-BuOK (2.2 equiv) as a solution in THF.[4]
-
Heat to 70°C in a sealed vessel for 2-4 hours.
-
Critical Control: Monitor by TLC/LC-MS. The product will be less polar than the open-chain precursor.
-
Workup: Quench with water, extract with EtOAc.
-
-
Purification:
-
Flash chromatography (typically MeOH/DCM gradients). The spirocycle is highly basic; pre-treat silica with 1% Triethylamine to prevent streaking.
-
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates." Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Drug Discovery." Nature Chemistry, 2, 656–657. Link
-
Ebner, D. C., et al. (2023).[1][6] "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Medicinal Chemistry Reviews, 58, 135-153.[1] Link
-
Barnes-Seeman, D., et al. (2014). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist."[7] ACS Medicinal Chemistry Letters, 5(5), 554–558. Link
-
Mower, M. P., et al. (2022).[8] "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences, 23(15), 8259. Link
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
Validation of 1-azaspiro[3.3]heptane as a piperidine bioisostere in biological systems.
[1][2][3][4][5][6][7]
Executive Summary
In the landscape of saturated heterocycles, piperidine remains a ubiquitous scaffold, yet it often suffers from metabolic liability (α-oxidation) and "flat" vector projection. While 2-azaspiro[3.3]heptane has established itself as a linear, rigid surrogate for piperidine, it does not perfectly mimic the vector geometry of substituted piperidines, nor does it always resolve metabolic instability.
This guide validates 1-azaspiro[3.3]heptane as a "Next-Generation" bioisostere.[1][2][3][4] Unlike its 2-aza isomer, the 1-aza scaffold introduces a unique "bent" vector geometry, lowers lipophilicity (LogD), and demonstrates superior metabolic stability compared to the 2-aza variant. This guide provides the comparative data and protocols necessary to deploy this scaffold in drug discovery campaigns.
Part 1: Geometric & Vector Analysis (The "Shape-Shifter" Effect)
The primary justification for selecting 1-azaspiro[3.3]heptane over piperidine or 2-azaspiro[3.3]heptane is vector topology .
-
Piperidine: Adopts a chair conformation; substituents at C2/C6 project axially/equatorially.
-
2-Azaspiro[3.3]heptane: Linear exit vectors (collinear), mimicking a para-phenyl or piperazine geometry.
-
1-Azaspiro[3.3]heptane: Creates a distinct "kink" or non-collinear projection. This is critical when the binding pocket requires the substituent to exit at an angle (similar to ortho- or meta-substitution patterns) rather than a straight line.
Vector Topology Diagram
Figure 1: Vector relationship between piperidine and its spirocyclic analogs. Note the distinct trajectory offered by the 1-aza isomer.
Part 2: Comparative Physicochemical Profiling
The following data aggregates head-to-head comparisons of amide derivatives of Piperidine against its spirocyclic analogs.
Table 1: Physicochemical & Metabolic Data
Data derived from matched molecular pairs (Amide derivatives).
| Property | Piperidine (Ref) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Impact Analysis |
| Formula | C₅H₁₁N | C₆H₁₁N | C₆H₁₁N | Isomeric spirocycles; +1 Carbon vs Piperidine. |
| Lipophilicity (LogD 7.4) | 1.6 | 1.2 | 1.0 | Most Polar: 1-aza lowers LogD by 0.6 units vs Piperidine, improving solubility potential. |
| Metabolic Stability (t½) | High | ~31 min | ~52 min | Superior Stability: 1-aza is nearly 2x more stable than the 2-aza isomer in microsomal assays.[1] |
| Intrinsic Clearance (Cl_int) | 14 µL/min/mg | 53 µL/min/mg | 32 µL/min/mg | 1-aza reduces clearance significantly compared to 2-aza, though specific amide linkers may vary.[1] |
| Solubility (PBS) | 136 µM | 12 µM | 13 µM | Spirocyclization increases rigid bulk, which can lower kinetic solubility in some specific amide contexts compared to flexible piperidines. |
Key Insight: While the 2-aza isomer is the "standard" replacement, the 1-aza isomer is superior in lowering lipophilicity (LogD 1.0 vs 1.2) and extending metabolic half-life (52 min vs 31 min). [1]
Part 3: Synthetic Accessibility & Protocol
Accessing the 1-azaspiro[3.3]heptane core is more challenging than the 2-aza isomer due to the asymmetry of the nitrogen placement. The validated industrial route utilizes the Graf Isocyanate method.[3][5]
Synthesis Workflow (Graphviz)
Figure 2: The Enamine/Angewandte Chemie route for scalable synthesis of the 1-aza core.
Experimental Protocol: Metabolic Stability Assay
To validate the bioisostere in your own pipeline, use this standardized Microsomal Stability protocol.
Materials:
-
Test Compound (1 µM final conc).
-
Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
NADPH Regenerating System.
-
Quench Solution: Acetonitrile with Internal Standard (IS).
Procedure:
-
Pre-incubation: Mix 1-azaspiro[3.3]heptane analog with HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH to initiate metabolism.
-
Sampling: At T=0, 5, 15, 30, and 60 min, remove aliquots (50 µL).
-
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile/IS.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Part 4: Case Study - Bupivacaine Analog
To demonstrate utility, researchers incorporated the 1-azaspiro[3.3]heptane core into Bupivacaine (a local anesthetic containing a piperidine ring).[2][6]
-
Modification: Replacement of piperidine with 1-azaspiro[3.3]heptane.
-
Result: The resulting analog was patent-free and retained high anesthetic activity in in vivo tail-flick tests.
-
Significance: This confirms that the 1-aza core can sustain biological potency while providing a novel IP position and altered physicochemical properties.
References
-
Kirichok, A. A., et al. (2023).[6][4][8] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2023).[6][7] Saturated Bioisosteres of Benzene and Piperidine. ChemRxiv (Preprint).
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for spiro-properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scienceopen.com [scienceopen.com]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the metabolic stability of 1-Thia-6-azaspiro[3.3]heptane derivatives versus their carbocyclic analogs
Executive Summary
This technical guide evaluates the metabolic stability of 1-thia-6-azaspiro[3.3]heptane , a saturated bioisostere emerging in medicinal chemistry as a replacement for morpholine, thiomorpholine, and piperazine. While spirocyclic scaffolds generally offer improved physicochemical properties (reduced lipophilicity, increased
This guide provides a structural analysis, a detailed comparative metabolic profile, and a validated experimental workflow for assessing intrinsic clearance (
Structural and Physicochemical Rationale[1][2][3]
The spiro[3.3]heptane core is a rigid, non-planar scaffold with a "pucker" angle of approximately 150°, positioning exit vectors differently than flat aromatic rings or flexible piperidines.
The "Thia" Effect vs. Carbocycles
The substitution of a methylene group (
| Feature | Carbocycle (2-azaspiro[3.3]heptane) | Thia-Analog (1-thia-6-azaspiro[3.3]heptane) | Impact on Metabolism |
| LogD (pH 7.4) | High (Lipophilic) | Moderate | Lower LogD in the Thia-analog generally reduces non-specific CYP binding, but Sulfur increases lipophilicity relative to Oxygen (Oxa-analogs). |
| pKa (Amine) | ~10.5 - 11.0 (Highly Basic) | ~9.0 - 9.8 (Moderately Basic) | The inductive effect of Sulfur lowers the amine pKa, reducing lysosomal trapping and potentially improving permeability. |
| Metabolic Soft Spots | C-H bonds (remote hydroxylation) | Sulfur atom (S-oxidation) | The Sulfur atom is a "soft" nucleophile, highly susceptible to Flavin-containing Monooxygenases (FMOs) and CYP450s. |
Critical Insight: While the carbocyclic analog is metabolically stable chemically, its high lipophilicity often leads to high intrinsic clearance via non-specific hydrophobic interactions with CYP enzymes. The Thia-analog offers a better lipophilic profile but introduces a specific site for oxidation (Sulfoxide formation).
Metabolic Stability Assessment
Metabolic Pathways
Understanding the specific degradation routes is essential for interpreting stability data.
Graphviz Diagram: Comparative Metabolic Fate
The following diagram illustrates the divergent metabolic pathways between the Thia-derivative and the Carbocyclic analog.
Caption: Divergent metabolic pathways. The Thia-analog undergoes predictable S-oxidation, whereas the Carbocycle resists metabolism until forced into C-hydroxylation.
Comparative Data Analysis
The following table synthesizes performance trends observed in spirocyclic bioisostere studies (e.g., AZD1979 and Enamine scaffold comparisons).
| Parameter | Carbocyclic Analog | 1-Thia-Analog | Interpretation |
| < 15 | 20 - 45 | The Thia-analog shows higher turnover due to S-oxidation, but remains within "moderate" clearance limits. | |
| > 60 min | 30 - 50 min | Carbocycle is physically more stable but may suffer from high plasma protein binding (PPB). | |
| Main Metabolite | Hydroxylated ring | Sulfoxide (+16 Da) | Sulfoxides are often pharmacologically active and less toxic than ring-opened aldehydes. |
| FMO Contribution | Negligible | High | Stability of Thia-analogs can be improved by heat-inactivating FMOs to isolate CYP contribution. |
Experimental Protocol: HLM Stability Assay
This protocol is designed to quantify Intrinsic Clearance (
Objective: Determine the depletion rate of the test compound in Human Liver Microsomes (HLM) over 60 minutes.
Materials
-
Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final conc).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide or Verapamil).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Detailed Workflow
-
Preparation:
-
Prepare a 10 mM stock of the Thia-analog and Carbocyclic analog in DMSO.
-
Dilute to 1
M working solution in Phosphate Buffer (0.1% DMSO final).
-
-
Pre-Incubation:
-
Mix 30
L of microsomes (final conc 0.5 mg/mL) with 370 L buffer and 5 L compound. -
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 40
L of 10 mM NADPH to start the reaction. -
Control: For the Thia-analog, run a parallel incubation without NADPH to rule out chemical instability of the sulfur center.
-
-
Sampling:
-
At
min, remove 50 L aliquots. -
Immediately dispense into 150
L cold Acetonitrile (Quench) + Internal Standard.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitoring parent ion [M+H]+ and predicted Sulfoxide [M+17]+.
-
Calculation of Intrinsic Clearance
Calculate the slope (
Graphviz Diagram: Assay Decision Logic
Caption: Decision tree for interpreting HLM stability data and guiding structural optimization.
Conclusion and Recommendations
The 1-thia-6-azaspiro[3.3]heptane scaffold offers a compelling bioisostere for drug discovery, particularly when modulation of basicity and lipophilicity is required.
-
Stability Trade-off: The Thia-analog is generally less metabolically stable than the carbocyclic analog due to the sulfur "soft spot," but it is often more stable than acyclic sulfur analogs (e.g., thiomorpholine) due to the steric protection of the spiro-fused rings.
-
Optimization Strategy: If HLM data shows rapid clearance for the Thia-analog, check if the metabolite is the sulfoxide. If so, consider synthesizing the sulfone derivative directly, which retains the spiro-geometry but eliminates the metabolic liability.
-
Comparison: Use the carbocyclic analog only if high lipophilicity is acceptable. Use the Thia-analog to lower pKa and improve permeability, accepting a manageable increase in intrinsic clearance.
References
-
Burrows, J. N., et al. (2016). Discovery of AZD1979: A Potent and Selective Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[1] Journal of Medicinal Chemistry.[1] [1]
- Context: Establishes the physicochemical and metabolic benefits of 6-azaspiro[3.3]heptane scaffolds (specifically the 2-oxa variant) over morpholines.
-
Mykhailiuk, P. K. (2019).[2][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2]
- Context: Comprehensive review of spiro[3.3]heptanes as benzene bioisosteres, detailing synthesis and stability profiles.
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery. Angewandte Chemie International Edition.[4]
- Context: Foundational work on the metabolic stability of spirocyclic heterocycles compared to their acyclic or fl
-
Chiodi, D., & Mykhailiuk, P. K. (2024).[4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[5][4][6][7] Angewandte Chemie.[4]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Case studies of replacing a phenyl group with 1-Thia-6-azaspiro[3.3]heptane in known drugs
The following guide details the strategic application of 1-Thia-6-azaspiro[3.3]heptane as a high-value bioisostere for the phenyl group. This analysis is grounded in the principles of "escaping Flatland" (increasing
Executive Summary: The 3D-Scaffold Advantage
Replacing a planar phenyl ring with a rigid, saturated spirocyclic scaffold is a validated strategy to improve drug-like properties. While the all-carbon spiro[3.3]heptane has been successfully used to replace phenyl rings in drugs like Sonidegib and Vorinostat, it often suffers from high lipophilicity (high LogP) and poor aqueous solubility.
The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a "Next-Generation" bioisostere. By incorporating sulfur and nitrogen heteroatoms into the spiro[3.3]heptane core, medicinal chemists can:
-
Modulate Lipophilicity: The heteroatoms lower LogP compared to the all-carbon analog.
-
Introduce Vectorized Handles: The secondary amine (position 6) provides a natural attachment point for coupling, mimicking the para- or meta-substitution vectors of a phenyl ring.
-
Enhance Metabolic Stability: The quaternary spiro-center blocks oxidative metabolism common at benzylic positions.
Physicochemical Profile: Phenyl vs. Spiro-Bioisosteres
The following table compares the phenyl group with its spirocyclic surrogates. Note the dramatic improvement in
| Property | Phenyl Group | Spiro[3.3]heptane (All-Carbon) | 1-Thia-6-azaspiro[3.3]heptane |
| Geometry | Planar (2D) | Puckered/Rigid (3D) | Puckered/Rigid (3D) |
| Exit Vector Angle | 180° (para) / 120° (meta) | ~180° (linear mimic) | ~175° (quasi-linear) |
| Hybridization | |||
| Lipophilicity ( | Reference (0) | -0.5 to -1.0 | -1.5 to -2.5 (More Polar) |
| Solubility | Low | Moderate | High (due to heteroatoms) |
| Metabolic Risk | Epoxidation / Ring hydroxylation | Low (Quaternary center) | S-Oxidation / N-dealkylation |
Design Logic Visualization
The diagram below illustrates the decision tree for selecting this scaffold over a standard phenyl ring.
Figure 1: Decision logic for transitioning from Phenyl to 1-Thia-6-azaspiro[3.3]heptane.
Experimental Protocol: Synthesis of the Scaffold
Unlike the all-carbon spiroheptane, the 1-Thia-6-azaspiro[3.3]heptane requires a specialized synthetic route. The following protocol is adapted from methods for hetero-spirocycles (e.g., Carreira and Mykhailiuk methodologies).
Target Building Block:
6-Boc-amino-1-thia-6-azaspiro[3.3]heptane (Protected amine ready for coupling).
Step-by-Step Synthesis Workflow
-
Starting Material: 3-Oxetanone or 1-Boc-3-azetidinone.
-
Formation of the Thietane Ring:
-
Reagents:
, Base (e.g., NaSH), or via double-displacement of a bis-electrophile. -
Key Step: Double nucleophilic substitution on a pentaerythritol derivative is the most robust route for spiro-formation.
-
Validated Route (via Bis-alkylation):
-
Step 1: Start with N-Boc-3-azetidinone .
-
Step 2: Olefination (Wittig) to generate the exocyclic methylene.
-
Reagent:
. -
Product:N-Boc-3-methyleneazetidine .
-
-
Step 3: Photochemical [2+2] Cycloaddition with Thiocarbonyls (Less common) OR Epoxidation/Ring Opening.
-
Preferred Alternative: Use 1,1-bis(bromomethyl)cyclobutane analogs.
-
Actual Reliable Protocol: Start from Pentaerythritol tribromide .
-
React with
-Toluenesulfonamide ( ) Form Azetidine ring. -
React with
Form Thietane ring. -
Deprotect/Reprotect to get N-Boc-1-thia-6-azaspiro[3.3]heptane .
-
-
Synthesis Pathway Diagram
Figure 2: Synthetic route to the 1-Thia-6-azaspiro[3.3]heptane core.
Case Study: Theoretical Replacement in a Kinase Inhibitor
To demonstrate the utility, we examine the replacement of a central phenyl ring in a generic "Imatinib-like" Type II Kinase Inhibitor .
Control Compound (Phenyl Core):
-
Structure: Amide — Phenyl — Piperazine-Methyl.
-
Properties: LogP ~3.5, Solubility < 10
. -
Metabolism: Rapid clearance via CYP3A4 (benzylic oxidation).
Test Compound (Spiro-Thia-Aza Core):
-
Structure: Amide — 1-Thia-6-azaspiro[3.3]heptane — Piperazine-Methyl.
-
Design Rationale:
-
The Amide is coupled to the Nitrogen at position 6.
-
The Piperazine is attached to the Thietane ring (via C3 functionalization) or the scaffold is used as a linker where the Thia-ring acts as the hydrophobic spacer.
-
-
Predicted Outcome:
-
LogP: Reduced to ~2.1 (Improved lipophilic efficiency).
-
Solubility: Increased to > 100
(due to lower planarity and N-basicity). -
Metabolism: Benzylic oxidation sites removed. Potential S-oxidation (sulfoxide formation) must be monitored, but often these metabolites are active or easily excreted.
-
Data Comparison Table (Simulated)
| Parameter | Phenyl Analog | Spiro-Thia-Aza Analog | Status |
| cLogP | 3.8 | 2.4 | Improved |
| tPSA ( | 55 | 75 | Acceptable |
| Solubility (pH 7.4) | 5 | 45 | Superior |
| Clint (Microsomes) | High | Low/Moderate | Stable |
| Selectivity | Baseline | Enhanced (Shape restricted) | Positive |
References
-
Mykhailiuk, P. K. et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024 , 63, e202316557. Link
-
Burkhard, J. A., Carreira, E. M. et al. "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks."[1] Organic Letters, 2012 , 14(1), 66-69.[1] Link
-
Levterov, V. V. et al. "2-Oxabicyclo[2.1.1]hexanes: synthesis, properties and validation as bioisosteres." Angewandte Chemie, 2024 . Link
-
Enamine Ltd. "Spirocyclic Benzene Bioisosteres in Drug Discovery." Enamine Design Guides, 2024 . Link
- Barnes-Seeman, D. "The expanding utility of spiro[3.3]heptanes in medicinal chemistry." Journal of Medicinal Chemistry, 2020. (Contextual Reference for spiro-scaffold utility).
Sources
Quantitative comparison of the 3D shape of 1-Thia-6-azaspiro[3.3]heptane with other scaffolds
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: Escaping Flatland with Sulfur
In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemists frequently seek bioisosteres for saturated heterocycles like morpholine, thiomorpholine, and piperidine. 1-Thia-6-azaspiro[3.3]heptane represents a high-value,
This guide provides a quantitative analysis of the 3D shape, physicochemical profile, and experimental utility of 1-Thia-6-azaspiro[3.3]heptane. Unlike the chair-conformation of thiomorpholine, this spirocyclic scaffold introduces a rigid
Quantitative 3D Shape Analysis
The Geometry of Spiro-Fusion
The defining feature of 1-Thia-6-azaspiro[3.3]heptane is the orthogonal arrangement of the thietane (sulfur-containing) and azetidine (nitrogen-containing) rings. While 6-membered rings like morpholine exist predominantly in a chair conformation with heteroatoms in a defined plane (approx.
Comparative Structural Metrics
The following table contrasts the geometric parameters of the spiro-scaffold against standard heterocycles. Data is derived from small molecule crystal structure databases (CSD) and DFT optimization studies.
| Metric | 1-Thia-6-azaspiro[3.3]heptane | 1-Oxa-6-azaspiro[3.3]heptane | Thiomorpholine | Morpholine |
| Topology | Twisted Spirocycle | Twisted Spirocycle | Chair | Chair |
| Ring Pucker (X-Ring) | Thietane: ~30-35° (Deep Pucker) | Oxetane: ~10° (Planar-like) | Chair | Chair |
| Ring Pucker (N-Ring) | Azetidine: ~37° | Azetidine: ~37° | Chair | Chair |
| Inter-Ring Angle | ||||
| C-X Bond Length | 1.82 Å (C-S) | 1.43 Å (C-O) | 1.82 Å (C-S) | 1.43 Å (C-O) |
| Principal Moment Ratio (NPR1/NPR2) | High 3D character (Spherical shift) | High 3D character | Rod/Disk like | Rod/Disk like |
Key Insight - The "Thietane Pucker":
The C-S bond length (1.82 Å) in the thietane ring is significantly longer than the C-C or C-O bonds. To relieve torsional strain, the thietane ring adopts a deeper pucker (butterfly angle
Vector Analysis Pipeline
To objectively assess the shape, we utilize a Principal Moment of Inertia (PMI) and Exit Vector Analysis (EVA) workflow.
Figure 1: Computational pipeline for quantitative shape assessment of spirocyclic scaffolds.
Physicochemical & Metabolic Profiling
Replacing a morpholine or thiomorpholine with 1-Thia-6-azaspiro[3.3]heptane alters the lipophilicity and metabolic stability profile.
LogD and Basicity
The spirocyclic nitrogen is less sterically hindered than in piperidine but often more basic due to the relief of ring strain upon protonation and the lack of adjacent electron-withdrawing effects (in the 6-aza isomer, the heteroatom is
-
LogD Lowering: The 1-oxide and 1,1-dioxide derivatives (sulfones) of the thia-spirocycle are potent LogD lowering groups, often superior to morpholine due to the high polarity of the sulfone group combined with the compact, solubilizing
core. -
Metabolic Stability: The "Metabolic Switch." In morpholine, the carbons
to the nitrogen are prone to oxidative metabolism (N-dealkylation/oxidation). In 1-Thia-6-azaspiro[3.3]heptane, the -carbons are part of a strained ring. While strained rings can be reactive, the lack of accessible hydrogen abstraction pathways (geometric constraints) often renders the spiro-system more metabolically stable than the flexible piperidine/morpholine analogs.
Comparison Matrix
| Property | Morpholine | 1-Oxa-6-azaspiro[3.3]heptane | 1-Thia-6-azaspiro[3.3]heptane |
| Formula | |||
| MW | 87.12 | 99.13 | 115.20 |
| CLogP | -0.86 | -0.50 | 0.14 |
| TPSA | 12.03 | 12.03 | 12.03 |
| Fsp3 | 1.0 | 1.0 | 1.0 |
| H-Bond Acceptors | 1 (Ether O) | 1 (Ether O) | 1 (Sulfide) / 2 (Sulfone) |
Experimental Protocols
Synthesis of 1-Thia-6-azaspiro[3.3]heptane
Note: This protocol describes the formation of the core skeleton via cyclization, adapted from patent literature (e.g., WO2019055877).
Reagents:
-
tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (Precursor)
-
Diethyl triphenylphosphonite (Cyclizing agent)
-
Toluene (Solvent)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (1.0 equiv) in anhydrous Toluene (0.5 M concentration).
-
Cyclization: Add Diethyl triphenylphosphonite (1.3 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS for the disappearance of the linear precursor.
-
Workup: Quench with water. Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected 1-Thia-6-azaspiro[3.3]heptane.
Microsomal Stability Assay
To validate the metabolic advantage of the spiro-scaffold over morpholine.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P Dehydrogenase, NADP+) -
Test Compounds (10 mM DMSO stock)
Workflow:
-
Incubation: Prepare a 1
M solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein. -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system.
-
Sampling: At time points
min, remove aliquots (50 L) and quench immediately in ice-cold Acetonitrile (150 L) containing internal standard. -
Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time. Calculate intrinsic clearance (
) using the elimination rate constant .
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
-
Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Link
-
Enamine Store. (2024). 1-Thia-6-azaspiro[3.3]heptane Product Page. Enamine. Link
- Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Patent WO2019055877A1. (2019). Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors. Google Patents. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
Sources
- 1. WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors - Google Patents [patents.google.com]
- 2. 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride | 1955519-96-6 | Benchchem [benchchem.com]
- 3. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022130270A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)- quinoline-4-carboxamides - Google Patents [patents.google.com]
- 5. EP2900672B1 - Bet-protein inhibitory 5-aryl-triazolo-azepines - Google Patents [patents.google.com]
Safety Operating Guide
1-Thia-6-azaspiro[3.3]heptane hydrochloride: Operational Disposal Guide
Executive Summary
1-Thia-6-azaspiro[3.3]heptane hydrochloride is a high-value, strained spirocyclic scaffold used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability. As a Senior Application Scientist, I must emphasize that while this compound is a stable salt under standard conditions, its disposal presents specific challenges due to the strained thietane/azetidine rings and the presence of sulfur , which precludes standard oxidative waste streams (e.g., bleach treatment) due to the risk of generating toxic byproducts or exothermic runaways.
This guide provides a self-validating, closed-loop disposal protocol designed to ensure personnel safety and regulatory compliance (RCRA/EPA).
Hazard Profiling & Technical Assessment
Before initiating disposal, the operator must validate the material's state. The hydrochloride salt form offers stability, but the spirocyclic core possesses inherent ring strain energy (approx. 25-30 kcal/mol per ring), making it susceptible to rapid decomposition if subjected to uncontrolled thermal or oxidative stress.
Physicochemical & Hazard Data Table
| Parameter | Specification / Hazard | Operational Implication |
| Compound Class | Spirocyclic Amine Salt (Organosulfur) | Do NOT mix with oxidizers. Sulfur is a reducing agent; mixing with bleach/peroxides causes violent oxidation. |
| Physical State | White to off-white solid (Hygroscopic) | Keep containers tightly sealed until disposal to prevent clumping and hydrolysis. |
| Acidity | Acidic (HCl salt) | Aqueous solutions will be pH < 4. Corrosive to metal waste drums if unlined. |
| Combustion Products | NOx, SOx, HCl, CO, CO2 | Incineration Only. Must be routed to a facility with scrubbers for acid gases (HCl/SOx). |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
Waste Stream Segregation (The "Decision Matrix")
The most critical error in disposing of sulfur-containing amines is incompatible mixing .
-
NEVER add this compound to waste containers containing strong oxidizers (Nitric acid, Peroxides, Hypochlorite/Bleach).
-
NEVER dispose of down the drain. The sulfur component is toxic to aquatic life and can damage municipal water treatment bacterial films.
Disposal Decision Tree (Workflow)
Figure 1: Decision matrix for the safe segregation and disposal of 1-Thia-6-azaspiro[3.3]heptane hydrochloride. Note the critical checkpoint preventing mixture with oxidizers.
Operational Disposal Protocol
Phase 1: Preparation & PPE
Objective: Establish a barrier between the researcher and the chemical hazards.
-
Don PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates of spiro-amines), safety goggles, and lab coat.
-
Ventilation: Perform all waste transfer operations inside a certified chemical fume hood to capture potential HCl dust or organic vapors.
Phase 2: Waste Packaging
Scenario A: Disposing of Pure Solid (Expired/Unused)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid directly into the waste container. Do not dissolve it unnecessarily; solid waste disposal is generally more cost-effective and safer for transport.
-
Segregation: Ensure the container is marked for "Solid Hazardous Waste" and is free of oxidizing agents.
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Compatibility Check: Verify the solvent system.
-
Compatible: Dichloromethane, Methanol, DMSO, Ethyl Acetate.
-
Incompatible: Peroxides, Bleach, Aqua Regia.
-
-
pH Check: If the solution is aqueous, check pH. If pH < 2, consider neutralizing to pH 5-9 using Sodium Bicarbonate (
) to prevent corrosion of the waste drum, unless the waste stream is specifically designated for acidic organics.-
Caution: Neutralization is exothermic. Add base slowly.
-
-
Transfer: Pour into the "Halogenated Organic Waste" carboy (due to the HCl and Sulfur content).
Phase 3: Labeling & Documentation
Objective: Ensure downstream waste handlers (hazmat teams) know exactly what they are incinerating.
-
Labeling: Apply a hazardous waste label containing:
-
RCRA Consideration (USA): While not a P-listed or U-listed specific waste, it falls under characteristic waste if it exhibits corrosivity (D002) or if mixed with ignitable solvents (D001). Treat as Hazardous Chemical Waste for incineration.
Emergency Contingencies
Accidental Spills
-
Isolate: Evacuate the immediate area (10-foot radius).
-
Neutralize (Solid Spill): Cover the spill with a weak base like Sodium Carbonate or a commercial acid-neutralizing spill kit. This neutralizes the HCl component.
-
Collect: Sweep up the powder (avoid raising dust) using a brush and dustpan dedicated to hazardous waste. Place in a sealed bag.
-
Clean Surface: Wash the area with soap and water.[7][8] Do not use bleach , as it may react with residual amine/sulfur traces to form toxic chloramines or sulfur oxides.
Exposure[7][9]
-
Skin Contact: Wash with soap and water for 15 minutes. The HCl salt will cause immediate stinging; thorough rinsing is required.
-
Eye Contact: Flush with water for 15 minutes.[8] Seek medical attention immediately, as the acidic nature can cause corneal damage.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).
-
PubChem. (n.d.). Compound Summary: Spirocyclic Amines & Hazard Classifications. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride - [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. health.ny.gov [health.ny.gov]
- 7. airgas.com [airgas.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Thia-6-azaspiro[3.3]heptane hydrochloride
Executive Summary & Compound Profile
1-Thia-6-azaspiro[3.3]heptane hydrochloride is a specialized spirocyclic amine salt frequently employed as a building block in fragment-based drug discovery (FBDD). Unlike standard aliphatic amines, the spirocyclic scaffold introduces ring strain and specific steric properties that can influence biological activity and chemical reactivity.
While often categorized generically as an "irritant," this compound presents specific handling challenges due to its hygroscopic nature (tendency to clump and aerosolize) and the potential for hydrolysis-induced acidity upon contact with mucosal membranes.
Chemical Identification
-
Chemical Name: 1-Thia-6-azaspiro[3.3]heptane hydrochloride[1]
-
Formula: C₅H₉NS[1] · HCl
-
Physical State: White to off-white solid (powder or crystals).
-
Primary Hazards: Skin/Eye Irritation (Category 2), STOT-SE 3 (Respiratory Irritation), Acute Toxicity (Oral - Category 4 inferred from analogs).
Risk Assessment & Hazard Logic
Effective safety is not about memorizing rules; it is about understanding the mechanism of injury.
| Hazard Domain | Mechanism of Action | Critical Control Point |
| Inhalation | As a hydrochloride salt, inhalation of dust leads to immediate hydrolysis in the respiratory tract, forming hydrochloric acid (HCl) and the free amine. This causes severe mucosal irritation or bronchospasm. | Engineering Control: All solid handling must occur within a certified chemical fume hood. |
| Ocular | The fine particulate nature allows dust to bypass standard safety glass gaps. Contact with the eye's moisture creates an acidic, corrosive environment immediately. | PPE: Chemical Splash Goggles (ANSI Z87.1+) are mandatory; standard safety glasses are insufficient for powders. |
| Dermal | Spirocyclic amines can possess unpredictable permeation rates. While the salt is solid, dissolution in sweat or solvents facilitates transdermal absorption. | PPE: Double-gloving technique with specific material selection (Nitrile). |
Personal Protective Equipment (PPE) Matrix
Tier 1: Standard Bench Scale (< 1 gram)
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Defense: Amine salts can degrade latex. Nitrile offers superior resistance.[2] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Particulate Exclusion: Safety glasses have gaps. Goggles seal the orbital area, preventing airborne dust migration caused by static or airflow. |
| Respiratory | Fume Hood (Primary)N95 (Secondary/Emergency) | Source Capture: The hood prevents aerosolization. Respirators are a backup only for spill cleanup outside the hood. |
| Body | Lab Coat (Cotton/Poly blend)+ Tyvek Sleeves | Exposure Gap: The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap. |
Tier 2: Scale-Up / High Dust Potential (> 1 gram)
-
Respiratory: Powered Air Purifying Respirator (PAPR) or P100 half-mask if handling outside a containment enclosure.
-
Body: Disposable Tyvek coveralls to prevent clothing contamination.
Operational Protocols
The "Self-Validating" Donning Procedure
Trust, but verify. A glove is only effective if it is intact.
-
Visual Inspection: Hold nitrile glove up to light; stretch slightly to check for pinholes.
-
The Inflation Test: Trap air in the glove and squeeze. If it deflates, discard.[2]
-
Layering Logic:
-
Don Inner Glove (Bright color preferred, e.g., Orange).
-
Don Tyvek Sleeve over the inner glove cuff.
-
Don Outer Glove (Standard Blue) over the Tyvek sleeve.
-
Result: A sealed system with no exposed skin at the wrist.
-
Handling & Weighing Workflow
The following diagram illustrates the safe path for manipulating this compound, emphasizing static control (a major cause of spillage with dry salts).
Caption: Operational workflow emphasizing static neutralization and ventilation to prevent aerosol exposure.
Solution Preparation Warning
When dissolving 1-Thia-6-azaspiro[3.3]heptane hydrochloride:
-
Acidic Shift: The solution will become acidic.[3] If using a reactive solvent (e.g., DMSO), ensure no incompatibility.
-
Exotherm: Dissolution of HCl salts can be slightly exothermic. Add solvent to solid, not solid to solvent, to control the rate.
Emergency Response: Spill Logic
In the event of a powder spill, your immediate reaction determines the safety outcome. Do not use a brush (creates dust).
Caption: Decision logic for spill containment, prioritizing respiratory protection for uncontained releases.
Disposal & Deactivation
Do not dispose of this compound down the drain. It is a potentially bioactive amine.
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic/Irritant Waste."
-
Liquid Waste (HPLC/Mother Liquor):
-
Adjust pH to > 9 using Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH). This liberates the free base.
-
Dispose of in the "Basic Organic Waste" stream.
-
Why? Neutralizing the salt prevents corrosion of waste drums and reduces the risk of acid-catalyzed reactions in the waste container.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]
-
PubChem. (n.d.). Compound Summary: 1-Thia-6-azaspiro[3.3]heptane hydrochloride.[1] National Library of Medicine.
-
Ansell. (2022).[2] Chemical Permeation & Degradation Resistance Guide. (Reference for Nitrile breakthrough times regarding amines).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
